Azide-PEG5-Tos
Descripción
Propiedades
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O7S/c1-16-2-4-17(5-3-16)28(21,22)27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-19-20-18/h2-5H,6-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRFPWKHJGMATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Chemical Versatility of Azide-PEG5-Tos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Azide-PEG5-Tos is a heterobifunctional crosslinking reagent that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a tosyl leaving group, provides a versatile platform for the covalent attachment and modification of a wide array of molecules. This in-depth technical guide elucidates the core chemical properties of this compound, presents detailed experimental protocols for its key reactions, and visualizes its utility in complex bioconjugation workflows.
Core Chemical Properties
This compound is a well-defined molecule with the chemical formula C17H27N3O7S and a molecular weight of approximately 417.48 g/mol .[1] The structure consists of a short, hydrophilic five-unit polyethylene glycol (PEG) chain, which enhances solubility in aqueous media.[1] One terminus of the PEG chain is functionalized with an azide group (-N3), while the other is capped with a tosylate group (-OTs). The physical state of this compound can vary, with some suppliers describing it as a solid powder and others as a liquid at room temperature. For optimal stability, it is recommended to store the compound at -20°C.[2]
Quantitative Data Summary
While specific experimental values for pKa, melting point, and boiling point are not consistently reported across publicly available sources, the following table summarizes the key chemical identifiers for this compound.
| Property | Value |
| Chemical Formula | C17H27N3O7S |
| Molecular Weight | 417.48 g/mol [1] |
| CAS Number | 236754-49-7[1] |
| IUPAC Name | 14-azido-3,6,9,12-tetraoxatetradecyl 4-methylbenzenesulfonate[1] |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO and aqueous media[1] |
| Storage | Recommended at -20°C[2] |
Reactivity and Functional Roles
The chemical utility of this compound is dictated by its two distinct functional groups: the azide and the tosylate. This dual reactivity allows for a two-step, orthogonal conjugation strategy, making it a valuable tool in the synthesis of complex biomolecular architectures, most notably Antibody-Drug Conjugates (ADCs).[3]
The Azide Group: A Gateway to "Click Chemistry"
The terminal azide group is a key participant in so-called "click chemistry" reactions, which are known for their high efficiency, specificity, and biocompatibility. Specifically, the azide group of this compound can readily undergo:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring upon reaction with a terminal alkyne in the presence of a copper(I) catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide, forming a triazole linkage. This method is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.
The Tosyl Group: A Precursor for Nucleophilic Substitution
The tosylate group is an excellent leaving group, making the other end of the molecule susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functionalities by reacting this compound with nucleophiles such as amines, thiols, and alcohols. The hydrophilic PEG spacer not only enhances solubility but also provides flexibility to the resulting conjugate.
Below is a diagram illustrating the primary reaction pathways of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving this compound. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
DMSO or DMF (if needed for solubility)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or the reaction buffer.
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing molecule to the desired final concentration in the reaction buffer.
-
Add this compound to the reaction mixture (typically 1.5-2 equivalents relative to the alkyne).
-
Add the THPTA ligand to the reaction mixture (final concentration of ~5 times the copper concentration).
-
Add the CuSO4 solution to the reaction mixture (final concentration of ~1 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration of ~5 mM).
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis to remove unreacted reagents and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using techniques such as mass spectrometry (MS) and NMR spectroscopy.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general method for the copper-free conjugation of this compound to a molecule containing a strained alkyne (e.g., DBCO).
Materials:
-
This compound
-
Strained alkyne-containing molecule (e.g., DBCO-functionalized protein)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO or DMF (if needed for solubility)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or the reaction buffer.
-
Prepare a stock solution of the strained alkyne-containing molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the strained alkyne-containing molecule to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the reaction mixture. A molar excess of 1.5 to 5-fold of the azide is often used to ensure complete reaction.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours, or overnight at 4°C, with gentle agitation. Reaction times will vary depending on the specific strained alkyne used. Monitor the reaction by an appropriate method (e.g., SDS-PAGE for proteins, LC-MS).
-
-
Purification:
-
Purify the conjugate using a method suitable for the biomolecule of interest, such as SEC or affinity chromatography, to remove excess this compound.
-
-
Characterization:
-
Analyze the final product by methods such as MS to confirm conjugation and determine the degree of labeling.
-
Protocol 3: Nucleophilic Substitution with an Amine
This protocol provides a representative example of a nucleophilic substitution reaction where the tosyl group of this compound is displaced by a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (R-NH2)
-
Aprotic polar solvent (e.g., DMF or DMSO)
-
Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
Procedure:
-
Reaction Setup:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine-containing molecule to the solution (typically 1.1-1.5 equivalents).
-
Add the non-nucleophilic base to the reaction mixture (typically 2-3 equivalents) to act as a proton scavenger.
-
-
Reaction Incubation:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Characterization:
-
Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm the structure of the resulting amine-PEG5-azide.
-
Application in Antibody-Drug Conjugate (ADC) Synthesis
A prominent application of this compound is in the construction of Antibody-Drug Conjugates (ADCs). In a typical workflow, the tosyl group is first reacted with a functional group on the cytotoxic drug, and the resulting azide-functionalized drug-linker construct is then "clicked" onto an alkyne-modified antibody.
The following diagram illustrates a generalized workflow for the synthesis of an ADC using this compound.
References
The Core Mechanism of Azide-PEG5-Tos in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of Azide-PEG5-Tos, a heterobifunctional linker, in bioconjugation. We will delve into the distinct roles of its constituent functional groups—azide (B81097), polyethylene (B3416737) glycol (PEG), and tosyl—and provide detailed experimental protocols and quantitative data to inform the design and execution of successful bioconjugation strategies.
Introduction to this compound in Bioconjugation
This compound is a versatile tool in the field of bioconjugation, enabling the covalent linkage of two different molecular entities with high specificity and efficiency. Its linear structure comprises three key components: a terminal azide group, a five-unit polyethylene glycol (PEG) spacer, and a terminal tosyl (tosylate) group. This heterobifunctional nature allows for a two-step, sequential conjugation strategy, which is critical for the synthesis of complex biomolecular constructs such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.
The PEG spacer enhances the solubility and in vivo stability of the resulting conjugate, while the azide and tosyl groups provide orthogonal reactivity, allowing for controlled, stepwise conjugation reactions.[1][2]
Mechanism of Action of Functional Groups
The utility of this compound lies in the distinct and predictable reactivity of its terminal functional groups.
The Tosyl Group: A Reactive Leaving Group for Nucleophilic Substitution
The tosyl (p-toluenesulfonyl) group is an excellent leaving group, making the terminal carbon atom of the PEG chain susceptible to nucleophilic attack.[3][4] This reactivity is primarily exploited for conjugation to amine and thiol groups present on biomolecules like proteins and peptides.
Reaction with Amines (e.g., Lysine (B10760008) Residues): Primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, are effective nucleophiles that can displace the tosylate group, forming a stable secondary amine linkage. This reaction is typically carried out in aqueous buffers at a slightly alkaline pH (7.5-9.5) to ensure the amine is deprotonated and thus more nucleophilic.[5]
Reaction with Thiols (e.g., Cysteine Residues): Thiol groups on cysteine residues are also potent nucleophiles and react with the tosylated PEG to form a stable thioether bond.
The PEG5 Spacer: Enhancing Pharmacokinetics and Solubility
The five-unit polyethylene glycol (PEG) chain serves as a hydrophilic and flexible spacer. The inclusion of a PEG linker in a bioconjugate offers several advantages:
-
Improved Solubility: The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of hydrophobic molecules.
-
Enhanced Stability: PEGylation can protect the conjugated biomolecule from enzymatic degradation, thereby increasing its in vivo half-life.
-
Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on the surface of a protein, reducing the likelihood of an immune response.
-
Controlled Spacing: The defined length of the PEG5 spacer provides steric separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
The Azide Group: A Bioorthogonal Handle for Click Chemistry
The azide group is a bioorthogonal functional group, meaning it is stable and non-reactive in biological systems. Its primary role in bioconjugation is to participate in "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient and specific, forming a stable triazole ring.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group with a terminal alkyne, forming a 1,4-disubstituted triazole.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the azide, forming a triazole. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
Quantitative Data on Bioconjugation Reactions
The efficiency and kinetics of bioconjugation reactions are critical for achieving desired outcomes. The following table summarizes typical quantitative data for the types of reactions involved in the use of this compound. Note that specific results will vary depending on the biomolecules, reaction conditions, and analytical methods used.
| Reaction Type | Functional Groups Involved | Typical Reaction Efficiency/Yield | Reaction Conditions | Resulting Linkage Stability | Reference |
| Nucleophilic Substitution | Tosyl + Amine (e.g., Lysine) | >95% (functionalization of PEG) | pH 7.5-9.5, aqueous buffer, room temp. | Stable secondary amine bond | |
| Nucleophilic Substitution | Tosyl + Thiol (e.g., Cysteine) | >95% (functionalization of PEG) | Aqueous buffer, room temp. | Stable thioether bond | |
| CuAAC | Azide + Terminal Alkyne | High to quantitative | Aqueous buffer, Cu(I) catalyst, room temp. | Stable triazole ring | |
| SPAAC | Azide + Cyclooctyne (e.g., DBCO) | High to quantitative | Aqueous buffer, catalyst-free, room temp. to 37°C | Stable triazole ring |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound.
Protocol 1: Conjugation of this compound to a Protein via Amine Groups
This protocol describes the first step in a sequential conjugation: attaching the linker to a protein through its amine residues.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.4.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: a. Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically. b. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching (Optional): Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by dialysis against PBS or by using a desalting column.
-
Characterization: Confirm the incorporation of the azide-PEG linker by methods such as MALDI-TOF mass spectrometry or by reacting the azide with a fluorescently labeled alkyne and measuring the fluorescence.
Protocol 2: Click Chemistry Conjugation of an Alkyne-Modified Molecule to the Azide-PEGylated Protein (CuAAC)
This protocol describes the second step: attaching an alkyne-containing molecule to the now azide-functionalized protein.
Materials:
-
Azide-PEGylated protein from Protocol 1
-
Alkyne-containing molecule (e.g., drug, fluorophore)
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 50 mM in water, prepared fresh)
-
Copper ligand (e.g., TBTA) solution (e.g., 10 mM in DMSO)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of the alkyne-containing molecule in DMSO or an appropriate solvent.
-
Conjugation Reaction: a. In a microcentrifuge tube, combine the azide-PEGylated protein with a 5- to 10-fold molar excess of the alkyne-containing molecule. b. Prepare the catalyst solution immediately before use by mixing the CuSO4 and copper ligand solutions. c. Add the catalyst components to the protein-alkyne mixture in the following order, with gentle mixing after each addition: i. Copper/ligand solution ii. Sodium ascorbate solution
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature.
-
Purification: Purify the final conjugate using a desalting column or dialysis to remove excess reagents and catalyst.
-
Characterization: Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight and by LC-MS to confirm the final mass.
Visualizations of Mechanisms and Workflows
Mechanism of Action of this compound
Caption: Overall mechanism of this compound in bioconjugation.
Experimental Workflow for Sequential Bioconjugation
Caption: Sequential bioconjugation workflow using this compound.
Signaling Pathway Application: GPCR Internalization Study
This diagram illustrates a hypothetical use case where a bioconjugate synthesized with this compound is used to study G-protein coupled receptor (GPCR) signaling.
Caption: Studying GPCR signaling with a fluorescently labeled ligand.
In this example, a known GPCR ligand is first modified with an alkyne. This alkyne-ligand is then conjugated to Azide-PEG5-Fluorophore using click chemistry. The resulting fluorescent probe can be used to visualize GPCR binding and subsequent internalization in living cells, providing insights into receptor trafficking and desensitization, which are key aspects of GPCR signaling.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient synthesis of complex bioconjugates. By understanding the distinct mechanisms of action of its tosyl, PEG, and azide functionalities, researchers can design and implement robust bioconjugation strategies for a wide range of applications in drug delivery, diagnostics, and fundamental biological research. The provided protocols and data serve as a foundation for the successful application of this valuable chemical tool.
References
- 1. The path to the G protein-coupled receptor structural landscape: Major milestones and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
An In-depth Technical Guide to the Aqueous Solubility and Stability of Azide-PEG5-Tos
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of linker molecules is paramount for successful bioconjugation and the development of stable therapeutics. This guide provides a comprehensive overview of the aqueous solubility and stability of Azide-PEG5-Tos, a heterobifunctional linker commonly used in click chemistry and antibody-drug conjugate (ADC) development. While specific quantitative data for this exact molecule is not extensively published, this guide synthesizes information on its constituent parts and provides detailed protocols for its characterization.
Introduction to this compound
This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal azide (B81097) (N₃) group and a tosylate (Tos) group. The molecule's structure is designed for versatility:
-
Azide Group : Enables covalent attachment to molecules containing alkyne, BCN, or DBCO groups via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, forming a stable triazole linkage.[1][2][3] The azide functionality is noted for its high selectivity and stability under a wide range of reaction conditions.[4]
-
PEG5 Spacer : A hydrophilic chain of five ethylene (B1197577) glycol units that enhances the aqueous solubility of the molecule and any conjugate it is a part of.[1][2][3]
-
Tosyl Group : A good leaving group that allows for nucleophilic substitution reactions, typically with amines, thiols, or alcohols.[1][5]
Solubility in Aqueous Buffers
Table 1: Expected Solubility of this compound in Common Laboratory Solvents
| Solvent | Expected Solubility | Reference/Justification |
| Water | Soluble | [][7] |
| DMSO | Soluble | [] |
| DMF | Soluble | [] |
| Chloroform | Soluble | [7] |
| Methylene Chloride | Soluble | [7] |
| Ethanol | Less Soluble | [7] |
| Ether | Not Soluble | [7] |
Stability in Aqueous Buffers
The stability of this compound in aqueous buffers is primarily dictated by the susceptibility of the tosylate group to hydrolysis. The azide group is generally stable under most aqueous conditions relevant to bioconjugation.[4]
The tosylate group can be hydrolyzed, particularly at non-neutral pH and elevated temperatures. This hydrolysis reaction results in the replacement of the tosyl group with a hydroxyl group, rendering the linker incapable of undergoing nucleophilic substitution. The rate of hydrolysis is influenced by pH, temperature, and the presence of nucleophiles in the buffer. It is generally recommended to prepare aqueous solutions of this compound fresh before use and to store the compound in a dry, cold environment (-20°C for long-term storage).[1][]
Potential Degradation Pathway
The primary degradation pathway for this compound in an aqueous buffer is the hydrolysis of the tosylate ester.
Experimental Protocols
To provide researchers with the tools to assess the solubility and stability of this compound in their specific experimental contexts, the following detailed protocols are provided.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method for determining the solubility of this compound in a given aqueous buffer using UV-Vis spectroscopy, assuming the tosylate group provides a sufficient chromophore for detection.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Microcentrifuge
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Prepare a series of standard solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the aqueous buffer to create a stock solution of known concentration (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a set of standards with concentrations ranging from the expected solubility down to the limit of detection.
-
-
Generate a standard curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the tosylate group (around 260 nm).
-
Plot absorbance versus concentration and perform a linear regression to obtain the equation of the standard curve.
-
-
Prepare saturated solutions:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Isolate the supernatant:
-
Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Determine the concentration of the supernatant:
-
Measure the absorbance of the supernatant at λmax.
-
Use the equation from the standard curve to calculate the concentration of this compound in the supernatant. This concentration represents the solubility.
-
Protocol 2: Assessment of Aqueous Stability by HPLC
This protocol describes how to monitor the degradation of this compound in an aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., pH 5, 7.4, and 9)
-
HPLC system with a UV detector and a suitable C18 column
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare the test solution:
-
Dissolve this compound in the chosen aqueous buffer to a known concentration (e.g., 1 mg/mL).
-
-
Set up the time-course experiment:
-
Aliquot the test solution into several HPLC vials.
-
Place the vials in an incubator at a controlled temperature (e.g., 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial for analysis.
-
-
HPLC analysis:
-
Inject the sample from each time point onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the intact this compound from its degradation products (e.g., Azide-PEG5-OH).
-
Monitor the elution profile using a UV detector at the λmax of the tosylate group.
-
-
Data analysis:
-
Identify the peak corresponding to the intact this compound.
-
Integrate the peak area for each time point.
-
Plot the natural logarithm of the peak area of intact this compound versus time.
-
The degradation rate constant (k) can be determined from the slope of the resulting line (slope = -k).
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Conclusion
This compound is a valuable tool in bioconjugation due to its dual functionality and the solubility-enhancing properties of its PEG spacer. While it is generally considered to have good aqueous solubility, its stability is compromised by the potential for hydrolysis of the tosylate group, a factor that is dependent on pH and temperature. For critical applications, it is imperative that researchers empirically determine the solubility and stability of this compound under their specific experimental conditions using the protocols outlined in this guide. This will ensure the reliable and reproducible performance of this versatile linker in the development of novel bioconjugates and therapeutics.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, CAS 236754-49-7 | AxisPharm [axispharm.com]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 7. creativepegworks.com [creativepegworks.com]
Unlocking Precision Bioconjugation: A Technical Guide to the Bifunctional Nature of Azide-PEG5-Tos
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation and drug delivery, the development of highly specific and efficient linker molecules is paramount. Among these, Azide-PEG5-Tos emerges as a versatile and powerful tool, offering a bifunctional architecture that enables the sequential and orthogonal conjugation of diverse molecular entities. This technical guide provides an in-depth exploration of the core functionalities of this compound, complete with experimental protocols, quantitative data, and visual workflows to empower researchers in harnessing its full potential for creating next-generation therapeutics and research tools.
Core Attributes of this compound
This compound is a heterobifunctional linker that integrates three key components: an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a tosyl group. This unique combination imparts a range of desirable properties for advanced bioconjugation applications, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and other targeted therapies.[1][2][3]
The central feature of this linker is its bifunctional nature , which allows for two distinct and sequential chemical reactions. The azide (N₃) group serves as a reactive handle for "click chemistry," a suite of highly efficient and bioorthogonal reactions.[2][4] The tosyl (Ts) group, a derivative of p-toluenesulfonic acid, functions as an excellent leaving group in nucleophilic substitution reactions.[2]
The molecule's structure is further enhanced by a five-unit polyethylene glycol (PEG) spacer. This hydrophilic chain increases the overall water solubility of the linker and any resulting conjugate, which can improve the pharmacokinetic properties of biotherapeutics by reducing aggregation and immunogenicity.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₇N₃O₇S | [2] |
| Molecular Weight | 417.48 g/mol | [2][6] |
| Appearance | White to off-white solid or oil | - |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. The PEG spacer enhances aqueous solubility of conjugates. | [3] |
| Storage Conditions | Store at -20°C for long-term stability. | [2] |
The Dual Reactivity of this compound: A Gateway to Trifunctional Constructs
The strategic advantage of this compound lies in the orthogonal reactivity of its two functional ends. This allows for a step-wise approach to building complex molecular architectures, where three different components can be precisely linked together.
The Azide Terminus: Precision Ligation via Click Chemistry
The azide group is a key participant in one of the most reliable and widely used bioconjugation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction is characterized by its high efficiency, specificity, and biocompatibility, proceeding under mild conditions with minimal byproducts.[7][8][9] The azide group on the linker can readily react with a terminal alkyne on a molecule of interest (e.g., a cytotoxic drug, a fluorescent dye, or a targeting ligand) to form a stable triazole linkage.
Alternatively, for applications where the cytotoxicity of a copper catalyst is a concern, the azide group can participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free click reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to achieve efficient conjugation.[3][4]
The Tosyl Terminus: A Platform for Nucleophilic Substitution
The tosyl group is a highly effective leaving group, making the other end of the linker susceptible to nucleophilic attack.[2] This allows for the straightforward conjugation of molecules containing nucleophilic functional groups, such as amines (-NH₂), thiols (-SH), or hydroxyls (-OH). This reaction is particularly useful for attaching the linker to proteins, peptides, or other biomolecules that possess these common functionalities. The reaction proceeds via an Sɴ2 mechanism, resulting in the displacement of the tosylate and the formation of a stable covalent bond.
Experimental Protocols
The following sections provide detailed methodologies for utilizing both the azide and tosyl functionalities of this compound.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an alkyne-containing molecule to the azide terminus of this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., drug, dye)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF) if needed for solubility
-
Size-Exclusion Chromatography (SEC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in a suitable solvent (e.g., water for THPTA, DMSO/water for TBTA).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the alkyne-functionalized molecule.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution.
-
Add the reaction buffer to achieve the desired final concentration (typically in the micromolar to low millimolar range). Add organic co-solvent if necessary to ensure solubility, keeping the final percentage low (e.g., <10%) to maintain biocompatibility if applicable.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions in a 1:5 molar ratio.
-
Add the copper/ligand complex to the reaction mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Reaction and Purification:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Once the reaction is complete, purify the conjugate using SEC or RP-HPLC to remove unreacted starting materials, catalyst, and ligand.
-
Protocol for Nucleophilic Substitution on the Tosyl Group
This protocol outlines a general procedure for conjugating a nucleophile-containing molecule (e.g., an amine-containing biomolecule) to the tosyl terminus of this compound.
Materials:
-
This compound
-
Nucleophile-containing molecule (e.g., protein, peptide)
-
Aprotic polar solvent (e.g., DMF or DMSO)
-
Base (e.g., triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Reaction Buffer (if conjugating to a biomolecule in an aqueous environment, e.g., borate (B1201080) buffer, pH 8.5)
-
Dialysis or Size-Exclusion Chromatography (SEC) for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in the chosen aprotic solvent to the desired concentration.
-
Dissolve the nucleophile-containing molecule in a compatible solvent or buffer. For biomolecules, ensure the buffer pH is slightly basic (pH 8-9) to facilitate deprotonation of the nucleophile without denaturing the molecule.
-
-
Reaction Setup:
-
Add a 5 to 20-fold molar excess of this compound to the solution of the nucleophile-containing molecule.
-
If the reaction is performed in an organic solvent, add 2-3 equivalents of a non-nucleophilic base like TEA or DIPEA.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the nucleophile. Monitor the reaction progress by an appropriate method (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
-
Purification:
-
For small molecule conjugates, the product can be purified by column chromatography.
-
For biomolecule conjugates, remove excess linker and byproducts by dialysis against a suitable buffer or by using SEC.
-
Quantitative Analysis of Conjugation
The efficiency of the conjugation reactions is a critical parameter. The following table summarizes typical yields and methods for quantifying the extent of conjugation.
Table 2: Quantitative Data for Conjugation Reactions
| Parameter | Typical Values/Methods | Reference(s) |
| CuAAC Reaction Yield | >90% (often near quantitative) | [9] |
| Nucleophilic Substitution Yield | 60-95% (highly dependent on the nucleophile and reaction conditions) | [10] |
| Quantification of PEGylation | HPLC (SEC, RP-HPLC), Mass Spectrometry (MALDI-TOF, ESI-MS) | [1][5][11][12] |
| Drug-to-Antibody Ratio (DAR) Calculation | UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry | [13][14][15][][17] |
Visualizing the Workflow: Synthesis of an Antibody-Drug Conjugate
The bifunctional nature of this compound is ideally suited for the modular synthesis of complex bioconjugates like ADCs. The following workflow illustrates the sequential conjugation of a cytotoxic drug and a monoclonal antibody.
Caption: Workflow for ADC synthesis using this compound.
Logical Pathway for Trifunctional Conjugate Synthesis
The orthogonal reactivity of this compound enables the creation of trifunctional molecules, where three distinct components are brought together. This is particularly valuable in applications such as targeted drug delivery with an imaging agent, or in the development of PROTACs (Proteolysis Targeting Chimeras).
Caption: Logical pathway for sequential conjugation.
Conclusion
This compound stands out as a highly valuable tool in the field of bioconjugation due to its well-defined bifunctional nature. The ability to perform sequential, orthogonal reactions with high efficiency and specificity opens up a multitude of possibilities for the construction of complex and precisely defined biomolecular architectures. From enhancing the therapeutic window of ADCs to enabling the development of novel theranostics and research probes, the applications of this compound are extensive. By understanding its core chemical principles and leveraging the detailed protocols provided, researchers can effectively integrate this powerful linker into their workflows to advance the frontiers of drug development and biomedical research.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. broadpharm.com [broadpharm.com]
- 10. infoscience.epfl.ch [infoscience.epfl.ch]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. lcms.cz [lcms.cz]
- 15. agilent.com [agilent.com]
- 17. pharmiweb.com [pharmiweb.com]
Introduction to Azide-PEG5-Tos: A Multifunctional Linker
An In-depth Technical Guide to Azide-PEG5-Tos for Beginners in Click Chemistry
For researchers, scientists, and drug development professionals venturing into the world of bioconjugation, understanding the tools of the trade is paramount. Among the vast array of chemical linkers, this compound has emerged as a versatile and valuable reagent, particularly in the realm of "click chemistry." This guide provides a comprehensive overview of this compound, its fundamental principles, applications, and detailed experimental protocols to facilitate its use in the laboratory.
This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups.[1] This dual functionality allows for the sequential and controlled conjugation of two different molecules. The structure of this compound consists of three key components:
-
An azide (B81097) group (-N3) , which is a key participant in click chemistry reactions.[2][3]
-
A pentaethylene glycol (PEG5) spacer, a short chain of repeating ethylene (B1197577) oxide units that imparts hydrophilicity, enhances solubility in aqueous media, and can improve the pharmacokinetic properties of the final conjugate.[4][5]
-
A tosyl group (-OTs) , which is an excellent leaving group in nucleophilic substitution reactions, allowing for conjugation to molecules with nucleophilic groups like amines and thiols.
This unique combination of features makes this compound a powerful tool for constructing complex biomolecules, with its most prominent application being the synthesis of antibody-drug conjugates (ADCs).
Chemical Properties and Structure
A clear understanding of the physicochemical properties of this compound is essential for its effective use. The key properties are summarized in the table below.
| Property | Value |
| Chemical Name | 14-azido-3,6,9,12-tetraoxatetradecyl 4-methylbenzenesulfonate |
| Molecular Formula | C17H27N3O7S |
| Molecular Weight | 417.48 g/mol |
| CAS Number | 236754-49-7 |
| Appearance | Solid powder or liquid (depending on purity and temperature) |
| Purity | Typically >95% or >98% |
| Solubility | Soluble in aqueous solutions and most organic solvents |
| Storage Conditions | Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C |
Core Concepts for Beginners in Click Chemistry
To fully appreciate the utility of this compound, a foundational understanding of the key chemical principles at play is necessary.
Click Chemistry: The Power of the Azide-Alkyne Cycloaddition
Coined by K. Barry Sharpless, "click chemistry" refers to a class of reactions that are rapid, efficient, and highly specific. The most common and widely used click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole ring from an azide and a terminal alkyne. The key advantages of the CuAAC reaction include:
-
High Yields: These reactions are known to proceed with very high, often quantitative, yields.
-
Biocompatibility: The reaction conditions are mild and can be performed in aqueous buffers, making them suitable for use with sensitive biomolecules like proteins and antibodies.
-
High Specificity: The azide and alkyne groups are bioorthogonal, meaning they do not react with other functional groups found in biological systems, thus preventing side reactions.
-
Favorable Kinetics: The reaction proceeds quickly under ambient temperature and pressure.
The Role of Each Component in this compound
-
Azide Group (-N3): This functional group is the cornerstone of the "click" functionality of the linker. It selectively reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.
-
Pentaethylene Glycol (PEG5) Spacer: The PEG chain serves multiple purposes. It increases the water solubility of the linker and the resulting conjugate, which is particularly important when working with hydrophobic drugs. The PEG spacer also provides flexibility and can help to overcome steric hindrance between the conjugated molecules. In the context of ADCs, PEGylation can improve the pharmacokinetic profile of the therapeutic.
-
Tosyl Group (-OTs): The tosyl group is a very good leaving group, making the carbon atom it is attached to susceptible to nucleophilic attack. This allows for the initial conjugation of the linker to a molecule containing a nucleophile, such as an amine (-NH2) or a thiol (-SH), before the click chemistry reaction is performed.
Applications in Research and Drug Development: The Synthesis of Antibody-Drug Conjugates (ADCs)
A primary application of this compound is in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. This compound can be used as the linker to connect the antibody to the drug.
The general strategy involves:
-
Modification of one component: For instance, a cytotoxic drug is modified to contain a nucleophilic handle (e.g., an amine).
-
Conjugation with this compound: The amine-modified drug reacts with this compound, where the tosyl group is displaced, forming a stable bond and attaching the Azide-PEG5 linker to the drug.
-
Modification of the second component: The antibody is separately modified to introduce a terminal alkyne group.
-
Click Chemistry Conjugation: The azide-functionalized drug is then "clicked" onto the alkyne-modified antibody using the CuAAC reaction.
The result is a precisely constructed ADC where the drug is attached to the antibody via the PEG linker.
Quantitative Data Summary
While specific kinetic and yield data for reactions involving this compound are not extensively published, the CuAAC reaction is consistently reported to be highly efficient. The following table summarizes typical quantitative parameters for CuAAC reactions.
| Parameter | Typical Value/Range | Notes |
| Reaction Yield | > 90-95% | Often quantitative, with minimal side products. |
| Reaction Time | 30 minutes to 4 hours | Dependent on reactants, catalyst, and temperature. |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed under mild conditions. |
| Catalyst Loading | 0.5 - 5 mol% | Low catalyst loading is typically sufficient. |
Experimental Protocols
The following protocols provide a framework for the synthesis of this compound and its subsequent use in the preparation of an ADC. These are generalized protocols and may require optimization for specific applications.
Protocol 1: Synthesis of this compound
This two-step protocol is based on general methods for the synthesis of heterobifunctional PEGs.
Step 1: Monotosylation of Pentaethylene Glycol
-
Materials:
-
Pentaethylene glycol
-
Tosyl chloride (TsCl)
-
Pyridine (B92270) or triethylamine (B128534) (as a base)
-
Dichloromethane (DCM) as a solvent
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
-
Procedure:
-
Dissolve pentaethylene glycol in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine or triethylamine to the solution.
-
Slowly add a solution of tosyl chloride in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with dilute HCl, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-tosylated PEG.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Step 2: Azidation of Mono-tosyl-PEG5
-
Materials:
-
Mono-tosyl-PEG5 (from Step 1)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF) as a solvent
-
-
Procedure:
-
Dissolve the mono-tosyl-PEG5 in DMF in a round-bottom flask.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297) or DCM.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Azide-PEG5-OH.
-
The final tosylation of the remaining hydroxyl group would follow a similar procedure to Step 1 to yield this compound.
-
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound (CuAAC)
This protocol describes the conjugation of an azide-modified drug to an alkyne-modified antibody.
-
Materials:
-
Alkyne-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-modified drug (prepared by reacting an amine-containing drug with this compound)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270) (freshly prepared solution)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the drug
-
Size-exclusion chromatography (SEC) column for purification
-
-
Preparation of Reagents:
-
Prepare a stock solution of CuSO4 (e.g., 10 mM in water).
-
Prepare a stock solution of THPTA (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Dissolve the azide-modified drug in DMSO to a known concentration (e.g., 10 mM).
-
-
Reaction Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified mAb with the desired molar excess of the azide-modified drug solution.
-
In a separate tube, premix the CuSO4 and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes to form the copper-ligand complex.
-
Add the CuSO4/THPTA mixture to the mAb/drug solution.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the resulting ADC using an SEC column to remove excess drug, catalyst, and other small molecules. A common mobile phase for SEC of proteins is phosphate-buffered saline.
-
-
Characterization:
-
HPLC: Use analytical SEC to assess the level of aggregation and RP-HPLC to determine the drug-to-antibody ratio (DAR).
-
SDS-PAGE: Analyze the ADC under reducing and non-reducing conditions to confirm conjugation.
-
Mass Spectrometry: Use ESI-MS to determine the exact mass of the ADC and confirm the DAR.
-
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for ADC synthesis.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that serves as an excellent entry point for researchers new to click chemistry. Its distinct functionalities allow for the controlled and efficient conjugation of diverse molecules, with a particularly significant impact on the development of antibody-drug conjugates. By understanding the core principles of its components and the click chemistry it enables, scientists and drug developers can effectively leverage this compound to advance their research and contribute to the creation of novel therapeutics.
References
- 1. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, CAS 236754-49-7 | AxisPharm [axispharm.com]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. medkoo.com [medkoo.com]
Theoretical molecular weight of Azide-PEG5-Tos.
Introduction
For researchers, scientists, and professionals engaged in drug development, particularly in the fields of bioconjugation, antibody-drug conjugates (ADCs), and proteomics, precise molecular characterization of linker molecules is paramount. Azide-PEG5-Tos is a bifunctional, hydrophilic linker leveraging a pentaethylene glycol (PEG) spacer to enhance aqueous solubility. It features a terminal azide (B81097) group for click chemistry reactions and a terminal tosylate group, which serves as an excellent leaving group for nucleophilic substitution. This document provides a detailed calculation of the theoretical molecular weight of this compound.
Chemical Structure and Formula
This compound, systematically named 14-azido-3,6,9,12-tetraoxatetradecyl 4-methylbenzenesulfonate, possesses a well-defined chemical structure.[1] The molecule consists of three primary components:
-
An azide (N₃) functional group.
-
A pentaethylene glycol (PEG5) spacer, which increases the hydrophilicity of the molecule.
-
A tosyl (Tos) group, which is a derivative of p-toluenesulfonic acid.
Based on this structure, the verified chemical formula for this compound is C₁₇H₂₇N₃O₇S [1][2][3][4].
Methodology for Molecular Weight Calculation
The theoretical molecular weight is calculated by summing the atomic masses of all atoms present in the empirical formula (C₁₇H₂₇N₃O₇S). The calculation utilizes the standard atomic weights of each element.
Calculation Steps:
-
Identify the count of each atom in the chemical formula.
-
Multiply the atom count by the standard atomic weight of that element.
-
Sum the total weights of all elements to obtain the final molecular weight.
The following diagram illustrates this computational workflow.
Data Presentation: Molecular Weight Calculation
The theoretical molecular weight of this compound is confirmed across multiple chemical suppliers and databases to be approximately 417.48 g/mol [1][2][3][4][5]. The exact mass is 417.1570 u[1].
The table below provides a detailed breakdown of the calculation based on the chemical formula C₁₇H₂₇N₃O₇S.
| Element | Symbol | Atom Count | Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |
| Carbon | C | 17 | 12.011 | 204.187 |
| Hydrogen | H | 27 | 1.008 | 27.216 |
| Nitrogen | N | 3 | 14.007 | 42.021 |
| Oxygen | O | 7 | 15.999 | 111.993 |
| Sulfur | S | 1 | 32.06 | 32.06 |
| Total | 417.477 |
Note: The calculated value of 417.477 g/mol is in excellent agreement with the widely cited value of 417.48 g/mol .
Summary
This guide confirms the theoretical molecular weight of this compound. The established chemical formula is C₁₇H₂₇N₃O₇S, yielding a molecular weight of approximately 417.48 g/mol .[1][2][3][4][5] This information is critical for accurate experimental design, stoichiometric calculations, and data analysis in drug development and chemical biology applications.
References
Spectroscopic Characterization of Azide-PEG5-Tos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Azide-PEG5-Tos (14-azido-3,6,9,12-tetraoxatetradecyl 4-methylbenzenesulfonate), a heterobifunctional linker crucial in bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC technology. This document compiles available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines experimental protocols for acquiring such data, and presents a logical workflow for its analysis.
Core Spectroscopic Data
While a complete, publicly available dataset for this compound is not readily found in peer-reviewed literature, characteristic spectral data can be compiled from analogous structures and supplier-provided information. The following tables summarize the expected and reported spectroscopic data for this molecule.
Table 1: Predicted and Reported ¹H NMR Data for this compound
| Chemical Group | Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Tosyl (Aromatic) | Ar-H | 7.50 - 7.80 | d | Doublet, characteristic of ortho-protons to the sulfonyl group. |
| Tosyl (Aromatic) | Ar-H | 7.30 - 7.50 | d | Doublet, characteristic of meta-protons to the sulfonyl group. |
| PEG Backbone | -O-CH ₂-CH ₂-O- | 3.55 - 3.70 | m | Complex multiplet, representing the repeating ethylene (B1197577) glycol units. |
| Methylene adjacent to Tosyl | Ts-O-CH ₂- | ~4.15 | t | Triplet, deshielded by the adjacent sulfonyl group. |
| Methylene adjacent to Azide (B81097) | N₃-CH ₂- | ~3.40 | t | Triplet, deshielded by the azide group. |
| Tosyl (Methyl) | Ar-CH ₃ | ~2.45 | s | Singlet, characteristic of the methyl group on the tosyl moiety. |
Table 2: Predicted and Reported ¹³C NMR Data for this compound
| Chemical Group | Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Tosyl (Quaternary) | Ar-C -S | ~145 | |
| Tosyl (Aromatic CH) | Ar-C H | ~130 | |
| Tosyl (Aromatic CH) | Ar-C H | ~128 | |
| Tosyl (Quaternary) | Ar-C -CH₃ | ~133 | |
| PEG Backbone | -O-C H₂-C H₂-O- | ~70-71 | |
| Methylene adjacent to Tosyl | Ts-O-C H₂- | ~69 | |
| Methylene adjacent to Azide | N₃-C H₂- | ~50.6 | A key characteristic peak for the carbon attached to the azide.[1] |
| Tosyl (Methyl) | Ar-C H₃ | ~21.5 |
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Chemical Formula | C₁₇H₂₇N₃O₇S | MedChemExpress, BroadPharm |
| Molecular Weight | 417.48 g/mol | MedChemExpress, BroadPharm |
| Exact Mass | 417.1570 | MedChemExpress |
| Common Adducts (ESI-MS) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Expected |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tubes
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.5-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Tune and shim the spectrometer to the specific solvent.
-
For ¹H NMR, acquire a spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, referencing the residual solvent peak.
-
Acquire the ¹³C NMR spectrum, referencing the solvent peaks.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Assign the peaks in both spectra to the corresponding atoms in the this compound structure.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental composition of this compound.
Materials:
-
This compound sample
-
Solvent (e.g., Acetonitrile, Methanol, Water)
-
Mass spectrometer (e.g., ESI-TOF, MALDI-TOF)
Procedure (Electrospray Ionization - Time of Flight, ESI-TOF):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water).
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and other common adducts ([M+Na]⁺, [M+K]⁺).
-
-
Data Analysis:
-
Determine the monoisotopic mass of the observed ions.
-
Compare the experimental mass to the theoretical exact mass of this compound to confirm its identity.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Caption: Key NMR Signal Correlations in this compound.
References
The Pivotal Role of the PEG5 Spacer in Azide-PEG5-Tos Functionality: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Azide-PEG5-Tos, has emerged as a critical tool in the development of advanced bioconjugates, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of the core functionalities imparted by the discrete five-unit polyethylene (B3416737) glycol (PEG5) spacer within the this compound molecule. We will delve into its impact on the physicochemical properties, biological activity, and overall performance of the resulting conjugates, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Principles: The Function of the PEG5 Spacer
The this compound linker is comprised of three key components: an azide (B81097) group for bioorthogonal "click chemistry," a tosyl group as a good leaving group for nucleophilic substitution reactions, and a central PEG5 spacer. While the terminal reactive groups dictate the conjugation chemistry, the PEG5 spacer is far from a passive component; it profoundly influences the properties of the final bioconjugate.[1][2][3]
The primary roles of the PEG5 spacer include:
-
Enhanced Hydrophilicity and Solubility: The repeating ethylene (B1197577) glycol units of the PEG chain are highly hydrophilic, which helps to counteract the hydrophobicity of many cytotoxic payloads or small molecule inhibitors used in ADCs and PROTACs.[4] This increased water solubility is crucial for preventing aggregation, which can lead to reduced efficacy and increased immunogenicity.[4]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG5 spacer creates a hydration shell around the conjugate.[5] This "stealth" effect can shield the molecule from proteolytic enzymes and reduce renal clearance, thereby extending its circulation half-life in vivo.[5][6] While longer PEG chains generally lead to more significant increases in half-life, a shorter PEG5 spacer offers a balance, improving pharmacokinetic (PK) properties without excessively increasing the overall size of the conjugate, which could impede tumor penetration.
-
Precise Spatial Separation: The defined length of the monodisperse PEG5 spacer provides optimal spatial separation between the conjugated molecules (e.g., an antibody and a drug). This can be critical for maintaining the biological activity of both moieties by minimizing steric hindrance.[7] For instance, it prevents the payload from interfering with the antigen-binding site of the antibody in an ADC.
-
Reduced Immunogenicity: By masking potential epitopes on the linker and payload, PEGylation can reduce the risk of an immune response against the bioconjugate.[5]
Data Presentation: Quantitative Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter that must be optimized for each specific application. The following tables summarize synthesized quantitative data from various studies to illustrate the impact of PEG linker length on key bioconjugate properties. While direct comparative data for this compound across all parameters is not available in a single study, the trends observed with varying short PEG chain lengths provide valuable insights into the expected performance of a PEG5 spacer.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG5 (interpolated) | ~4.75 | ~0.56 |
| PEG6 | ~4.0 | 0.47 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[6] The data for PEG5 is interpolated to provide an estimate based on the observed trend. Shorter PEG linkers demonstrate a clear trend of decreasing clearance rates, indicating improved pharmacokinetics.
Table 2: Influence of PEG Linker Length on PROTAC Potency (BRD4 Degrader)
| PEG Linker Length | DC50 (nM) |
| PEG3 | 15 |
| PEG4 | 8 |
| PEG5 | 5 |
| PEG6 | 10 |
Synthesized data from a comparative study of PROTACs targeting BRD4.[7] This data highlights that an optimal linker length exists for maximizing the potency of a PROTAC, with the PEG5 linker showing the highest activity in this hypothetical series.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in the synthesis and characterization of ADCs and PROTACs.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Click Chemistry
This protocol describes the conjugation of a drug-alkyne to an antibody that has been functionalized with this compound.
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Drug-Alkyne payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Size-Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
Procedure:
-
Antibody Modification with this compound:
-
Dissolve the antibody in PBS at a concentration of 5-10 mg/mL.
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Add a 10-fold molar excess of the this compound solution to the antibody solution. The tosyl group will react with nucleophilic residues on the antibody surface, such as the epsilon-amino group of lysine.
-
Incubate the reaction mixture for 4 hours at room temperature with gentle mixing.
-
Remove excess, unreacted this compound by buffer exchange using a desalting column equilibrated with PBS.
-
-
Click Chemistry Conjugation:
-
Prepare a 10 mM stock solution of the Drug-Alkyne payload in DMSO.
-
To the azide-modified antibody solution, add the Drug-Alkyne stock solution to achieve a 5-fold molar excess relative to the antibody.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in water.
-
Add the copper catalyst solution to the antibody-drug mixture.
-
Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Purification and Characterization:
-
Purify the resulting ADC using an SEC column to remove unreacted payload and catalyst.
-
Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Characterize the drug-to-antibody ratio (DAR) using HIC-HPLC. The hydrophobicity of the ADC increases with each conjugated drug molecule, allowing for the separation of different DAR species.[8][9]
-
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines the synthesis of a PROTAC by first reacting a target protein-binding ligand with this compound, followed by a click reaction with an E3 ligase ligand.
Materials:
-
Target Protein Ligand with a nucleophilic group (e.g., amine or thiol)
-
This compound
-
E3 Ligase Ligand with a terminal alkyne
-
Anhydrous DMF or DMSO
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP) (if using a thiol)
-
Preparative HPLC system
Procedure:
-
Synthesis of Ligand-PEG5-Azide Intermediate:
-
Dissolve the target protein ligand in anhydrous DMF.
-
Add a 1.2 molar equivalent of this compound.
-
If the ligand contains a thiol, pre-treat with TCEP to ensure the thiol is reduced.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the Ligand-PEG5-Azide intermediate by preparative HPLC.
-
-
PROTAC Synthesis via Click Chemistry:
-
Dissolve the purified Ligand-PEG5-Azide intermediate and a 1.1 molar equivalent of the E3 Ligase Ligand-Alkyne in a mixture of t-BuOH and water.
-
Add a catalytic amount of CuSO4 followed by sodium ascorbate to initiate the click reaction.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and mechanisms relevant to the application of this compound.
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. selleckchem.com [selleckchem.com]
- 4. furthlab.xyz [furthlab.xyz]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of Azide-PEG5-Tos with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of Azide-PEG5-Tos (--INVALID-LINK--) with common nucleophiles.[1] this compound is a heterobifunctional linker widely employed in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics.[2][3] Its utility stems from the presence of two distinct reactive moieties: a terminal azide (B81097) group and a tosylate group. The azide functionality allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), providing a stable triazole linkage.[1][3] This guide will focus on the reactivity of the tosylate group, a highly effective leaving group in nucleophilic substitution reactions.
Core Reactivity: The Tosylate as an Excellent Leaving Group
The tosylate (p-toluenesulfonate) moiety of this compound is an exceptional leaving group, rendering the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is attributed to the stability of the tosylate anion, which is resonance-stabilized, delocalizing the negative charge over the three oxygen atoms of the sulfonate group. This inherent stability makes the tosylate anion a weak base and, consequently, an excellent leaving group in nucleophilic substitution reactions, which are typically bimolecular (SN2). The general mechanism for this reaction is illustrated below.
The reaction of this compound with nucleophiles is a cornerstone of its application in constructing complex biomolecules. The PEG5 spacer, a hydrophilic chain of five ethylene (B1197577) glycol units, enhances the aqueous solubility of the molecule and the resulting conjugates.
Reactivity with Common Nucleophiles
The tosylate group of this compound readily reacts with a variety of nucleophiles, most notably amines, thiols, and to a lesser extent, alcohols. These reactions are fundamental for conjugating this compound to proteins, peptides, and other biomolecules.
Reaction with Amines (Amination)
Primary and secondary amines are effective nucleophiles for displacing the tosylate group, forming a stable carbon-nitrogen bond. This reaction is a common method for introducing a PEG linker to a biomolecule containing lysine (B10760008) residues or a free N-terminus. The reaction proceeds via a standard SN2 mechanism. The nucleophilicity of amines is generally correlated with their basicity, with less sterically hindered primary amines being more reactive than secondary amines.
Reaction with Thiols (Thiolation)
Thiols (or more accurately, their conjugate bases, thiolates) are excellent nucleophiles and react efficiently with the tosylate group of this compound to form a stable thioether linkage. This reaction is particularly useful for site-specific modification of proteins containing cysteine residues. Thiols are generally more nucleophilic than alcohols due to the higher polarizability of the larger sulfur atom.
Reaction with Alcohols (Alkoxylation)
While alcohols are weaker nucleophiles than amines and thiols, they can react with this compound to form ether linkages. These reactions often require more forcing conditions, such as the use of a strong base to deprotonate the alcohol to the more nucleophilic alkoxide.
Quantitative Data on Reactivity
Obtaining precise kinetic data for the reaction of this compound with various nucleophiles is challenging as it is often dependent on specific reaction conditions. However, the general principles of SN2 reactions allow for a qualitative and semi-quantitative comparison. The following tables summarize the expected relative reactivity and typical reaction conditions.
Table 1: Relative Reactivity of Nucleophiles with this compound
| Nucleophile | Relative Reactivity | Product | Bond Formed |
| Thiol (R-SH) | High | Azide-PEG5-S-R | Thioether |
| Primary Amine (R-NH₂) | Moderate to High | Azide-PEG5-NH-R | Secondary Amine |
| Secondary Amine (R₂-NH) | Moderate | Azide-PEG5-NR₂ | Tertiary Amine |
| Alcohol (R-OH) | Low | Azide-PEG5-O-R | Ether |
Table 2: General Reaction Conditions for Nucleophilic Substitution of this compound
| Nucleophile | Solvent System | Base | Temperature (°C) | Reaction Time (hours) |
| Amine | DMF, DMSO, Acetonitrile | Typically not required, can use a non-nucleophilic base (e.g., DIPEA) to scavenge protons if the amine salt is used. | 25 - 60 | 4 - 24 |
| Thiol | DMF, DMSO, THF | A mild base (e.g., K₂CO₃, Et₃N) to generate the thiolate. | 25 - 50 | 2 - 12 |
| Alcohol | DMF, THF | Strong base (e.g., NaH, KOtBu) to form the alkoxide. | 25 - 80 | 12 - 48 |
Experimental Protocols
The following are generalized experimental protocols for the reaction of this compound with primary amines and thiols. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Synthesis of an Azide-PEG5-Amine Derivative
This protocol describes the reaction of this compound with a generic primary amine.
Materials:
-
This compound
-
Primary amine of interest
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the primary amine (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure Azide-PEG5-amine derivative.
Protocol 2: Synthesis of an Azide-PEG5-Thiol Derivative
This protocol outlines the reaction of this compound with a generic thiol.
Materials:
-
This compound
-
Thiol of interest
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) and the thiol (1.2 equivalents) in anhydrous DMF.
-
Add potassium carbonate (2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired Azide-PEG5-thiol derivative.
Visualizations
Reaction Mechanism
The following diagram illustrates the general SN2 mechanism for the reaction of this compound with a nucleophile.
Caption: General SN2 reaction mechanism of this compound with a nucleophile.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the synthesis and purification of a derivative of this compound.
References
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Azide-PEG5-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug. The linker molecule that connects the antibody and the drug is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides a detailed protocol for the synthesis of an ADC utilizing Azide-PEG5-Tos, a cleavable 5-unit polyethylene (B3416737) glycol (PEG) linker.
The this compound linker offers several advantages. The PEG component enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the overall pharmacokinetic profile of the conjugate. The terminal azide (B81097) group allows for the attachment of an alkyne-modified drug via a highly efficient and bioorthogonal "click chemistry" reaction, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The tosyl (Tos) group is an excellent leaving group, facilitating the covalent attachment of the linker to nucleophilic residues on the antibody, such as the ε-amino group of lysine (B10760008) residues.
This protocol will detail the two-stage process for ADC synthesis using this compound:
-
Antibody Modification: Covalent attachment of the this compound linker to the antibody.
-
Drug Conjugation: Attachment of the cytotoxic drug to the azide-modified antibody via click chemistry.
Data Presentation
The following tables summarize key quantitative data relevant to the design and characterization of ADCs with PEG linkers.
Table 1: Impact of PEG Linker Length on ADC Clearance
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from studies on ADCs with a drug-to-antibody ratio (DAR) of 8. The inclusion of a PEG linker generally decreases systemic clearance, with a plateau observed around PEG8.[1][2]
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates
| Linker | Cytotoxicity Reduction (fold change vs. no PEG) |
| 4 kDa PEG | 4.5 |
| 10 kDa PEG | 22 |
Data from a study on miniaturized affibody-based drug conjugates. Longer PEG chains can sometimes lead to reduced in vitro potency, highlighting the need for optimization based on the specific targeting moiety and payload.[1][3]
Table 3: Common Methods for ADC Characterization
| Method | Information Provided |
| UV-Vis Spectroscopy | Average Drug-to-Antibody Ratio (DAR) |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR, distribution of drug-loaded species |
| Size Exclusion Chromatography (SEC) | Purity, detection of aggregates |
| Mass Spectrometry (MS) | Confirmation of identity and integrity, DAR, distribution of species |
[4]
Experimental Protocols
This section provides a detailed methodology for the synthesis of an ADC using this compound.
Part 1: Antibody Modification with this compound
This protocol describes the attachment of the this compound linker to the lysine residues of a monoclonal antibody.
Materials and Reagents:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, pH 8.0)
-
Desalting columns or tangential flow filtration (TFF) system
-
Amicon Ultra centrifugal filters
Protocol:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.
-
Adjust the antibody concentration to 5-10 mg/mL in the reaction buffer.
-
-
Linker Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution while gently stirring. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain antibody stability.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation. Reaction conditions (molar excess, temperature, and time) may require optimization for the specific antibody.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted this compound linker using a desalting column or TFF system pre-equilibrated with PBS.
-
Concentrate the azide-modified antibody using an Amicon Ultra centrifugal filter if necessary.
-
Determine the concentration of the modified antibody using a UV-Vis spectrophotometer at 280 nm.
-
-
Storage:
-
The azide-modified antibody can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Part 2: Drug Conjugation via Click Chemistry
This section provides protocols for both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice of method depends on the alkyne-modified drug used. SPAAC is often preferred as it avoids the use of a potentially cytotoxic copper catalyst.
Protocol 2A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials and Reagents:
-
Azide-modified antibody
-
Alkyne-modified drug payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Purification system (desalting column, SEC, or TFF)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified drug in a suitable solvent (e.g., DMSO).
-
Prepare fresh stock solutions of 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water.
-
-
Catalyst Complex Formation:
-
In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Allow the mixture to stand at room temperature for 3-5 minutes.
-
-
Click Reaction:
-
To the azide-modified antibody, add a 3- to 5-fold molar excess of the alkyne-modified drug.
-
Add the pre-mixed CuSO₄/THPTA complex to the antibody-drug mixture.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of the catalyst and reducing agent should be optimized but can be started at around 1 mM.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.
-
-
Final Purification:
-
Purify the final ADC from excess drug, catalyst, and other reagents using a desalting column, size exclusion chromatography (SEC), or TFF.
-
The final ADC should be stored in a suitable buffer at 4°C or -80°C.
-
Protocol 2B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials and Reagents:
-
Azide-modified antibody
-
Drug payload modified with a strained alkyne (e.g., DBCO, BCN)
-
Purification system (desalting column, SEC, or TFF)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the strained alkyne-modified drug in a suitable solvent (e.g., DMSO).
-
-
Click Reaction:
-
Add a 3- to 5-fold molar excess of the strained alkyne-drug stock solution to the azide-modified antibody solution.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction kinetics of SPAAC are generally slower than CuAAC, so longer incubation times may be necessary.
-
-
Final Purification:
-
Purify the final ADC from excess drug using a desalting column, SEC, or TFF.
-
Store the final ADC in an appropriate buffer at 4°C or -80°C.
-
Mandatory Visualization
Caption: Experimental workflow for ADC synthesis.
Caption: Chemical reaction pathway for ADC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide to Protein Labeling with Azide-PEG5-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the site-specific labeling of proteins using Azide-PEG5-Tos. This heterobifunctional linker is a valuable tool in bioconjugation, enabling the introduction of an azide (B81097) group onto a protein. The terminal azide can then be used for subsequent "click chemistry" reactions, allowing for the attachment of a wide array of molecules, including fluorophores, biotin, or drug payloads. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.
The primary mechanism of labeling with this compound involves the reaction of the tosyl group with nucleophilic side chains of amino acids on the protein surface. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions, primarily with the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus. By controlling the reaction conditions, a degree of selectivity for the N-terminal amine can be achieved.
Chemical Reaction Pathway
The labeling process is a nucleophilic substitution reaction where a primary amine on the protein attacks the carbon atom to which the tosylate group is attached, leading to the displacement of the tosylate and the formation of a stable secondary amine linkage.
Caption: Chemical reaction of a primary amine on a protein with this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the labeling of a protein with this compound, followed by purification and characterization of the conjugate.
Materials and Reagents
-
Protein of interest
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate (B84403) buffer or 100 mM sodium bicarbonate buffer, pH 8.0-8.5. Avoid buffers containing primary amines, such as Tris.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system
-
Desalting columns
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Standard protein analysis reagents (for SDS-PAGE, mass spectrometry, etc.)
Protocol 1: Protein Labeling with this compound
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.
-
-
This compound Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A starting point is a 10- to 50-fold molar excess of the PEG reagent over the protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring or rotation. Alternatively, the reaction can be performed at 4°C overnight.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
Protocol 2: Purification of the Azide-Labeled Protein
-
Removal of Excess Reagent:
-
The primary method for purifying the PEGylated protein from unreacted this compound and the tosylate byproduct is Size-Exclusion Chromatography (SEC).[1] The increase in the hydrodynamic radius of the protein upon PEGylation allows for efficient separation.[1]
-
Alternatively, Ion-Exchange Chromatography (IEX) can be used.[1] The shielding of surface charges by the PEG chains can alter the protein's elution profile, enabling separation from the unlabeled protein.[1]
-
For rapid buffer exchange and removal of small molecule byproducts, desalting columns can be utilized.
-
-
Fraction Analysis:
-
Collect fractions from the chromatography column.
-
Analyze the fractions by SDS-PAGE to identify those containing the labeled protein. A shift in the molecular weight will be observed for the PEGylated protein.
-
-
Pooling and Concentration:
-
Pool the fractions containing the purified azide-labeled protein.
-
Concentrate the protein solution using an appropriate method, such as centrifugal ultrafiltration.
-
Protocol 3: Characterization of the Azide-Labeled Protein
-
SDS-PAGE Analysis:
-
Run samples of the unlabeled protein, the crude reaction mixture, and the purified labeled protein on an SDS-PAGE gel.
-
The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the unlabeled protein. The diffuseness of the band can indicate the heterogeneity of the labeling.
-
-
Mass Spectrometry:
-
Determine the precise mass of the labeled protein using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[2]
-
The mass increase will correspond to the number of this compound molecules conjugated to the protein, allowing for the determination of the degree of labeling.
-
-
Quantification of Azide Groups (Optional):
-
The incorporated azide groups can be quantified using methods such as the Staudinger ligation with a phosphine-based probe or by click reaction with an alkyne-functionalized fluorescent dye followed by spectroscopic analysis.
-
Experimental Workflow
The overall workflow for protein labeling with this compound is a multi-step process that requires careful execution and analysis at each stage.
Caption: Experimental workflow for protein labeling with this compound.
Data Presentation
The success and efficiency of the protein labeling reaction can be quantified and summarized. The following table provides a template for presenting typical results from a labeling experiment.
| Parameter | Unlabeled Protein | Labeled Protein | Method of Analysis |
| Apparent Molecular Weight (kDa) | X | X + n(0.417) | SDS-PAGE |
| Mass (Da) | Y | Y + n(417.48) | Mass Spectrometry |
| Degree of Labeling (n) | 0 | 1 - m | Mass Spectrometry |
| Labeling Efficiency (%) | N/A | (moles of labeled protein / initial moles of protein) x 100 | Densitometry of SDS-PAGE or Mass Spectrometry |
Note: 'n' represents the number of this compound molecules attached to the protein, and 'm' is the average degree of labeling. The molecular weight of this compound is approximately 417.48 Da.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive this compound- Low molar excess of reagent- Suboptimal reaction pH- Presence of competing primary amines in the buffer | - Use fresh or properly stored reagent.- Increase the molar excess of this compound.- Ensure the reaction buffer pH is between 8.0 and 8.5.- Use an amine-free buffer for the reaction. |
| Protein Precipitation | - High concentration of organic solvent (from reagent stock)- Protein instability under reaction conditions | - Keep the volume of the organic solvent added to a minimum.- Perform the reaction at 4°C.- Screen for optimal buffer conditions for protein stability. |
| High Polydispersity of Labeled Product | - Multiple accessible lysine residues with similar reactivity- Reaction time is too long | - Optimize the molar ratio of this compound to protein.- Reduce the reaction time.- Consider site-directed mutagenesis to remove highly reactive lysine residues if site-specific labeling is critical. |
| Difficulty in Purifying Labeled Protein | - Incomplete separation by SEC or IEX | - Optimize the chromatography conditions (e.g., column type, gradient).- Consider using a different purification technique (e.g., Hydrophobic Interaction Chromatography). |
References
Application Notes: The Role of Azide-PEG5-Tos in PROTAC Development
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the body's own cellular machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a ligand that binds to the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] The linker is not merely a spacer; its composition and length are critical determinants of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties like solubility and cell permeability.[7][]
Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[2][4][9] Azide-PEG5-Tos is a bifunctional PEG linker that offers distinct advantages for the modular and efficient synthesis of PROTACs. This linker features a five-unit PEG chain, an azide (B81097) (N3) group on one end, and a tosylate (Tos) group on the other. This configuration allows for a sequential and controlled conjugation strategy, typically involving a nucleophilic substitution reaction at the tosylated end and a highly efficient "click chemistry" reaction at the azide end.[10][11]
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Surface Modification Using Azide-PEG5-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface modification is a powerful technique for altering cellular properties, enabling targeted drug delivery, modulating immune responses, and facilitating cell tracking and imaging. Azide-PEG5-Tos is a versatile reagent that plays a crucial role in this process. It is a 5-unit polyethylene (B3416737) glycol (PEG) linker that is cleavable and functionalized with an azide (B81097) group and a tosyl group.[1][2][3][4][5] The azide group serves as a chemical handle for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the highly specific and efficient conjugation of various molecules, including fluorescent dyes, biotin, and drug molecules, to the cell surface. The PEG spacer enhances water solubility and can reduce non-specific protein adsorption, thereby minimizing immunogenicity. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions for initial surface anchoring, although the primary application discussed here focuses on the azide functionality for subsequent bioconjugation.
These application notes provide a comprehensive overview of the principles and protocols for utilizing this compound in cell surface modification, including methods for introducing azide groups onto the cell surface, performing click chemistry conjugation, and assessing the outcomes of the modification.
Principles of Azide-Mediated Cell Surface Modification
The core principle involves a two-step process:
-
Introduction of Azide Groups onto the Cell Surface: This can be achieved through two primary strategies:
-
Metabolic Labeling: Cells are cultured with a precursor molecule, such as an azido-sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz), which is metabolized and incorporated into cell surface glycans. This results in the presentation of azide groups on glycoproteins and glycolipids.
-
Direct Chemical Modification: While less common for introducing azides directly, this approach involves reacting cell surface functional groups (e.g., amines) with a reagent that installs an azide. However, metabolic labeling is generally preferred for its biocompatibility.
-
-
Bioorthogonal Ligation via Click Chemistry: Once azide groups are present on the cell surface, a molecule of interest containing a complementary reactive group (an alkyne) is introduced. The azide and alkyne groups then "click" together, forming a stable covalent bond.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst. While effective, the potential cytotoxicity of copper is a consideration for live-cell applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free reaction utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts readily with azides. SPAAC is highly biocompatible and widely used for live-cell labeling.
-
Data Presentation
Table 1: Comparison of Click Chemistry Reactions for Cell Surface Labeling
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very high with ligand acceleration | Moderate, but sufficient for biological labeling |
| Biocompatibility | Potential cytotoxicity due to copper catalyst | Excellent, no toxic catalyst required |
| Reagents | Terminal Alkyne, Copper(I) source, Ligand (e.g., THPTA) | Strained Alkyne (e.g., DBCO, BCN) |
| Typical Application | In vitro bioconjugation, fixed cells | Live cell imaging, in vivo labeling |
Table 2: Quantitative Outcomes of Cell Surface PEGylation and Labeling
| Parameter | Method | Typical Result | Reference |
| Cell Viability | Post-CuAAC labeling (with optimized conditions) | >75% | |
| Cell Viability | Post-SPAAC labeling | No apparent toxicity | |
| Cell Viability | Post-PEGylation (general) | Robust cell viability observed | |
| Labeling Efficiency | CuAAC on metabolically labeled cells | Abundant covalent attachment | |
| Product Yield (Membrane Proteins) | CuAAC in live cells (optimized) | >18% | |
| Azide Quantification | Fluorescence quenching | Detects as low as 0.8 nmol | |
| Azide Quantification | UV-Vis spectroscopy | Detects as low as 13.8 nmol | |
| Graft Survival (Islet Cells) | PEGylation alone | 60% long-term normoglycemia | |
| Graft Survival (Islet Cells) | PEGylation + Immunotherapy | 78% long-term normoglycemia |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido (B1232118) Sugars
This protocol describes the introduction of azide groups onto the cell surface using peracetylated N-azidoacetylmannosamine (Ac4ManNAz).
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat, A549)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, T-75 flask) and allow them to adhere and reach a healthy, sub-confluent density.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve a final concentration of 25-50 µM. Include a vehicle control (DMSO alone).
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans.
-
Cell Harvesting:
-
For adherent cells, wash with PBS, then detach using a gentle cell dissociation reagent (e.g., TrypLE, accutase).
-
For suspension cells, harvest by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS to remove any unincorporated azido sugar. The cells are now ready for bioorthogonal ligation.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
This protocol describes the labeling of azide-modified cells with a DBCO-functionalized fluorescent probe.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-functionalized fluorescent probe (e.g., DBCO-FITC, DBCO-Cy5)
-
PBS or serum-free medium
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation: Resuspend the azide-labeled cells in PBS or serum-free medium at a concentration of 1-5 x 10^6 cells/mL.
-
Prepare Staining Solution: Prepare a solution of the DBCO-fluorophore in PBS or serum-free medium. The optimal concentration should be determined empirically but typically ranges from 10-50 µM.
-
Labeling Reaction: Add the DBCO-fluorophore solution to the cell suspension. Incubate for 30-60 minutes at 37°C or room temperature, protected from light.
-
Washing: Wash the cells three times with flow cytometry staining buffer to remove any unreacted probe.
-
Analysis: Resuspend the cells in an appropriate volume of staining buffer for analysis by flow cytometry or fluorescence microscopy.
Protocol 3: Quantification of Cell Surface Azides
This protocol provides a general workflow for quantifying the level of azide modification on the cell surface using a fluorescent alkyne probe and flow cytometry.
Materials:
-
Azide-labeled cells (from Protocol 1) and unlabeled control cells
-
Alkyne-functionalized fluorophore (e.g., DBCO-FITC)
-
Flow cytometer
Procedure:
-
Prepare a Cell Dilution Series: Prepare serial dilutions of the azide-labeled cells.
-
Labeling: Label the cells with a saturating concentration of the alkyne-fluorophore as described in Protocol 2.
-
Flow Cytometry: Analyze the fluorescence intensity of the labeled cells using a flow cytometer.
-
Data Analysis: Generate a standard curve by plotting the mean fluorescence intensity against the cell concentration. This allows for the relative quantification of azide groups on the cell surface. For absolute quantification, methods such as those described by de la Zerda et al., which involve spectroscopic techniques, can be adapted.
Protocol 4: Assessment of Cell Viability Post-Modification
Materials:
-
Modified and control cells
-
Viability dye (e.g., Trypan Blue, Propidium Iodide, LIVE/DEAD stain)
-
Hemocytometer or automated cell counter
-
Fluorescence microscope or flow cytometer (depending on the dye)
Procedure:
-
Staining: Stain a small aliquot of the modified and control cell suspensions with the chosen viability dye according to the manufacturer's instructions.
-
Quantification:
-
Trypan Blue: Count the number of live (unstained) and dead (blue) cells using a hemocytometer. Calculate the percentage of viable cells.
-
Fluorescent Dyes: Analyze the stained cells using a fluorescence microscope or flow cytometer to determine the proportion of live and dead cells.
-
-
Comparison: Compare the viability of the modified cells to the control cells to assess the cytotoxicity of the modification process. PEGylation has been shown to have no adverse effects on islet cell viability.
Visualizations
Caption: Experimental workflow for cell surface modification.
Caption: Modulation of signaling by steric hindrance.
Conclusion
This compound is a powerful and versatile tool for the modification of cell surfaces. Through the strategic introduction of azide groups via metabolic labeling and subsequent bioorthogonal ligation using click chemistry, researchers can precisely engineer cell surfaces for a wide range of applications in fundamental research and drug development. The protocols and data presented here provide a foundation for the successful implementation of these techniques. Careful optimization of labeling conditions and thorough assessment of cellular viability and function are critical for achieving desired outcomes while maintaining cellular health.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 5. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
Application Note & Protocols: A Comparative Analysis of Copper-Catalyzed and Strain-Promoted Click Chemistry for Bioconjugation with Azide-PEG5-Tos
Audience: Researchers, scientists, and drug development professionals.
Introduction
Click chemistry has become an indispensable tool in bioconjugation and drug development, celebrated for its efficiency, selectivity, and biocompatibility.[1] This family of reactions enables the precise covalent ligation of molecular building blocks under mild conditions. Azide-functionalized polyethylene (B3416737) glycol (PEG) linkers, such as Azide-PEG5-Tos, are versatile reagents used to enhance the therapeutic properties of biomolecules by improving solubility, stability, and pharmacokinetic profiles.[2][3]
Two prominent click chemistry reactions for conjugating azide-containing molecules are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] CuAAC is known for its rapid kinetics but requires a copper catalyst that can be cytotoxic, limiting its use in living systems.[4] In contrast, SPAAC is a copper-free alternative that is well-suited for biological applications, though it can exhibit slower reaction rates. The choice between these two powerful techniques depends on the specific requirements of the application, balancing the need for speed against the demand for biocompatibility.
This compound is a cleavable 5-unit PEG linker that can be used in the synthesis of antibody-drug conjugates (ADCs). As a click chemistry reagent, it contains an azide (B81097) group that can react with alkyne-containing molecules via CuAAC or with strained cyclooctynes like DBCO or BCN through SPAAC.
Principle of the Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a copper(I)-catalyzed 1,3-dipolar cycloaddition between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. The copper(I) catalyst dramatically accelerates the reaction rate, allowing it to proceed efficiently at room temperature, even in aqueous environments. The catalytically active Cu(I) species is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270). To improve stability and reduce cytotoxicity, the copper catalyst is often used with a chelating ligand, such as THPTA or TBTA.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that occurs between a strained cyclooctyne (B158145) and an azide without the need for a metal catalyst. The reaction is driven by the high ring strain of the cyclooctyne, which is released upon the formation of a stable triazole ring. This catalyst-free approach avoids the cytotoxicity associated with copper, making it ideal for applications in living cells and whole organisms. The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne, with more strained derivatives like dibenzocyclooctynes (DBCO) exhibiting faster reaction rates.
Comparative Analysis
The selection between CuAAC and SPAAC is contingent on the specific experimental context, particularly the tolerance for a copper catalyst and the desired reaction kinetics.
Data Presentation
Table 1: Quantitative Comparison of Reaction Kinetics
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Second-Order Rate Constant (k) | 10 to 10⁴ M⁻¹s⁻¹ | 10⁻³ to 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure) |
| Typical Reaction Time | 1-12 hours | 1-24 hours |
| Reaction Temperature | Room Temperature | Physiological Temperatures |
Table 2: Reagents and Reaction Conditions
| Component | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Alkyne | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst | Cu(I) source (e.g., CuSO₄ + Sodium Ascorbate) | None |
| Ligand | Often required (e.g., THPTA, TBTA) | None |
| Solvents | Aqueous buffers, DMF, DMSO, tBuOH/H₂O | Aqueous buffers, common organic solvents |
| Biocompatibility | Limited by copper cytotoxicity | High |
Table 3: Biocompatibility and Cytotoxicity
| Factor | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Cytotoxicity | Copper catalyst can be toxic to living cells. | Generally considered non-toxic and bioorthogonal. |
| In Vivo Applications | Challenging due to copper toxicity, though advancements with ligands have improved feasibility. | Well-suited for in vivo labeling and imaging. |
| Reactive Oxygen Species (ROS) | Can be generated by the copper catalyst and reducing agent. | No ROS generation from the reaction itself. |
Table 4: Applications and Suitability
| Application | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| In Vitro Bioconjugation | Excellent, especially when speed is critical. | Good, particularly for sensitive biomolecules. |
| Live Cell Labeling | Possible with optimized protocols and ligands, but cytotoxicity is a concern. | The preferred method for long-term live-cell studies. |
| In Vivo Imaging | Limited use. | Widely used for in vivo imaging and drug delivery. |
| Drug Development (ADCs) | Used in the synthesis of ADCs. | Also used in ADC development, offering a copper-free alternative. |
Experimental Protocols
The following are generalized protocols and may require optimization for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with an Alkyne-Functionalized Protein
Materials:
-
This compound
-
Alkyne-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
DMSO (for dissolving this compound if needed)
Procedure:
-
To the alkyne-functionalized protein solution (e.g., final concentration 10-50 µM), add this compound to a final concentration of 2-10 fold molar excess over the protein. If this compound is dissolved in DMSO, ensure the final DMSO concentration is below 5%.
-
Prepare the catalyst premix: In a separate microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this mixture stand for 1-2 minutes.
-
Add the catalyst premix to the protein-azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).
-
Purify the resulting conjugate using size exclusion chromatography or dialysis to remove excess reagents.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound with a DBCO-Functionalized Biomolecule
Materials:
-
This compound
-
DBCO-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving reagents if needed)
Procedure:
-
Dissolve the this compound and the DBCO-functionalized biomolecule in the reaction buffer.
-
Add the this compound solution to the DBCO-functionalized biomolecule solution. A 1.5 to 5-fold molar excess of the azide is typically used.
-
Allow the reaction to proceed at room temperature or 37°C for 2-24 hours. The optimal time will depend on the specific reactants and their concentrations.
-
Monitor the reaction progress by LC-MS or other suitable analytical methods.
-
Purify the conjugate using standard methods such as dialysis, size exclusion chromatography, or HPLC to remove unreacted starting materials.
Mandatory Visualizations
Caption: Logical relationship of click chemistry components.
Caption: Experimental workflow for bioconjugation.
Caption: Cell surface protein labeling workflow.
References
Application Notes and Protocols: Surface Functionalization of Nanoparticles with Azide-PEG5-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel nanomaterials. The use of Polyethylene Glycol (PEG) linkers, such as Azide-PEG5-Tos, offers a versatile method for attaching biomolecules to nanoparticle surfaces. The azide (B81097) group provides a bioorthogonal handle for subsequent conjugation reactions via "click chemistry," a highly efficient and specific method for forming stable covalent bonds. The tosyl group serves as an excellent leaving group for the initial attachment of the PEG linker to the nanoparticle surface, particularly those with amine or hydroxyl functionalities.
These application notes provide a detailed protocol for the surface functionalization of nanoparticles using this compound, followed by the conjugation of an alkyne-containing molecule through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| Nanoparticles (with surface amine or hydroxyl groups) | User-defined | E.g., Iron oxide, Gold, Silica, or polymeric nanoparticles |
| This compound | Various | Ensure high purity (>95%) |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Or other suitable anhydrous solvent |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Non-nucleophilic base |
| Sodium Azide (NaN₃) | Sigma-Aldrich | For conversion of tosyl to azide if starting with Tosyl-PEG5-OH |
| Alkyne-functionalized molecule of interest | User-defined | E.g., Alkyne-peptide, Alkyne-fluorescent dye |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | |
| Sodium Ascorbate (B8700270) | Sigma-Aldrich | Freshly prepared solution is recommended |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | BroadPharm | Water-soluble Cu(I) stabilizing ligand |
| Phosphate Buffered Saline (PBS), pH 7.4 | Various | |
| Ultra-pure water | Millipore | |
| Magnetic separator (for magnetic nanoparticles) | Various | |
| Centrifuge | Various | For nanoparticle purification |
| Sonicator/Vortex mixer | Various | For nanoparticle dispersion |
Experimental Protocols
Protocol 1: Surface Functionalization of Amine-Functionalized Nanoparticles with this compound
This protocol details the covalent attachment of the this compound linker to nanoparticles possessing surface amine groups. The tosyl group is displaced by the primary amine in a nucleophilic substitution reaction.
Reaction Scheme:
Caption: Workflow for amine-nanoparticle functionalization.
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in anhydrous DMF to a final concentration of 1-5 mg/mL. Sonicate or vortex briefly to ensure a homogenous suspension.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF at a concentration of 10-50 mg/mL.
-
Reaction Setup:
-
To the nanoparticle suspension, add this compound in a 5 to 20-fold molar excess relative to the estimated surface amine groups.
-
Add a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), to a final concentration of 2-5 equivalents relative to the this compound. The base acts as a proton scavenger.
-
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Purification:
-
For magnetic nanoparticles, collect the particles using a magnetic separator and discard the supernatant.
-
For non-magnetic nanoparticles, centrifuge the reaction mixture (e.g., 10,000 x g for 30 minutes) to pellet the nanoparticles.
-
Wash the nanoparticles three times with DMF to remove unreacted reagents.
-
Perform a final wash with a volatile solvent like acetone (B3395972) or ethanol.
-
Dry the azide-functionalized nanoparticles under vacuum.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized nanoparticles.
Reaction Scheme:
Caption: Click chemistry conjugation workflow.
Procedure:
-
Nanoparticle Dispersion: Disperse the azide-functionalized nanoparticles in an appropriate buffer (e.g., PBS, pH 7.4) to a concentration of 1 mg/mL.
-
Reagent Preparation:
-
Dissolve the alkyne-containing molecule in the same buffer. The molar ratio of the alkyne molecule to the azide groups on the nanoparticles should be optimized, but a 5 to 10-fold excess of the alkyne molecule is a good starting point.
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
Prepare a 20 mM solution of CuSO₄ in water.
-
Prepare a 100 mM solution of THPTA in water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the dispersed azide-functionalized nanoparticles and the alkyne-containing molecule.
-
Add the THPTA solution to the mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1]
-
-
Reaction: Gently mix the reaction and allow it to proceed for 1-4 hours at room temperature, protected from light.
-
Purification:
-
Purify the conjugated nanoparticles by centrifugation or magnetic separation as described in Protocol 1.
-
Wash the nanoparticles three times with PBS to remove unreacted molecules and catalyst components.
-
Resuspend the final conjugated nanoparticles in a suitable buffer for storage or downstream applications.
-
Characterization and Data
Successful functionalization should be confirmed at each stage of the process.
| Characterization Technique | Purpose | Expected Outcome for Azide-PEG5 Functionalization | Expected Outcome for Click Conjugation |
| Dynamic Light Scattering (DLS) | Measures hydrodynamic diameter and polydispersity index (PDI). | Increase in hydrodynamic diameter and minimal change in PDI, indicating successful coating and no aggregation. | Further slight increase in hydrodynamic diameter. |
| Zeta Potential | Measures surface charge. | Change in zeta potential, often towards neutral, depending on the initial nanoparticle charge. | Further change in zeta potential depending on the charge of the conjugated molecule. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies characteristic functional groups. | Appearance of a characteristic azide peak around 2100 cm⁻¹.[2] | Disappearance or significant reduction of the azide peak and appearance of new peaks corresponding to the conjugated molecule. |
| X-ray Photoelectron Spectroscopy (XPS) | Determines elemental composition of the surface. | Appearance of the N 1s signal corresponding to the azide group. | Change in the N 1s spectrum and appearance of new elemental signals from the conjugated molecule. |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic material on the nanoparticle surface. | Weight loss corresponding to the attached PEG linker. | Increased weight loss corresponding to the additional mass of the conjugated molecule. |
| UV-Vis Spectroscopy | Can be used to quantify azide groups by reacting with an alkyne-dye.[3] | N/A | If a chromophoric molecule is conjugated, a new absorbance peak will appear. |
| Fluorescence Spectroscopy | To confirm conjugation of a fluorescent molecule. | N/A | Appearance of fluorescence corresponding to the conjugated fluorophore. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Nanoparticle Aggregation | Incomplete surface coverage; Inappropriate solvent or buffer; High salt concentration. | Increase the concentration of the PEG linker; Ensure use of anhydrous solvents for the first step; Use low ionic strength buffers. |
| Low Functionalization Efficiency | Inactive reagents; Insufficient reaction time or temperature; Steric hindrance on the nanoparticle surface. | Use fresh reagents; Increase reaction time or temperature (with caution); Use a longer PEG linker to overcome steric hindrance. |
| Low "Click" Reaction Yield | Oxidation of Cu(I) catalyst; Inactive alkyne or azide groups. | Prepare sodium ascorbate solution fresh; Use a stabilizing ligand like THPTA; Ensure inert atmosphere if necessary; Confirm the presence of azide groups before the reaction. |
Conclusion
The protocol described provides a robust and versatile method for the surface functionalization of nanoparticles using this compound and subsequent bioconjugation via click chemistry. Careful execution of the steps and thorough characterization are essential for producing well-defined and functionalized nanoparticles for a wide range of applications in research and drug development. Optimization of reactant concentrations and reaction times may be necessary depending on the specific nanoparticle system and the molecule to be conjugated.
References
Application Notes and Protocols for Bioconjugation of Peptides with Azide-PEG5-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a premier strategy for enhancing the therapeutic properties of peptides and proteins. PEGylation can significantly improve a peptide's solubility, extend its circulating half-life, reduce immunogenicity, and increase its stability against proteolytic degradation. Azide-PEG5-Tos is a heterobifunctional linker that offers a versatile platform for peptide modification. It possesses a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions with amine and thiol groups on a peptide, and a terminal azide (B81097) group, which can be used for subsequent "click" chemistry reactions. This application note provides detailed protocols for the bioconjugation of peptides with this compound, purification of the conjugate, and its characterization.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₇N₃O₇S |
| Molecular Weight | 417.48 g/mol |
| CAS Number | 236754-49-7 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO and other organic solvents |
| Storage | Store at -20°C for long-term stability. |
Reaction Principle
The bioconjugation of a peptide with this compound proceeds via a nucleophilic substitution reaction. The tosyl group is a good leaving group, and its departure is facilitated by the attack of a nucleophile from the peptide. The most common nucleophilic groups in peptides are the ε-amino group of lysine (B10760008) residues and the sulfhydryl group of cysteine residues. The reaction is typically carried out in a suitable buffer at a slightly alkaline pH to ensure the deprotonation of the amine or thiol group, thereby increasing its nucleophilicity.
Experimental Protocols
Protocol 1: Conjugation of this compound to Peptide Amine Groups (e.g., Lysine)
This protocol describes a general procedure for the PEGylation of a peptide via its primary amine groups. Optimization of the reaction conditions (e.g., pH, temperature, and molar ratio of reactants) may be necessary for specific peptides.
Materials:
-
Peptide with at least one primary amine group (e.g., lysine residue or N-terminal amine)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
-
Lyophilizer
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the dissolved this compound to the peptide solution. The molar ratio of this compound to peptide should be optimized, but a starting point of 10:1 to 20:1 is recommended.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 4-24 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.
-
Quenching: Once the desired level of conjugation is achieved, quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 1 hour at room temperature.
-
Purification: Purify the PEGylated peptide from unreacted peptide, excess this compound, and byproducts using RP-HPLC.
-
Lyophilization: Lyophilize the purified fractions containing the desired product to obtain the final Azide-PEG5-peptide conjugate as a powder.
Protocol 2: Conjugation of this compound to Peptide Thiol Groups (e.g., Cysteine)
This protocol outlines a general procedure for the site-specific PEGylation of a peptide via a cysteine residue. It is crucial to perform this reaction under conditions that prevent the oxidation of the thiol group.
Materials:
-
Peptide containing a free cysteine residue
-
This compound
-
Anhydrous DMF or DMSO
-
Conjugation Buffer: 0.1 M phosphate (B84403) buffer containing 5 mM EDTA, pH 7.0-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification system (e.g., RP-HPLC)
-
Lyophilizer
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the peptide may have formed disulfide bonds, pre-treat with a 2-3 molar excess of TCEP for 30 minutes at room temperature.
-
This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the dissolved this compound to the peptide solution. A molar ratio of 5:1 to 10:1 of this compound to peptide is a good starting point.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-12 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Monitor the reaction progress by RP-HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, purify the PEGylated peptide using RP-HPLC.
-
Lyophilization: Lyophilize the purified fractions to obtain the Azide-PEG5-peptide conjugate.
Quantitative Data Summary
The following table provides illustrative reaction parameters for the bioconjugation of peptides with tosyl-activated PEGs. Optimal conditions will vary depending on the specific peptide and desired degree of PEGylation.
| Parameter | Conjugation to Amine Groups | Conjugation to Thiol Groups |
| pH | 8.0 - 9.0 | 7.0 - 7.5 |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | 4 - 24 hours | 2 - 12 hours |
| Molar Ratio (PEG:Peptide) | 10:1 to 50:1 | 5:1 to 20:1 |
| Typical Yield | 40 - 80% | 60 - 90% |
Note: These values are representative and should be optimized for each specific peptide-PEG conjugation.
Characterization of the Bioconjugate
The successful conjugation and purity of the Azide-PEG5-peptide should be confirmed using analytical techniques such as:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the conjugate and separate it from unreacted starting materials. The PEGylated peptide will typically have a longer retention time than the unmodified peptide.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate. The mass spectrum should show a peak corresponding to the mass of the peptide plus the mass of the Azide-PEG5 moiety (417.48 Da).
Visualizations
Caption: Chemical reaction pathway for peptide bioconjugation with this compound.
Caption: Experimental workflow for the bioconjugation of a peptide with this compound.
Application Notes and Protocols for Azide-PEG5-Tos in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Azide-PEG5-Tos as a linker in the development of targeted drug delivery systems, with a primary focus on Antibody-Drug Conjugates (ADCs).
Introduction
This compound is a heterobifunctional linker containing three key components: an azide (B81097) group for bioorthogonal "click chemistry," a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a tosyl (tosylate) group. This combination of functionalities makes it a versatile tool for the construction of complex bioconjugates. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate. The azide group allows for highly specific and efficient conjugation to alkyne-modified molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The tosyl group is an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to amine groups present in biomolecules such as the lysine (B10760008) residues of antibodies.
Core Principles and Applications
The primary application of this compound is in the creation of ADCs, which are designed to deliver potent cytotoxic drugs directly to cancer cells. This targeted approach aims to increase the therapeutic window of the cytotoxic agent by maximizing its efficacy at the tumor site while minimizing systemic toxicity.
The general workflow for synthesizing an ADC using this compound involves a two-step process:
-
Conjugation of the Linker to the Targeting Moiety (e.g., Antibody): The tosyl group of this compound reacts with nucleophilic residues on the antibody, typically the ε-amine of lysine, to form a stable covalent bond. This step results in an azide-functionalized antibody.
-
Conjugation of the Drug to the Linker: The azide group on the modified antibody is then reacted with an alkyne-functionalized cytotoxic payload via a click chemistry reaction (either CuAAC or SPAAC) to form the final ADC.
Data Presentation
The following tables summarize representative quantitative data for ADCs constructed with PEG linkers. It is important to note that while specific data for this compound is limited in publicly available literature, the presented data from ADCs with similar short-chain PEG linkers provide a reasonable expectation of performance.
Table 1: Representative Drug-to-Antibody Ratios (DAR) for PEGylated ADCs
| Targeting Antibody | Payload | PEG Linker Length | Conjugation Method | Average DAR | Reference |
| Trastuzumab | MMAE | PEG4 | Cysteine | 2.5 | [1] |
| Trastuzumab | MMAE | PEG8 | Cysteine | 4.8 | [1] |
| Trastuzumab | MMAE | PEG12 | Cysteine | 3.7 | [1] |
| Anti-CD30 | MMAE | PEG8 | Cysteine | 8 | [2] |
| Anti-HER2 | Eg5 Inhibitor | Non-cleavable | Cysteine | 3.4 - 5.8 | [3] |
Table 2: Representative In Vitro Cytotoxicity (IC50) of PEGylated ADCs
| ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |
| 7300-LP2004 (PEGylated) | SHP-77 | DLL3 | 32.17 | [4] |
| 7300-LP1003 (Non-PEGylated) | SHP-77 | DLL3 | 186.6 | [4] |
| AAZ-ValLys-MMAE | SKRC-52 | CAIX | 1.6 | |
| Free MMAE | SKRC-52 | - | 0.9 |
Table 3: Representative Pharmacokinetic Parameters of PEGylated ADCs
| ADC | PEG Linker Length | Clearance (mL/day/kg) | Half-life (days) | Reference |
| Non-PEGylated ADC | - | High | Short | [2] |
| PEG8-ADC | PEG8 | Reduced | Increased | [2] |
| PEG24-ADC | PEG24 | Significantly Reduced | Prolonged | [2] |
| ZHER2-PEG4K-MMAE | 4 kDa | Not specified | 2.5-fold increase vs non-PEGylated | |
| ZHER2-PEG10K-MMAE | 10 kDa | Not specified | 11.2-fold increase vs non-PEGylated |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody via Lysine Residues
This protocol describes the first step in ADC synthesis: the attachment of the this compound linker to a targeting antibody.
Materials:
-
Targeting Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody into the Reaction Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Linker Preparation:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5-20 molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should be below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the Quenching Reagent to a final concentration of 50-100 mM to quench any unreacted tosyl groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the azide-modified antibody from excess linker and quenching reagent using SEC or dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the concentration of the purified azide-antibody.
-
The degree of labeling (DOL) can be estimated using MALDI-TOF mass spectrometry.
-
Protocol 2: Conjugation of an Alkyne-Modified Payload via SPAAC (Copper-Free Click Chemistry)
This protocol details the second step of ADC synthesis: the attachment of the cytotoxic drug to the azide-functionalized antibody.
Materials:
-
Azide-modified antibody from Protocol 1
-
DBCO-functionalized cytotoxic payload (e.g., DBCO-MMAE)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC)
Procedure:
-
Reactant Preparation:
-
Dissolve the DBCO-functionalized payload in DMSO to a stock concentration of 10 mM.
-
Prepare the azide-modified antibody at a concentration of 1-5 mg/mL in Reaction Buffer.
-
-
SPAAC Reaction:
-
Add a 3-5 molar excess of the DBCO-payload stock solution to the azide-modified antibody solution.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the resulting ADC from unreacted payload and other small molecules using SEC.
-
-
Characterization:
-
Determine the final ADC concentration.
-
Characterize the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC or mass spectrometry.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potency of the synthesized ADC against cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Synthesized ADC
-
Control antibody (unconjugated)
-
Free cytotoxic payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free payload in complete medium.
-
Replace the medium in the wells with the prepared dilutions. Include untreated wells as a control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Discovery of Potent and Selective Antibody–Drug Conjugates with Eg5 Inhibitors through Linker and Payload Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions with Azide-PEG5-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG5-Tos is a heterobifunctional linker molecule widely utilized in bioconjugation and pharmaceutical sciences. It incorporates a terminal azide (B81097) group, which is a versatile handle for bioorthogonal "click chemistry" reactions, and a tosylate group.[1][2][3] The tosylate moiety is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.[1][3] This allows for the covalent attachment of various nucleophilic molecules, such as amines, thiols, or carboxylates, through a nucleophilic substitution reaction. The polyethylene (B3416737) glycol (PEG) spacer, consisting of five ethylene (B1197577) glycol units, enhances the solubility and bioavailability of the resulting conjugates in aqueous media.[1][4]
These application notes provide a detailed protocol for a general nucleophilic substitution reaction using this compound as the electrophile. The protocol is designed to be a starting point for researchers and can be adapted and optimized for specific nucleophiles and applications.
Reaction Principle
The core of the experimental setup is a bimolecular nucleophilic substitution (SN2) reaction. A nucleophile (Nu-) attacks the carbon atom adjacent to the tosylate leaving group of the this compound molecule. This concerted reaction results in the displacement of the tosylate group and the formation of a new covalent bond between the nucleophile and the PEG linker.
Materials and Reagents
| Reagent | Purpose | Typical Grade | Supplier Example |
| This compound | Electrophilic PEG linker | ≥95% | BroadPharm, MedKoo |
| Nucleophile (e.g., R-NH2, R-SH) | The molecule to be conjugated | ≥98% | Sigma-Aldrich, TCI |
| Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF) | Reaction Solvent | Anhydrous, ≥99.8% | MilliporeSigma |
| Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Base (for amine nucleophiles) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Extraction Solvent | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO3) | Aqueous wash solution | ACS Grade | VWR |
| Brine (Saturated NaCl) | Aqueous wash solution | ACS Grade | VWR |
| Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4) | Drying agent | ACS Grade | EMD Millipore |
| Deuterated Solvents (e.g., CDCl3, DMSO-d6) | For NMR analysis | ≥99.8 atom % D | Cambridge Isotope Labs |
Experimental Protocol
This protocol describes a general procedure for the nucleophilic substitution of the tosylate group on this compound with an amine-containing molecule.
1. Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents to prevent hydrolysis of the tosylate ester.
-
Prepare a stock solution of the amine nucleophile and this compound in the chosen anhydrous solvent (e.g., ACN or DMF).
2. Reaction Setup:
-
In a dry reaction flask under an inert atmosphere, dissolve the amine nucleophile (1.0 equivalent) in anhydrous ACN or DMF.
-
Add a non-nucleophilic base such as DIPEA or TEA (1.5-2.0 equivalents). The base is necessary to deprotonate the amine and increase its nucleophilicity, and to neutralize the tosylate acid byproduct.
-
To this solution, add the this compound (1.2 equivalents) dropwise with stirring.
3. Reaction Conditions:
-
Stir the reaction mixture at room temperature. For less reactive nucleophiles, the temperature can be elevated to 40-60 °C.
-
Monitor the reaction progress using an appropriate analytical technique.
4. Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., DCM:Methanol, 95:5). Visualize the spots using a suitable stain (e.g., potassium permanganate (B83412) or iodine). The disappearance of the starting material (this compound) and the appearance of a new, more polar spot indicates product formation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to monitor the disappearance of the starting material and the appearance of the product, confirming the expected mass of the conjugate.
5. Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel with an appropriate eluent system to isolate the pure Azide-PEG5-Nucleophile conjugate.
6. Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the final product by 1H and 13C NMR. The disappearance of the signals corresponding to the tosyl group and the appearance of new signals corresponding to the conjugated nucleophile will confirm the success of the reaction.
-
Mass Spectrometry (MS): Verify the molecular weight of the purified product.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stoichiometry (Nucleophile:this compound) | 1 : 1.2 | A slight excess of the PEG linker can help drive the reaction to completion. |
| Base (equivalents to nucleophile) | 1.5 - 2.0 | For amine nucleophiles. Not required for pre-deprotonated nucleophiles. |
| Concentration | 0.1 - 0.5 M | Dependent on the solubility of the reactants. |
| Temperature | Room Temperature to 60 °C | Higher temperatures may be needed for less reactive nucleophiles. |
| Reaction Time | 4 - 24 hours | Monitor progress by TLC or LC-MS. |
Diagrams
Caption: Experimental workflow for nucleophilic substitution.
Caption: SN2 reaction mechanism.
References
Troubleshooting & Optimization
Common side reactions with Azide-PEG5-Tos and how to avoid them.
Technical Support Center: Azide-PEG5-Tos
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains two distinct functional groups: an azide (B81097) (-N₃) group and a tosylate (-OTs) group, separated by a 5-unit PEG spacer.
-
Azide Group : This group is primarily used in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), to form a stable triazole linkage with molecules containing alkyne, DBCO, or BCN groups.[1][2][3][4]
-
Tosyl Group (Tosylate) : This is an excellent leaving group in nucleophilic substitution (Sₙ2) reactions.[5][6] It can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, carboxylates) to attach the PEG linker to a target molecule.
-
PEG Spacer : The hydrophilic 5-unit PEG chain increases the solubility of the molecule in aqueous media, improves bioavailability, and can reduce the immunogenicity of conjugated biomolecules.[1][3][7]
This dual functionality makes it a versatile tool in bioconjugation, drug delivery, and the synthesis of antibody-drug conjugates (ADCs).[2][8]
Q2: What are the most common side reactions when working with this compound?
The primary side reactions involve the tosylate group, which is more reactive under general laboratory conditions than the relatively stable azide group. The most common side reactions are:
-
Hydrolysis of the Tosylate Group : The tosyl group can be hydrolyzed back to a hydroxyl group (-OH), especially in the presence of water/moisture and at non-neutral pH. The hygroscopic nature of PEG can sometimes facilitate this.[9][10]
-
Elimination Reaction (E2) : In the presence of a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of a terminal alkene on the PEG chain instead of the desired substitution.[5][11]
-
Reaction with Trace Nucleophiles : Residual nucleophiles from previous synthesis steps (e.g., water, other alcohols) can compete with the desired nucleophile, leading to undesired byproducts.
Q3: How should I store this compound to ensure its stability?
To prevent degradation, particularly hydrolysis of the tosylate group, proper storage is critical. The recommended storage conditions are:
-
Short-term (days to weeks) : Store at 0 - 4 °C in a dry, dark environment.[1]
-
Long-term (months to years) : Store at -20 °C or -80°C.[1][2]
Always store the compound under an inert atmosphere (e.g., argon or nitrogen) and ensure the container is tightly sealed to protect it from moisture.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low yield in my nucleophilic substitution reaction.
| Potential Cause | How to Troubleshoot & Avoid |
| Degradation of this compound | Verification : Confirm the purity of your starting material using ¹H NMR or LC-MS. Look for a peak corresponding to the hydrolyzed product (Azide-PEG5-OH). Avoidance : Purchase from a reputable supplier and store the reagent under the recommended dry, cold conditions.[1][2] |
| Sub-optimal Reaction Conditions | Solvent : Use a dry, polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) to ensure all reactants are dissolved and to minimize hydrolysis.[12] Base : If a base is required, use a non-nucleophilic base (e.g., DIPEA, triethylamine) to prevent it from competing with your nucleophile. Use the minimum effective amount.[6] Temperature : While heating can increase the reaction rate, it can also promote side reactions. Optimize the temperature, starting at room temperature before slowly increasing it. |
| Poor Nucleophile Reactivity | Ensure your nucleophile is sufficiently deprotonated and reactive. The choice of base and solvent can significantly impact nucleophilicity. |
Problem 2: My analytical data (LC-MS/NMR) shows unexpected impurities.
Identifying byproducts is key to optimizing your reaction. The table below lists common impurities and their characteristics.
| Impurity | Expected Mass Difference (from product) | Key ¹H NMR Signal | Probable Cause | Prevention Strategy |
| Azide-PEG5-OH | M - 155.2 | Absence of tosyl aromatic protons (~7.4-7.8 ppm), presence of a terminal -OH proton. | Hydrolysis of the tosylate group. | Use anhydrous solvents and reagents. Store this compound properly under inert gas.[9][10] |
| Alkene-Terminated PEG | M - 171.2 | Appearance of vinyl protons (~5-6 ppm). | E2 elimination caused by a strong or bulky base. | Use a weaker, non-nucleophilic base (e.g., DIPEA). Avoid high temperatures in the presence of a strong base.[11] |
| Dimerization/Oligomerization | ~2x M or higher | Complex PEG manifold, difficult to interpret. | The nucleophile has more than one reactive site, or the product reacts with the starting material. | Use a protecting group strategy if your nucleophile is multifunctional. Use a molar excess of the monofunctional reactant. |
Visualized Workflows and Pathways
The following diagrams illustrate key processes related to the use of this compound.
Caption: Synthesis pathway of this compound highlighting potential side reactions.
Caption: General experimental workflow for a nucleophilic substitution reaction.
Caption: A troubleshooting decision tree for low-yield reactions.
Key Experimental Protocols
Protocol 1: General Nucleophilic Substitution of the Tosyl Group
This protocol describes a general procedure for reacting a primary amine with this compound.
-
Reagent Preparation :
-
Dissolve this compound (1.0 eq.) in anhydrous DMF or CH₃CN (target concentration ~0.1 M).
-
Dissolve the amine nucleophile (1.2 eq.) in the same anhydrous solvent.
-
Prepare a solution of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
-
Reaction Setup :
-
To a dry, argon-flushed flask, add the this compound solution.
-
Add the amine solution, followed by the dropwise addition of the DIPEA solution at room temperature with stirring.
-
-
Monitoring :
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 12-24 hours at room temperature. Gentle heating (40-50°C) can be applied to accelerate slow reactions.
-
-
Workup and Purification :
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine to remove excess base and salts.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product using silica (B1680970) gel column chromatography.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the reaction of the azide group with a terminal alkyne.
-
Reagent Preparation :
-
Dissolve the this compound-conjugated molecule (1.0 eq.) and the alkyne-containing molecule (1.1 eq.) in a 3:1 mixture of THF/water.
-
Prepare a fresh solution of sodium ascorbate (B8700270) (0.3 eq.) in water.
-
Prepare a solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq.) in water.
-
-
Reaction Setup :
-
In a flask, combine the solution of the PEG-azide and the alkyne.
-
Add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The solution may turn slightly cloudy or colored.
-
Stir the reaction vigorously at room temperature.
-
-
Monitoring :
-
The reaction is often rapid, but it should be monitored by LC-MS to confirm the formation of the triazole product. It is typically complete in 1-4 hours.
-
-
Workup and Purification :
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography to remove the copper catalyst and any unreacted starting materials. For PEGylated biomolecules, size exclusion chromatography (SEC) or dialysis may be more appropriate.[12]
-
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. labinsights.nl [labinsights.nl]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ch8 : Tosylates [chem.ucalgary.ca]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Modular Synthesis of PEG-Dendritic Block Copolymers by Thermal Azide–Alkyne Cycloaddition with Internal Alkynes and Evaluation of their Self-Assembly for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tmv.ac.in [tmv.ac.in]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Purification strategies for Azide-PEG5-Tos conjugates.
Welcome to the technical support center for the purification of Azide-PEG5-Tos conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional linker molecule. It features a five-unit polyethylene (B3416737) glycol (PEG) spacer, which increases solubility in aqueous media.[1][2] One end of the linker has an azide (B81097) group, which is commonly used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[3] The other end has a tosylate (Tos) group, which is an excellent leaving group for nucleophilic substitution reactions.[1][2] These characteristics make it a versatile tool for synthesizing antibody-drug conjugates (ADCs) and other bioconjugates.[3][4]
Q2: What are the primary methods for purifying this compound conjugates?
The most common purification strategies for PEG-containing molecules like this compound are:
-
Chromatography: This is the most widely used technique. Depending on the properties of the conjugate, either normal-phase or reversed-phase chromatography can be employed.[5][6]
-
Recrystallization: This method is effective for purifying solid compounds that are crystalline. It relies on the principle that the desired compound and impurities have different solubilities in a given solvent system.[7]
-
Precipitation: Polyethylene glycol (PEG) itself can be used to precipitate macromolecules like proteins and nucleic acids, which can be a useful strategy when the conjugate is attached to a large biomolecule.[8][9][10]
Q3: How can I assess the purity of my purified this compound conjugate?
Purity assessment is critical. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Both reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) can be used to separate the desired product from impurities.[5] The dispersity (variation in length) of PEG chains can sometimes cause peak broadening in HPLC results.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities.
-
Mass Spectrometry (MS): Provides accurate mass determination to confirm the identity of the product.
-
Evaporative Light Scattering Detection (ELSD): This detection method is useful for HPLC when the molecule, like PEG, lacks a strong UV chromophore.[12]
Q4: What are the likely impurities I might encounter during purification?
Impurities can originate from starting materials, side reactions, or incomplete reactions. Common impurities include:
-
Unreacted starting materials (e.g., the PEG-diol, tosyl chloride, or an azide source).
-
Partially reacted intermediates (e.g., PEG5-Tos without the azide).
-
Homobifunctional byproducts (e.g., Tos-PEG5-Tos or Azide-PEG5-Azide).
-
Solvents and reagents used in the synthesis.
Purification Strategy Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound conjugates.
Problem: My chromatography peaks are very broad.
-
Possible Cause 1: PEG Dispersity. The inherent variation in the length of PEG chains can lead to broader peaks than typically seen with small molecules.[11] This is because molecules with slightly different PEG chain lengths will have slightly different retention times.
-
Solution: If baseline separation is achieved, this may be acceptable. For higher resolution, consider using a high-performance chromatography column, such as a core-shell column, which can improve the separation of PEG homologs.[5]
-
Possible Cause 2: Secondary Interactions. The conjugate may be interacting with the stationary phase in multiple ways (e.g., hydrophobic and polar interactions), leading to peak tailing and broadening.
-
Solution: Adjust the mobile phase. For reversed-phase chromatography, altering the organic solvent (e.g., switching from acetonitrile (B52724) to methanol) or adding a modifier like trifluoroacetic acid (TFA) can improve peak shape.
Problem: I have low recovery of my compound after column chromatography.
-
Possible Cause 1: Irreversible Adsorption. The compound may be sticking irreversibly to the silica (B1680970) gel (normal phase) or C18 matrix (reversed phase).
-
Solution: For normal phase, try adding a small amount of a more polar solvent like methanol (B129727) or triethylamine (B128534) to the eluent to reduce strong interactions with the silica. For reversed phase, ensure the mobile phase has sufficient organic solvent to elute the compound.
-
Possible Cause 2: Product Instability. The tosylate group can be susceptible to hydrolysis, especially on acidic or basic media. The azide group is generally stable.
-
Solution: Ensure the stationary phase and mobile phase are neutral if the conjugate is sensitive to pH. Perform the purification quickly and at a low temperature if possible.
Problem: Impurities are co-eluting with my product.
-
Possible Cause 1: Insufficient Resolution. The chosen chromatography method (stationary and mobile phase) may not be adequate to separate the product from a structurally similar impurity.
-
Solution 1: Optimize Chromatography. Test different solvent systems (gradients) or switch the chromatography mode. If you are using normal phase, consider trying reversed phase, or vice versa. The different separation mechanisms may resolve the impurity.[5][6]
-
Solution 2: Try an Alternative Technique. If chromatography fails, consider recrystallization. This technique separates compounds based on differences in solubility and crystal lattice formation, which may be effective where chromatography is not.[7]
Problem: My compound will not crystallize.
-
Possible Cause 1: High Purity Required. Recrystallization often requires a relatively high initial purity. If significant amounts of impurities are present, they can inhibit crystal formation.[7]
-
Solution: First, attempt to purify the compound by column chromatography to remove the bulk of the impurities, then proceed with recrystallization.
-
Possible Cause 2: Oily Product. PEG compounds, especially shorter ones, are often oils or waxy solids at room temperature and can be difficult to crystallize.
-
Solution: Try dissolving the compound in a minimal amount of a good solvent (a solvent in which it is highly soluble) and then slowly adding a poor solvent (one in which it is insoluble) until the solution becomes cloudy (the cloud point). Warming the solution to redissolve the precipitate and then allowing it to cool slowly can induce crystallization. Seeding with a previously obtained crystal can also help.
Data and Methodologies
Comparison of Purification Techniques
| Feature | Flash Chromatography | Recrystallization | PEG Precipitation |
| Principle | Differential partitioning between a stationary and mobile phase.[6] | Differential solubility in a solvent at different temperatures.[7] | Differential solubility in a polymer solution.[9] |
| Best For | General purpose purification of most organic compounds. | Purifying solid, crystalline compounds. | Separating large biomolecules from smaller impurities.[8][10] |
| Resolution | High; can separate closely related compounds. | Very high for correct compound/solvent system. | Low; generally used for bulk separation. |
| Scalability | Good; from mg to kg scale. | Excellent; easily scaled for large quantities. | Excellent; widely used in industrial processes.[9] |
| Common Issues | Co-elution, low recovery, peak broadening.[11] | Oiling out, failure to crystallize, low yield. | Incomplete precipitation, co-precipitation of impurities. |
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Normal Phase)
-
Stationary Phase Selection: Use standard silica gel (e.g., 230-400 mesh).
-
Sample Preparation: Dissolve the crude this compound conjugate in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). If it does not dissolve easily, adsorb it onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent under reduced pressure.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent (e.g., hexane (B92381) or petroleum ether).
-
Loading: Carefully load the prepared sample onto the top of the silica bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: The ideal solvent is one in which the this compound conjugate is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[7] Common solvents to test include isopropanol, ethanol, ethyl acetate, and mixtures with hexane or water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time, as this promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visual Workflows
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for selecting a primary purification strategy.
Caption: Troubleshooting workflow for addressing low purity results.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ualberta.ca [ualberta.ca]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Purification of antibodies by precipitating impurities using Polyethylene Glycol to enable a two chromatography step process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of PEG 400 in perfusate samples by aqueous normal phase (ANP) chromatography with evaporative light scattering detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Azide-PEG5-Tos Click Chemistry
Welcome to the technical support center for Azide-PEG5-Tos click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction occurring when using this compound in "click chemistry"?
A1: The reaction is a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It involves the reaction of the terminal azide (B81097) group on the this compound molecule with a terminal alkyne on your molecule of interest. This reaction is catalyzed by a copper(I) species and results in the formation of a stable triazole linkage.[1][2]
Q2: What is the role of each component in the reaction mixture?
A2:
-
This compound: One of the primary reactants, containing the azide functional group and a PEG spacer.
-
Alkyne-functionalized molecule: Your molecule of interest, which must contain a terminal alkyne for the reaction to occur.
-
Copper(II) Sulfate (B86663) (CuSO₄): The source of the copper catalyst. It is reduced in situ to the active copper(I) state.[3][4]
-
Sodium Ascorbate (B8700270): A reducing agent used to convert Cu(II) to the catalytically active Cu(I) and to prevent the oxidation of Cu(I) during the reaction.[5]
-
Copper-stabilizing Ligand (e.g., THPTA, TBTA): These ligands protect the Cu(I) catalyst from oxidation and disproportionation, thereby increasing reaction efficiency and preventing side reactions. For reactions in aqueous buffers, a water-soluble ligand like THPTA is recommended.
-
Solvent: A solvent system that dissolves all reactants is crucial. Common choices include mixtures of water with DMSO, t-BuOH, or DMF.
Q3: Can I use this compound for copper-free click chemistry?
A3: Yes, the azide group on this compound can also react with strained alkynes, such as DBCO or BCN, via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is a copper-free click chemistry method that is often used in biological systems where the toxicity of copper is a concern.
Q4: What is the purpose of the tosyl group on this compound?
A4: The tosyl group (Tos) is a good leaving group, making the other end of the PEG chain reactive towards nucleophiles. This allows for further modification or conjugation after the click reaction has been performed.
Troubleshooting Guide
Low or No Product Yield
Q5: My CuAAC reaction with this compound has a very low yield. What are the common causes?
A5: Low yields in CuAAC reactions can often be attributed to several factors:
-
Inactive Catalyst: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) form by oxygen present in the reaction mixture.
-
Poor Reagent Quality: Degradation of the this compound, the alkyne-containing molecule, or the sodium ascorbate reducing agent can significantly impact the reaction.
-
Steric Hindrance: Bulky groups near the azide or alkyne functional groups can physically block the reaction from occurring efficiently.
-
Inappropriate Reaction Conditions: The choice of solvent, pH, temperature, and concentration of reactants can all affect the reaction outcome.
Q6: How can I improve the yield of my reaction?
A6: To improve the yield, consider the following optimization steps:
-
Ensure an Oxygen-Free Environment: Degas your solvents and reaction mixture by bubbling with an inert gas like argon or nitrogen before adding the copper catalyst.
-
Use Fresh Reagents: Prepare fresh solutions of sodium ascorbate immediately before use, as it can oxidize in solution. Ensure your this compound and alkyne substrate have been stored correctly.
-
Optimize Reagent Concentrations: A slight excess of one of the reactants can help drive the reaction to completion.
-
Use a Copper-Stabilizing Ligand: Ligands like THPTA not only protect the catalyst but can also accelerate the reaction.
-
Adjust the Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the yield for slow reactions.
Side Reactions and Impurities
Q7: I am observing unexpected byproducts in my reaction. What are the likely side reactions?
A7: A common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which can occur in the presence of Cu(II) and oxygen. This leads to the formation of a diyne byproduct.
Q8: How can I minimize the formation of side products?
A8: To minimize alkyne homocoupling, ensure that a sufficient amount of reducing agent (sodium ascorbate) is present throughout the reaction to maintain a low concentration of Cu(II). Working under an inert atmosphere will also help.
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol is a starting point and may require optimization for your specific molecules.
Reagent Preparation:
-
Prepare a stock solution of your alkyne-functionalized molecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of this compound in DMSO or an appropriate buffer.
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (CuSO₄) in water (e.g., 100 mM).
-
Sodium ascorbate in water (e.g., 1 M). Note: Prepare this solution fresh for each experiment.
-
A water-soluble copper-stabilizing ligand such as THPTA in water (e.g., 200 mM).
-
Reaction Setup:
-
In a reaction tube, add the alkyne-functionalized molecule and the this compound (typically in a 1:1 to 1:1.2 molar ratio).
-
Add the THPTA ligand solution, followed by the CuSO₄ solution. A typical final concentration for the copper is 50-100 µM, with the ligand at a 5-fold excess to the copper.
-
Gently mix the solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 5 mM).
-
If possible, flush the headspace of the tube with an inert gas (argon or nitrogen) and cap it tightly.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary. Reaction progress can be monitored by TLC or LC-MS.
Work-up and Purification:
-
Upon completion, the product can be purified using methods appropriate for your molecule, such as size-exclusion chromatography, reverse-phase HPLC, or precipitation.
Data Presentation
The following table summarizes the effect of different reaction parameters on the yield of a CuAAC reaction with a PEG conjugate, based on data from a study on the synthesis of a PEG-coumarin conjugate. While not specific to this compound, these results illustrate general trends for optimizing such reactions.
| Run | Pressure (bar) | Temperature (°C) | Catalyst/Alkyne Molar Ratio | Yield (%) |
| 1 | 100 | 35 | 0.25 | 55.3 |
| 2 | 130 | 35 | 0.25 | 75.1 |
| 3 | 100 | 45 | 0.25 | 41.2 |
| 4 | 130 | 45 | 0.25 | 58.4 |
| 5 | 100 | 35 | 0.5 | 65.4 |
| 6 | 130 | 35 | 0.5 | 82.3 |
| 7 | 100 | 45 | 0.5 | 48.9 |
| 8 | 130 | 45 | 0.5 | 68.5 |
Experimental conditions from a study using supercritical CO₂ as the solvent.
Visualizations
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting solubility issues with Azide-PEG5-Tos conjugates.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for solubility issues encountered with Azide-PEG5-Tos conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? this compound is a heterobifunctional linker molecule containing three key components: an azide (B81097) (N3) group, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a tosyl (Tos) group.[1][2] The azide group is used for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to form a stable triazole linkage with alkyne-containing molecules.[3][4] The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions.[2] The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and the resulting conjugate, reduces aggregation, and provides a flexible bridge between conjugated molecules. It is frequently used in the synthesis of antibody-drug conjugates (ADCs).
Q2: What are the recommended solvents for dissolving this compound? this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For optimal results, it is crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-containing) DMSO can significantly impair solubility. It is also soluble in other water-miscible organic solvents like dimethylformamide (DMF). While the PEG spacer is designed to increase water solubility, direct dissolution in aqueous buffers can be challenging, especially at high concentrations. A co-solvent strategy is often required.
Q3: How should I properly store this compound? For long-term storage (months to years), the solid compound should be kept in a dry, dark environment at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable. Stock solutions prepared in DMSO should also be stored at -20°C for long-term stability. To prevent degradation from moisture, always allow the vial to equilibrate to room temperature before opening.
Q4: Why is my this compound not dissolving in my aqueous buffer? Direct dissolution of this compound in purely aqueous solutions can be difficult due to the hydrophobic nature of the tosyl group. The PEG chain enhances hydrophilicity but may not be sufficient to overcome the low solubility of the entire conjugate at high concentrations. It is highly recommended to first dissolve the compound in an organic solvent like DMSO and then add it to the aqueous buffer in a dropwise manner. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system (e.g., protein stability).
Q5: My conjugate precipitated out of solution during my reaction. What are the likely causes? Precipitation during a reaction can be caused by several factors:
-
Low Aqueous Solubility: The concentration of the this compound conjugate may have exceeded its solubility limit in your specific reaction buffer.
-
Aggregation: Although PEGylation generally reduces protein aggregation, high concentrations of the PEG linker itself or the final conjugate can lead to intermolecular interactions and precipitation.
-
Incorrect Solvent Ratio: If using a co-solvent like DMSO, adding the aqueous buffer too quickly or having too low a final concentration of the organic solvent can cause the compound to crash out of solution.
-
pH and Buffer Choice: The pH of the buffer can influence the solubility of your target molecule and the conjugate. Ensure the buffer system is appropriate and does not contain components that could react with your molecules.
Q6: I suspect my this compound has degraded. What could cause this? The primary cause of degradation is exposure to moisture. The tosyl group is susceptible to hydrolysis in aqueous environments, which would cleave it from the PEG chain and render the molecule inactive for its intended nucleophilic substitution reactions. Improper storage, such as not keeping the compound desiccated or allowing condensation to form by opening the vial while cold, is a common cause of moisture contamination.
Troubleshooting Guide: Overcoming Solubility Challenges
Problem 1: Difficulty Dissolving the Lyophilized Powder
Question: I am unable to get the solid this compound into solution, even with vortexing. What steps should I take?
Answer: This issue almost always points to the choice of solvent or the quality of the solvent.
-
Primary Cause: Incorrect Initial Solvent. Direct dissolution in aqueous buffers or alcohols is not recommended. The compound has high solubility in anhydrous DMSO.
-
Solution Strategy:
-
Always use newly opened, anhydrous DMSO to prepare your stock solution. Water contamination in the DMSO is a frequent cause of solubility failure.
-
Add the DMSO to the vial of solid this compound to achieve a high concentration (e.g., ≥100 mg/mL).
-
Vortex thoroughly. Gentle warming in a water bath (30-37°C) can also aid dissolution, but avoid high temperatures to prevent degradation.
-
If DMSO is not suitable for your downstream application, consider anhydrous DMF.
-
Problem 2: Precipitation When Adding to Aqueous Buffers
Question: My this compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my protein solution in PBS. How can I prevent this?
Answer: This is a classic solubility problem when transitioning from a highly soluble organic environment to an aqueous one. The key is to control the addition and final solvent concentration.
-
Primary Cause: Exceeding Aqueous Solubility Limit. The conjugate has limited solubility in 100% aqueous solutions. The sudden change in solvent polarity causes it to precipitate.
-
Solution Strategy:
-
Slow, Dropwise Addition: Add the DMSO stock solution to your aqueous buffer very slowly, drop by drop, while gently vortexing or stirring the aqueous solution. This allows for gradual mixing and prevents localized high concentrations that lead to precipitation.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your reaction mixture is high enough to maintain solubility, but low enough not to negatively impact your biomolecules (e.g., protein denaturation). A final concentration of 5-10% DMSO is often a good starting point, but this must be optimized for your specific system.
-
Use a Co-Solvent System: For preparations requiring higher aqueous concentrations, a multi-component solvent system can be effective. A published formulation for a similar ADC linker involves a mixture of DMSO, PEG300, Tween-80, and saline. This approach can significantly improve the solubility of hydrophobic compounds in aqueous media.
-
Quantitative Data Summary
Table 1: Solubility Profile of this compound
| Solvent/System | Reported Solubility | Notes | Source(s) |
| DMSO | ≥ 100 mg/mL (239.53 mM) | Use of fresh, anhydrous DMSO is critical for achieving this solubility. | |
| Water | Poor | The hydrophilic PEG spacer improves aqueous solubility compared to a non-PEGylated equivalent, but direct dissolution is not recommended. | |
| Co-Solvent System | ≥ 2.5 mg/mL (5.99 mM) | A specific formulation of DMSO, PEG300, Tween-80, and Saline yields a clear solution. | |
| Common Organic Solvents | Soluble | Soluble in solvents like Dichloromethane (DCM), DMF, and Acetonitrile. |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Conditions | Source(s) |
| Solid | -20°C | Long-term (months to years) | Dry, dark, desiccated. | |
| Solid | 0 - 4°C | Short-term (days to weeks) | Dry, dark, desiccated. | |
| Stock Solution (in DMSO) | -20°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles. Keep sealed from moisture. |
Key Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Using a calibrated pipette, add a precise volume of fresh, anhydrous DMSO to the vial. For example, to prepare a 100 mg/mL solution, add 10 µL of DMSO to 1 mg of the compound.
-
Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming (37°C) can be applied if necessary.
-
For storage, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and moisture exposure. Store at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent System
This protocol is adapted from a formulation designed to improve the aqueous solubility of ADC linkers.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.
-
In a separate tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogeneous.
-
Add 450 µL of a suitable aqueous buffer (e.g., Saline or PBS) to bring the total volume to 1 mL. Mix until a clear solution is obtained.
-
This procedure results in a final concentration of 2.5 mg/mL this compound in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% aqueous buffer. Adjust volumes as needed for your specific concentration requirements.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors influencing the solubility of this compound conjugates.
References
Technical Support Center: Preventing Protein Aggregation During Labeling with Azide-PEG5-Tos
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during labeling experiments with Azide-PEG5-Tos.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional linker used in bioconjugation. It consists of three key components:
-
Azide (B81097) group (N₃): This functional group is stable under most biological conditions and is used for "click chemistry" reactions. It can specifically react with alkyne- or cyclooctyne-modified molecules to form a stable triazole linkage. This is often the second step in a two-step labeling strategy.
-
PEG5 spacer: This is a short chain of five polyethylene (B3416737) glycol units. The PEG spacer is hydrophilic, which can help to increase the water solubility of the labeled protein and reduce aggregation.
-
Tosyl group (Tos): This is a good leaving group that can react with nucleophilic functional groups on a protein, such as primary amines (e.g., the epsilon-amino group of lysine (B10760008) residues) and potentially thiols (e.g., the sulfhydryl group of cysteine residues), to form a stable covalent bond.
In essence, the tosyl group allows for the initial attachment of the Azide-PEG5 linker to the protein. The azide group is then available for subsequent conjugation to another molecule of interest.
Q2: What are the primary causes of protein aggregation when using this compound?
Protein aggregation during labeling with this compound can be attributed to several factors:
-
Disruption of Protein Stability: The labeling reaction itself, particularly changes in pH or the introduction of an organic co-solvent for the reagent, can disrupt the delicate balance of forces that maintain the protein's native conformation.
-
Increased Hydrophobicity: While the PEG spacer is hydrophilic, the tosyl group and the resulting linkage can potentially increase the local hydrophobicity on the protein surface, leading to intermolecular hydrophobic interactions and aggregation.
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, increasing the likelihood of intermolecular interactions and the formation of aggregates.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability and solubility.[2][3] Labeling at a pH close to the protein's isoelectric point (pI) can minimize its net charge, reducing electrostatic repulsion and promoting aggregation.
-
Over-labeling: The attachment of too many this compound molecules to the protein surface can alter its physicochemical properties, leading to conformational changes and aggregation.[4]
Q3: How can I detect and quantify protein aggregation?
Several techniques can be used to detect and quantify protein aggregation:
-
Visual Inspection: The most straightforward method is to visually check for turbidity, cloudiness, or visible precipitates in your sample.[4]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to the presence of soluble aggregates.[5]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution. It can detect the presence of even small amounts of soluble aggregates and provide information on their size.[6][7]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, allowing for their quantification.[2]
Troubleshooting Guide
Issue: Visible precipitation or turbidity is observed during or after the labeling reaction.
This indicates significant protein aggregation. The following steps can be taken to troubleshoot this issue:
| Parameter to Optimize | Recommendation | Rationale |
| Protein Concentration | Decrease the protein concentration during the labeling reaction (e.g., start with 1-2 mg/mL). If a higher final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the purified labeled protein. | Lower concentrations reduce the probability of intermolecular interactions that lead to aggregation.[1][4] |
| Reagent Concentration (Molar Ratio) | Reduce the molar excess of this compound to the protein. Perform a titration to find the optimal ratio that achieves the desired degree of labeling without causing aggregation. Start with a lower molar excess (e.g., 5-10 fold) and gradually increase. | Over-labeling can significantly alter the protein's surface properties, leading to instability and aggregation.[4] |
| Reaction Temperature | Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. | Lower temperatures can slow down the rate of protein unfolding and aggregation.[3] |
| Buffer pH | Ensure the labeling buffer pH is optimal for your protein's stability, typically 1-2 pH units away from its isoelectric point (pI). For reactions targeting lysine residues, a pH of 8.0-9.0 is generally recommended for the nucleophilic attack on the tosyl group.[8] However, if your protein is unstable at this pH, consider a lower pH (e.g., 7.4) and a longer reaction time. | Maintaining a net charge on the protein surface enhances electrostatic repulsion between molecules, preventing aggregation.[3] |
| Buffer Composition & Additives | Incorporate stabilizing excipients into your labeling buffer. | These additives can help maintain protein solubility and prevent aggregation.[2] |
Table of Recommended Stabilizing Additives:
| Additive | Typical Concentration | Mechanism of Action |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Glycerol | 5-20% (v/v) | Acts as a preferential hydration agent, stabilizing the native protein conformation. |
| Sucrose or Trehalose | 5-10% (w/v) | Stabilizes proteins through preferential exclusion. |
| Non-ionic detergents (e.g., Tween-20, Polysorbate 80) | 0.01-0.05% (v/v) | Reduce surface tension and can help to solubilize hydrophobic patches. |
Issue: No visible precipitate, but DLS or SEC analysis shows the presence of soluble aggregates.
Even in the absence of visible precipitation, the formation of soluble aggregates can compromise the quality and efficacy of your labeled protein.
| Troubleshooting Step | Recommendation | Rationale |
| Optimize Reaction Conditions | Systematically screen a matrix of conditions, varying one parameter at a time (e.g., pH, temperature, molar ratio of reagent). | Fine-tuning the reaction conditions is crucial to minimize the formation of even small amounts of aggregates. |
| Purification Method | Purify the labeled protein using Size Exclusion Chromatography (SEC) immediately after the reaction. | SEC is an effective method for separating soluble aggregates from the monomeric labeled protein.[2] |
| Storage Conditions | After purification, store the labeled protein in an optimized buffer containing stabilizing additives and at a low concentration. If long-term storage is required, consider flash-freezing in the presence of a cryoprotectant (e.g., glycerol) and storing at -80°C. | The properties of the labeled protein may differ from the unlabeled protein, necessitating a different optimal storage buffer. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol provides a starting point for labeling a protein with this compound. Optimization will be required for each specific protein.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: e.g., 100 mM sodium phosphate (B84403) buffer, pH 8.0
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column or SEC column)
-
Storage Buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.4, with 5% glycerol
Procedure:
-
Protein Preparation:
-
Dialyze or buffer exchange the protein into the Labeling Buffer.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10-20 mM stock solution.
-
-
Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution. Add the reagent dropwise while gently stirring.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by performing SEC.
-
Collect the fractions containing the labeled protein.
-
-
Characterization and Storage:
-
Determine the degree of labeling using appropriate analytical techniques (e.g., mass spectrometry).
-
Assess the extent of aggregation using DLS and/or SEC.
-
Store the purified, labeled protein in an appropriate Storage Buffer at 4°C for short-term storage or at -80°C for long-term storage.
-
Protocol 2: Assessment of Protein Aggregation using Dynamic Light Scattering (DLS)
Procedure:
-
Sample Preparation:
-
Filter the protein sample through a low-protein-binding 0.22 µm syringe filter to remove any large particulates.[8]
-
Dilute the sample to an appropriate concentration (typically 0.1-1.0 mg/mL) in the desired buffer.
-
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired temperature.
-
Clean the cuvette thoroughly with filtered, deionized water and then with the sample buffer.
-
-
Measurement:
-
Pipette the filtered sample into the clean cuvette.
-
Place the cuvette in the instrument and allow the temperature to equilibrate.
-
Perform the DLS measurement according to the instrument's software instructions.
-
-
Data Analysis:
-
Analyze the size distribution data. A monomodal peak corresponding to the expected size of the monomeric protein indicates a homogenous sample. The presence of additional peaks at larger sizes indicates the presence of aggregates. The polydispersity index (PDI) can also be used as an indicator of sample homogeneity.
-
Protocol 3: Assessment of Protein Aggregation using Size Exclusion Chromatography (SEC)
Procedure:
-
System Preparation:
-
Choose an SEC column with a fractionation range appropriate for the size of your protein and its potential aggregates.
-
Equilibrate the SEC system with a suitable mobile phase (e.g., PBS, pH 7.4) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter the protein sample through a 0.22 µm filter.
-
Ensure the sample is in a buffer compatible with the mobile phase.
-
-
Chromatographic Run:
-
Inject a known amount of the protein sample onto the column.
-
Monitor the elution profile using UV detection at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas. The main peak will correspond to the monomeric protein. Any peaks eluting before the main peak represent aggregates.
-
Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.
-
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
References
- 1. Inhibiting protein aggregation with nanomaterials: The underlying mechanisms and impact factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Label-Free Analysis of Protein Aggregation and Phase Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. youtube.com [youtube.com]
- 8. Tosyl PEG, mPEG-Tosylate [nanocs.net]
Impact of pH on Azide-PEG5-Tos reaction efficiency.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Azide-PEG5-Tos reaction. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound reaction?
A1: The optimal pH for the nucleophilic substitution of the tosylate group by the azide (B81097) anion is in the slightly basic to neutral range, typically pH 7 to 9 . Maintaining a pH in this range ensures a high concentration of the azide anion (N₃⁻), which is the active nucleophile, while minimizing side reactions.
Q2: What happens if the reaction is performed under acidic conditions (pH < 7)?
A2: Acidic conditions are detrimental to the reaction efficiency. The azide anion will be protonated to form hydrazoic acid (HN₃), which is a poor nucleophile. The pKa of hydrazoic acid is approximately 4.8.[1][2] As the pH approaches and drops below this value, the concentration of the effective azide nucleophile decreases significantly, leading to a dramatic reduction in the reaction rate. Furthermore, hydrazoic acid is highly toxic and volatile, posing a significant safety hazard.[3]
Q3: What are the potential consequences of performing the reaction under strongly basic conditions (pH > 9)?
A3: While a slightly basic pH is favorable, strongly basic conditions can lead to undesired side reactions. The tosylate group is susceptible to hydrolysis under strongly alkaline conditions, which would lead to the formation of a hydroxyl group on the PEG chain instead of the desired azide group.[4][5] This side reaction will reduce the yield of the target Azide-PEG5 product.
Q4: I am observing low yields in my reaction. What are the possible causes related to pH?
A4: Low yields can be attributed to several factors, with pH being a critical one. If your reaction pH is too low (acidic), the concentration of the azide nucleophile is reduced. If the pH is too high (strongly basic), you may be experiencing hydrolysis of the tosylate starting material. It is crucial to measure and adjust the pH of your reaction mixture to the optimal range of 7-9.
Q5: How can I control the pH during the reaction?
A5: The use of a suitable buffer system is recommended to maintain a stable pH throughout the reaction. Phosphate (B84403) buffers or borate (B1201080) buffers are commonly used for maintaining a pH in the neutral to slightly basic range. Ensure that the chosen buffer does not contain primary or secondary amines, as these can compete with the azide as nucleophiles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product formation | Incorrect pH: The reaction medium is too acidic (pH < 7), leading to the protonation of the azide nucleophile. | Adjust the pH of the reaction mixture to the optimal range of 7-9 using a suitable buffer or a dilute non-nucleophilic base. |
| Degradation of starting material: The reaction medium is too basic (pH > 9), causing hydrolysis of the this compound. | Lower the pH to the recommended range of 7-9. Consider running the reaction at a lower temperature to minimize hydrolysis. | |
| Formation of a byproduct with a hydroxyl group | Hydrolysis of the tosylate: This is likely due to excessively basic conditions. | Optimize the pH to be within the 7-9 range. Reduce the reaction time and/or temperature. |
| Inconsistent reaction rates | Uncontrolled pH: The pH of the reaction is drifting over time. | Employ a buffer system with sufficient capacity to maintain a stable pH throughout the reaction. |
| Safety concerns (e.g., unpleasant odor) | Formation of hydrazoic acid: This occurs under acidic conditions.[3] | Immediately ensure proper ventilation and handle the reaction in a fume hood. Adjust the pH of the reaction mixture to the alkaline range (pH > 9) to convert hydrazoic acid back to the non-volatile azide anion. |
Experimental Protocols
General Protocol for this compound Reaction
-
Dissolution: Dissolve the this compound in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
pH Adjustment: If conducting the reaction in an aqueous or semi-aqueous environment, add a buffer to maintain the pH between 7 and 9. A phosphate or borate buffer is recommended.
-
Addition of Azide Source: Add sodium azide (NaN₃) to the reaction mixture. A molar excess of sodium azide (typically 1.5 to 5 equivalents) is used to drive the reaction to completion.
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C) to increase the reaction rate. Monitor the reaction progress using an appropriate analytical technique such as HPLC or NMR.
-
Work-up and Purification: Once the reaction is complete, quench the excess sodium azide (if necessary and following safety protocols). The product can be purified by techniques such as precipitation, dialysis, or chromatography to remove unreacted starting materials and salts.
Visualizations
Caption: SN2 reaction pathway for the synthesis of Azide-PEG5-N₃.
Caption: pH-dependent equilibrium between azide anion and hydrazoic acid.
Caption: Troubleshooting workflow for low reaction efficiency.
References
- 1. Sodium azide CAS#: 26628-22-8 [m.chemicalbook.com]
- 2. Sodium azide - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. grokipedia.com [grokipedia.com]
- 5. CCCC 2005, Volume 70, Issue 2, Abstracts pp. 198-222 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Technical Support Center: Post-Reaction Purification of Azide-PEG5-Tos
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the effective removal of excess Azide-PEG5-Tos from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal critical?
This compound is a bifunctional linker containing an azide (B81097) group for "click chemistry" reactions and a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media.[1][2][3] Removal of excess, unreacted this compound is crucial to ensure the purity of the final conjugate, which is essential for accurate downstream applications and to avoid potential side reactions or interference in biological assays.[4]
Q2: What are the primary methods for removing excess this compound?
The most common methods for removing small molecule linkers like this compound from a reaction mixture containing a larger biomolecule are based on differences in size and physicochemical properties. These include:
-
Size-Exclusion Chromatography (SEC) / Desalting: An effective and rapid method for separating molecules based on their size.[4][]
-
Dialysis / Ultrafiltration: These techniques separate molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[4][6]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity and is particularly useful for purifying peptides and other biomolecules.[][7]
Q3: How do I choose the most suitable purification method for my experiment?
The selection of the optimal purification method depends on several factors, including the size and stability of your target molecule, the required level of purity, sample volume, and available equipment. The following decision workflow can guide your choice:
Caption: Decision workflow for selecting a purification method.
Q4: How can I confirm that the excess this compound has been successfully removed?
Several analytical techniques can be used to detect and quantify residual this compound:
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to separate and quantify the remaining linker.[7][8]
-
Mass Spectrometry (MS): Provides high sensitivity and specificity for detecting the linker.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural confirmation and quantification of the residual linker.[10]
-
Charged Aerosol Detection (CAD): Can be coupled with HPLC to quantify compounds like PEG that lack a strong chromophore.[8][11]
A simple and practical assay for azide quantification involves chemical derivatization followed by HPLC analysis.[12]
Troubleshooting Guides
Size-Exclusion Chromatography (SEC) / Desalting
| Problem | Possible Cause | Solution |
| Poor separation of linker and conjugate | Inappropriate column choice: The exclusion limit of the column is not suitable for the size of the conjugate. | For removing a small linker like this compound (MW ~417.5 g/mol ) from a larger biomolecule, use a desalting column with an appropriate exclusion limit (e.g., Sephadex G-25).[4][13] |
| Sample volume is too large: Overloading the column reduces resolution. | The sample volume should not exceed 30% of the total column bed volume for optimal separation.[4] | |
| Low recovery of the conjugated biomolecule | Non-specific binding to the column matrix: The conjugate is adsorbing to the column material. | Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength to minimize interactions.[4] |
| The biomolecule is precipitating on the column: The conjugate is not soluble in the elution buffer. | Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents.[4] |
Dialysis / Ultrafiltration
| Problem | Possible Cause | Solution |
| Unconjugated linker still present after dialysis | Incorrect Molecular Weight Cutoff (MWCO) of the membrane: The pores are too small to allow the linker to pass through efficiently. | For this compound (MW ~417.5 g/mol ), use a dialysis membrane with a low MWCO, such as 1 kDa or 3 kDa, to ensure the linker can pass through while retaining the larger biomolecule.[4][6] |
| Insufficient dialysis time or buffer volume: Not enough time or buffer to allow for complete diffusion. | Dialyze for a sufficient duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100 times the sample volume).[4] | |
| Loss of conjugated biomolecule | The biomolecule is passing through the membrane: The MWCO is too large. | Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule. A general rule is to select a MWCO that is 3 to 6 times smaller than the molecular weight of the species to be retained.[14][15] |
| Non-specific binding to the membrane: The conjugate is adsorbing to the membrane. | Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding (e.g., regenerated cellulose).[4] |
Reverse-Phase HPLC (RP-HPLC)
| Problem | Possible Cause | Solution |
| Co-elution of unconjugated linker and the conjugated biomolecule | Inappropriate gradient or mobile phase: The separation conditions are not optimized. | Optimize the gradient steepness and the organic solvent composition. A shallower gradient can improve resolution.[7][16] |
| Inappropriate column chemistry: The stationary phase is not providing adequate separation. | Experiment with different column stationary phases (e.g., C8, C4 instead of C18) to alter the selectivity of the separation.[7] | |
| Poor peak shape (tailing or fronting) | The column is overloaded: Too much sample is being injected. | Reduce the amount of sample injected onto the column.[4] |
| Secondary interactions with the stationary phase: Undesired interactions are affecting the elution profile. | Adjust the mobile phase pH or add ion-pairing reagents to improve peak shape. |
Experimental Protocols
Protocol 1: Removal of Excess this compound using Size-Exclusion Chromatography (SEC)
This protocol is suitable for the rapid removal of the small this compound linker from a much larger biomolecule, such as a protein.
Materials:
-
Desalting column (e.g., Sephadex G-25)
-
Elution buffer (compatible with your downstream application, e.g., PBS)
-
Reaction mixture containing the conjugated biomolecule and excess this compound
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired elution buffer. This removes any storage solution and ensures the column is conditioned for the separation.[4]
-
Sample Application: Allow the buffer to drain from the column until it reaches the top of the column bed. Carefully apply the reaction mixture to the top of the column bed. The sample volume should be between 10-30% of the column bed volume for optimal separation.[4]
-
Elution: Once the sample has entered the column bed, add the elution buffer to the top of the column.
-
Fraction Collection: Begin collecting fractions immediately. The larger conjugated biomolecule will elute first, followed by the smaller, unconjugated this compound.
-
Analysis: Analyze the collected fractions (e.g., by UV-Vis spectroscopy at 280 nm for proteins) to identify the fractions containing the purified conjugate.
-
Pooling: Pool the fractions containing the purified conjugated biomolecule.
Caption: Workflow for SEC purification.
Protocol 2: Removal of Excess this compound using Dialysis
This protocol is ideal for removing the small linker from a larger biomolecule when sample dilution is acceptable and a slower, less hands-on method is preferred.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa)[4]
-
Dialysis buffer (e.g., PBS)
-
Reaction mixture
-
Stir plate and stir bar
-
Beaker or container for dialysis
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, cut it to the desired length and prepare it according to the manufacturer's instructions (this may involve boiling and washing). Dialysis cassettes are typically ready to use.[4]
-
Load Sample: Load the reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Dialysis: Place the loaded dialysis tubing/cassette into a beaker containing a large volume of cold dialysis buffer (at least 100 times the sample volume).[4]
-
Stirring: Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing. Perform the dialysis at a low temperature (e.g., 4°C) for several hours to overnight.[4]
-
Buffer Exchange: For efficient removal, change the dialysis buffer at least 2-3 times.[4]
-
Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.
Caption: Workflow for Dialysis purification.
Quantitative Data Summary
The efficiency of removing unconjugated PEG linkers can be assessed using various analytical techniques. Below is a summary of reported efficiencies for similar purification processes.
| Purification Method | Typical Efficiency | Key Parameters | Reference |
| Size-Exclusion Chromatography (SEC) | >95% removal of small molecule linkers | Column resin type (e.g., Sephadex G-25), sample volume, flow rate | [4] |
| Dialysis | >98% removal with multiple buffer changes | MWCO of the membrane, dialysis time, buffer volume and exchange frequency | [17] |
| Reverse-Phase HPLC (RP-HPLC) | >99% purity achievable | Column chemistry (C4, C8, C18), gradient profile, mobile phase composition | [7][16] |
| Ultrafiltration | >90% removal depending on MWCO and diafiltration volumes | MWCO of the membrane, transmembrane pressure, number of diafiltration volumes | [18] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Removal of Polyethylene Glycols from Protein Samples using Titanium Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. General rule about choosing a MWCO - Membrane Solutions [membrane-solutions.com]
- 15. cobetter.com [cobetter.com]
- 16. phenomenex.com [phenomenex.com]
- 17. vivaproducts.com [vivaproducts.com]
- 18. neb.com [neb.com]
Stability testing of Azide-PEG5-Tos under different storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Azide-PEG5-Tos. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
A1: For long-term stability, this compound should be stored at -20°C or below, under a dry, inert atmosphere (such as argon or nitrogen), and protected from light.[1][] Storing the compound in a desiccated environment is also recommended to prevent moisture-induced degradation.[1]
Q2: Can I store this compound at 4°C for a short period?
A2: While short-term storage at 4°C (days to weeks) in a dark, dry environment is generally acceptable, for any extended period, storage at -20°C or -80°C is strongly recommended to minimize degradation and preserve the integrity of the compound.[1]
Q3: How should I handle the product when taking it out of storage for use?
A3: To prevent moisture condensation on the product, it is crucial to allow the container to warm slowly to room temperature before opening. After use, the container should be backfilled with an inert gas (argon or nitrogen), sealed tightly, and returned to the recommended storage conditions.[1] For sensitive PEG products, preparing single-use aliquots can help maintain the activity of the bulk material.
Q4: What are the main degradation pathways for this compound?
A4: The primary degradation pathways involve the polyethylene (B3416737) glycol (PEG) backbone and the terminal functional groups. The PEG chain is susceptible to oxidative degradation, which can be initiated by heat, light, or the presence of transition metals.[3][4] This process can lead to chain scission and the formation of impurities like formaldehyde (B43269) and formic acid.[3][4] The tosyl group is an excellent leaving group but can be susceptible to hydrolysis under strongly alkaline or acidic conditions, yielding a hydroxyl group. The azide (B81097) group is generally stable but can decompose at elevated temperatures.[5][6]
Q5: How can I detect if my this compound has degraded?
A5: Degradation can be detected by a decrease in purity, which is best assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can be used to monitor the appearance of new impurity peaks or a change in the main peak's retention time or shape. The tosyl group contains a chromophore, allowing for UV detection.[]
Q6: Is the azide functional group stable?
A6: Organic azides are generally stable under most reaction conditions used in bioconjugation, which is one of their key advantages.[8] However, they are sensitive to heat and can decompose at elevated temperatures.[5][6] It is also important to avoid strong reducing agents (unless intentional reduction to an amine is desired) and certain metal catalysts that can react with the azide.
Troubleshooting Guide
Problem 1: My "click chemistry" reaction (CuAAC or SPAAC) with this compound is inefficient or failing.
| Possible Cause | Suggested Solution |
| Degradation of the azide group. | The azide may have degraded due to improper storage (e.g., exposure to heat or light). Verify the purity of your this compound using HPLC or LC-MS. If degraded, use a fresh, properly stored aliquot. |
| Incompatible reaction conditions. | Ensure your reaction buffer and additives are compatible with the azide group. Avoid strong reducing agents. For CuAAC, ensure the copper catalyst is active and the ligand is appropriate. |
| Steric hindrance. | The substrate you are trying to conjugate may be sterically hindered, preventing efficient reaction with the azide. Consider optimizing linker length or reaction conditions (e.g., temperature, reaction time). |
Problem 2: The nucleophilic substitution reaction using the tosyl group is not working as expected.
| Possible Cause | Suggested Solution |
| Hydrolysis of the tosyl group. | The tosyl group may have hydrolyzed to a hydroxyl group due to exposure to moisture or non-optimal pH conditions during storage or reaction setup. This is more likely under strongly alkaline conditions. Confirm the integrity of the starting material by HPLC or LC-MS. |
| Poor nucleophile. | The incoming nucleophile (e.g., an amine or thiol) may not be sufficiently reactive. Ensure the pH of the reaction is appropriate to deprotonate the nucleophile without causing significant hydrolysis of the tosyl group (a pH range of 8.0-9.5 is often recommended for reactions with amines).[] |
| Incorrect solvent. | Ensure a suitable, dry solvent (e.g., DMF, DMSO) is used for the reaction. Protic solvents may interfere with the reaction. |
Problem 3: I observe multiple unexpected peaks in my HPLC analysis after my reaction.
| Possible Cause | Suggested Solution |
| Use of degraded this compound. | Oxidative degradation of the PEG backbone can create a heterogeneous mixture of shorter PEG chains, leading to multiple products. Always use high-purity, properly stored starting material.[3][4] |
| Side reactions. | Depending on your reaction conditions and the complexity of your substrate, side reactions may be occurring. Analyze the mass of the byproducts by LC-MS to identify their structures and optimize reaction conditions (e.g., temperature, pH, stoichiometry) to minimize them. |
Data Presentation
Table 1: Illustrative Stability of this compound Under Various Storage Conditions
Disclaimer: The following data are for illustrative purposes only and are based on the general stability profiles of PEGylated compounds. Actual stability may vary based on the specific batch, purity, and storage environment.
| Storage Condition | Time | Purity (%) | Observations |
| -80°C (Dark, Argon) | 0 Months | >98% | Recommended for long-term storage. |
| 6 Months | >98% | No significant degradation expected. | |
| 12 Months | >97% | Highly stable. | |
| -20°C (Dark, Argon) | 0 Months | >98% | Recommended for long-term storage. |
| 6 Months | >97% | Minor degradation may be possible. | |
| 12 Months | >95% | Suitable for up to a year. | |
| 4°C (Dark) | 0 Months | >98% | |
| 1 Month | ~95% | Suitable for short-term storage only. | |
| 3 Months | <90% | Significant degradation may occur. | |
| 25°C (Room Temp, Light) | 0 Months | >98% | |
| 1 Week | <90% | Rapid degradation expected. | |
| 1 Month | <70% | Not a recommended storage condition. |
Experimental Protocols
Protocol: Stability Assessment of this compound by RP-HPLC
This protocol outlines a method for performing a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
Solvent: HPLC-grade Acetonitrile (ACN) and Dimethylformamide (DMF)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
HPLC system with a UV detector and/or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[10]
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Temperature and humidity-controlled chambers/incubators
-
Photostability chamber
2. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in DMF.
-
Aliquot the stock solution into multiple vials for each storage condition to be tested.
3. Storage Conditions (Forced Degradation):
-
Control: -20°C, protected from light.
-
Thermal Stress: 40°C, 60°C in a temperature-controlled oven.
-
Hydrolytic Stress (Acidic): Add HCl to a final concentration of 0.1 M. Store at 40°C.
-
Hydrolytic Stress (Basic): Add NaOH to a final concentration of 0.1 M. Store at 40°C.
-
Oxidative Stress: Add H₂O₂ to a final concentration of 3%. Store at room temperature, protected from light.
-
Photostability: Expose samples to light in a photostability chamber according to ICH guidelines.
4. Time Points:
-
Analyze samples at initial time (T=0) and at subsequent time points (e.g., 1 day, 3 days, 1 week, 2 weeks, 1 month).
5. HPLC Method:
-
Column: C18 Reverse-Phase Column
-
Mobile Phase: Gradient elution with Mobile Phase A and B.
-
Example Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection:
-
UV at 225 nm and 272 nm (for the tosyl group).
-
ELSD/CAD for universal detection of non-volatile compounds.
-
-
Injection Volume: 10 µL
6. Data Analysis:
-
Calculate the purity of this compound at each time point by dividing the main peak area by the total area of all peaks.
-
Identify and quantify major degradation products. LC-MS can be used to determine the mass of unknown peaks to help elucidate degradation pathways.
Visualizations
Caption: Troubleshooting workflow for failed conjugation reactions.
Caption: Workflow for a typical stability study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Challenges in the characterization of Azide-PEG5-Tos products.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Azide-PEG5-Tos. Our aim is to help you overcome common challenges encountered during the characterization of this product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains an azide (B81097) group (-N3) at one end and a tosyl (tosylate) group (-OTs) at the other, connected by a five-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The azide group is commonly used in "click chemistry," a set of rapid, selective, and high-yield reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage.[3] The tosyl group is an excellent leaving group, making it suitable for nucleophilic substitution reactions. This dual functionality allows for the conjugation of different molecules, for instance in the development of antibody-drug conjugates (ADCs).[4][5][6][7]
Q2: How should I store this compound to ensure its stability?
For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, 0-4°C is acceptable for days to weeks. The compound should be kept dry and protected from light.[1]
Q3: What are the expected molecular weight and chemical formula for this compound?
The chemical formula for this compound is C17H27N3O7S, and its molecular weight is approximately 417.48 g/mol .[1][8] The exact mass is 417.1570 Da.[1]
Q4: I am having trouble dissolving this compound. What solvents are recommended?
The PEG spacer enhances the aqueous solubility of the molecule.[1][2] For analytical purposes, solvents such as dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF) are commonly used.[9][10] If you encounter solubility issues, gentle warming may aid in dissolution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: I am unsure how to assign the peaks in my 1H NMR spectrum.
Troubleshooting Steps:
-
Identify Key Regions: The 1H NMR spectrum of this compound has distinct regions corresponding to the tosyl group, the PEG linker, and the protons adjacent to the azide group.
-
Compare with Expected Chemical Shifts: Refer to the table below for typical chemical shift ranges for the protons in this compound.
-
Check for Solvent Peaks: Ensure that peaks from your deuterated solvent are correctly identified and not mistaken for product signals.
| Proton Assignment | Typical ¹H Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons (Tosyl) | 7.40 - 7.80 | Multiplet | 4H |
| Methyl Protons (Tosyl) | 2.40 - 2.50 | Singlet | 3H |
| -CH2-OTs | 4.10 - 4.20 | Triplet | 2H |
| PEG Backbone (-O-CH2-CH2-O-) | 3.50 - 3.70 | Multiplet | ~16H |
| -CH2-N3 | 3.30 - 3.40 | Triplet | 2H |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Issue: I see unexpected peaks in my NMR spectrum. What could they be?
Troubleshooting Steps:
-
Check for Impurities from Synthesis: Common impurities from the synthesis of PEG derivatives can include residual starting materials like ethylene (B1197577) glycol or diethylene glycol.
-
Look for Side-Reaction Products: Incomplete tosylation or azidation can lead to the presence of species with hydroxyl groups or other functionalities.
-
Consider Degradation Products: Although generally stable, improper storage or handling could lead to hydrolysis of the tosyl group or degradation of the PEG chain.
High-Performance Liquid Chromatography (HPLC)
Issue: I am seeing a broad peak or multiple peaks in my HPLC chromatogram.
Troubleshooting Steps:
-
Optimize Your HPLC Method: The analysis of PEG compounds can be challenging. Ensure your mobile phase and column are suitable. A reverse-phase C18 column is a common choice. A gradient elution with water and acetonitrile (B52724), both with a small amount of a modifier like trifluoroacetic acid (TFA), is often effective.
-
Check for Sample Degradation: Prepare your sample fresh and avoid prolonged exposure to harsh conditions.
-
Assess Purity: The presence of multiple peaks may indicate impurities. Compare the retention times to a reference standard if available. The main peak should correspond to the this compound product.
Mass Spectrometry (MS)
Issue: My mass spectrum shows a peak with a mass that is 28 Da lower than the expected molecular weight.
Troubleshooting Steps:
-
Recognize Azide Fragmentation: This is a well-known fragmentation pattern for azide-containing compounds. The loss of 28 Da corresponds to the loss of a nitrogen molecule (N2) from the azide group. This is a strong indicator of the presence of the azide functionality.
-
Confirm the Molecular Ion: Look for the expected molecular ion peak, which may be observed as an adduct with sodium ([M+Na]+), potassium ([M+K]+), or ammonium (B1175870) ([M+NH4]+), especially in electrospray ionization (ESI) mode.
-
Analyze Other Fragments: Look for other characteristic fragments, such as the tosyl group (155 Da) or fragments corresponding to the cleavage of the PEG chain.
| Ion | Expected m/z | Notes |
| [M+H]+ | 418.16 | Protonated molecule |
| [M+Na]+ | 440.14 | Sodium adduct |
| [M+K]+ | 456.12 | Potassium adduct |
| [M-N2+H]+ | 390.16 | Loss of N2 from the protonated molecule |
Experimental Protocols
Protocol 1: 1H NMR Characterization
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Temperature: 25°C
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
Data Analysis: Process the spectrum and integrate the peaks. Compare the chemical shifts and integrations with the expected values in the table above to confirm the structure and purity.
Protocol 2: HPLC Analysis (Recommended Starting Method)
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL. Dilute as necessary for injection.
-
HPLC System and Column:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (for the tosyl group)
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Gradient from 30% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 30% B and equilibrate
-
-
Data Analysis: The main peak in the chromatogram should correspond to the this compound product. The purity can be estimated from the peak area percentage.
Visualizations
Caption: A typical experimental workflow for the characterization of this compound.
Caption: A troubleshooting decision tree for common issues in this compound characterization.
Caption: A schematic of a copper-catalyzed click chemistry reaction involving this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. chemscene.com [chemscene.com]
- 9. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Characterizing Azide-PEG5-Tos Conjugates: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of heterobifunctional linkers like Azide-PEG5-Tos is paramount for ensuring the quality, efficacy, and safety of advanced therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive comparison of key analytical techniques for the characterization of this compound, complete with experimental data, detailed protocols, and workflow visualizations.
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker featuring an azide (B81097) group at one terminus and a tosyl group at the other.[3][4][5] The azide group is amenable to "click chemistry" reactions, while the tosyl group serves as an excellent leaving group for nucleophilic substitution.[3] The PEG5 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2][6] Robust analytical methodologies are crucial to verify the structure, purity, and integrity of this critical reagent.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique hinges on the specific information required, such as structural confirmation, purity assessment, or quantification. The following table summarizes and compares the primary methods for characterizing this compound.
| Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, confirmation of functional groups, purity assessment, and quantification. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity compared to mass spectrometry, requires higher sample concentration, complex spectra for polymeric samples.[7] |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of impurities and byproducts. | High sensitivity and selectivity, provides precise molecular weight information.[7] | Can cause fragmentation of the molecule, matrix effects can suppress ionization.[7] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of impurities. | Robust and reliable for quantification, high separation efficiency.[7][] | Compounds without a strong chromophore may require specialized detectors.[7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the presence of specific functional groups (azide, tosyl). | Rapid and straightforward for functional group identification. | Provides limited structural information, not suitable for quantification. |
Quantitative Data Summary
The following tables present key quantitative data obtained from the characterization of this compound and similar conjugates using the aforementioned techniques.
¹H NMR Spectroscopy Data
Solvent: DMSO-d₆
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Tos) | 7.78 | d | 2H |
| Aromatic (Tos) | 7.48 | d | 2H |
| CH₂-SO₂ | 4.1 | t | 2H |
| PEG Backbone | 3.5 | s | ~20H |
| CH₂-N₃ | 3.39 | t | 2H |
| CH₃ (Tos) | 2.41 | s | 3H |
| Data sourced from characterization of a similar α-azide-ω-tosyl PEG compound.[9] |
Mass Spectrometry Data
| Parameter | Value |
| Chemical Formula | C₁₇H₂₇N₃O₇S[3] |
| Molecular Weight | 417.48 g/mol [3] |
| Monoisotopic Mass | 417.1570 Da[3] |
FTIR Spectroscopy Data
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| Azide (N₃) | ~2103[10][11] |
| Sulfonate (SO₃) | ~1350 and ~1170 |
| C-O-C (Ether) | ~1100 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and purity of this compound.
Instrumentation: 400 MHz NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Data Analysis:
-
Integrate the peaks corresponding to the aromatic protons of the tosyl group, the methylene (B1212753) protons adjacent to the azide and tosyl groups, the PEG backbone protons, and the methyl protons of the tosyl group.
-
Confirm the expected chemical shifts, multiplicities, and integration ratios as detailed in the quantitative data table.
Mass Spectrometry (MS)
Objective: To verify the molecular weight of this compound.
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 100-1000).
-
Optimize instrumental parameters such as capillary voltage and cone voltage to achieve good signal intensity and minimal fragmentation.
Data Analysis:
-
Identify the molecular ion peak, which may be observed as [M+H]⁺, [M+Na]⁺, or [M+K]⁺.
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical value for this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound.
Instrumentation: HPLC system equipped with a UV detector and/or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[7]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Gradient: A typical gradient could be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 10 µL.[7]
-
Detection: UV at 210 nm (for the azide group) and/or ELSD/CAD for universal detection.[7]
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.[7]
-
Filter the sample through a 0.45 µm syringe filter before injection.[7]
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of azide and tosyl functional groups.
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
Data Acquisition:
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Analysis:
-
Identify the characteristic absorption bands for the azide group (a sharp, strong peak around 2100 cm⁻¹) and the sulfonate group of the tosyl moiety (typically two bands around 1350 cm⁻¹ and 1170 cm⁻¹).
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Overall analytical workflow for the comprehensive characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. This compound, CAS 236754-49-7 | AxisPharm [axispharm.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]
- 11. researchgate.net [researchgate.net]
Mass Spectrometry Analysis of Azide-PEG5-Tos Labeled Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of modified proteins is paramount. The covalent attachment of moieties like Azide-PEG5-Tos is a common strategy to introduce functionalities for downstream applications such as click chemistry-mediated conjugation. Mass spectrometry (MS) stands as a cornerstone technique for the detailed analysis of these labeled proteins. This guide provides a comparative overview of common MS-based approaches for analyzing this compound labeled proteins, supported by experimental protocols and data.
Comparison of Mass Spectrometry Platforms
The choice of mass spectrometer significantly impacts the quality and depth of data obtained for PEGylated proteins. The two most prevalent high-resolution mass spectrometry platforms for this application are Orbitrap-based and Time-of-Flight (TOF) mass spectrometers.
Key Performance Metrics:
| Feature | Orbitrap (e.g., Q Exactive series) | Quadrupole Time-of-Flight (Q-TOF) |
| Resolution | Very High (up to >140,000 FWHM) | High (up to 60,000 FWHM) |
| Mass Accuracy | Excellent (< 3 ppm) | Very Good (< 5 ppm) |
| Sensitivity | High | High |
| Scan Speed | Slower compared to TOF | Very Fast |
| Data Quality for PEGylated Proteins | Superior resolution allows for the separation of individual PEG oligomers and charge states, providing detailed heterogeneity information.[1][2][3] | Can provide average mass and degree of PEGylation, but individual oligomers may not be baseline resolved.[2] |
| Intact Protein Analysis | Excellent for both native and denaturing conditions, with high-quality spectral data.[2] | Good for intact mass, but spectral quality for heterogeneous samples might be lower than Orbitrap. |
| Peptide Mapping (Bottom-up) | Excellent for high-confidence peptide identification and localization of modifications. | Very good for peptide identification. |
Summary of Comparison:
Orbitrap mass spectrometers generally provide superior data quality for the analysis of heterogeneous samples like PEGylated proteins due to their higher resolving power. This allows for a more detailed characterization of the PEGylation status, including the distribution of PEG chain lengths. For instance, a Q Exactive mass spectrometer was reported to detect 79 peaks in 0.5 minutes, a task that took an older LTQ Orbitrap XL 30 minutes, highlighting the advancements in Orbitrap technology. While Q-TOF instruments offer faster scan speeds, which can be advantageous for certain applications, they may not fully resolve the complex spectra of highly heterogeneous PEGylated proteins.
Experimental Protocols
A typical workflow for the analysis of this compound labeled proteins involves several key steps: protein labeling, sample preparation (including enrichment and digestion), and finally, mass spectrometry analysis.
Protocol 1: Labeling of Proteins with this compound
This protocol outlines the general steps for labeling a protein with an amine-reactive version of this compound.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound NHS ester
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Dissolve the this compound NHS ester in anhydrous DMSO to prepare a stock solution.
-
Add the this compound NHS ester stock solution to the protein solution at a desired molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove the excess, unreacted labeling reagent using a desalting column.
-
Determine the protein concentration and the degree of labeling.
Protocol 2: Enrichment of this compound Labeled Proteins (Optional)
For complex samples, enrichment of the labeled proteins can significantly improve the quality of the MS data. This is typically achieved using click chemistry to attach a biotin (B1667282) tag, followed by affinity purification. Both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) can be utilized. Staudinger ligation is another effective method for enrichment.
Materials:
-
This compound labeled protein
-
Alkyne-biotin or DBCO-biotin
-
For CuAAC: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelating ligand (e.g., TBTA).
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with low concentration of detergent)
-
Elution buffer (e.g., high concentration of biotin or acidic solution)
Procedure (SPAAC):
-
To the solution of this compound labeled protein, add DBCO-biotin.
-
Incubate the reaction mixture for 1-4 hours at room temperature.
-
Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour to capture the biotinylated proteins.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads using the elution buffer.
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol describes a typical in-solution tryptic digestion for bottom-up proteomics analysis.
Materials:
-
Enriched this compound labeled protein
-
Denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Quenching solution (e.g., formic acid)
-
C18 desalting spin columns
Procedure:
-
Denature the protein sample in the denaturing buffer.
-
Reduce the disulfide bonds by adding DTT and incubating at 56°C.
-
Alkylate the cysteine residues by adding iodoacetamide (B48618) and incubating in the dark at room temperature.
-
Dilute the sample to reduce the urea concentration to less than 2 M.
-
Add trypsin and incubate overnight at 37°C.
-
Quench the digestion by adding formic acid.
-
Desalt the resulting peptide mixture using a C18 spin column.
-
Dry the peptides and resuspend in a suitable solvent for LC-MS/MS analysis.
Visualizations
Experimental Workflow
Caption: Workflow for Mass Spectrometry Analysis of this compound Labeled Proteins.
Click Chemistry Enrichment
Caption: Click Chemistry Reaction for Biotinylation and Enrichment.
References
A Comparative Guide to HPLC Methods for Purity Assessment of Azide-PEG5-Tos Products
For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex biomolecules, ensuring the purity of linker compounds is a critical, non-negotiable step. Azide-PEG5-Tos, a heterobifunctional linker widely used in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is no exception. Its defined chain length and reactive end-groups are paramount for the efficacy and safety of the final therapeutic. This guide provides a comparative analysis of common High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound, supported by experimental protocols and data.
The primary challenge in analyzing polyethylene (B3416737) glycol (PEG) compounds is their lack of a strong UV chromophore.[1] However, the tosylate (Tos) group in the this compound molecule contains an aromatic ring, which conveniently allows for direct UV detection.[2] This feature provides a significant advantage for purity assessment. Nevertheless, alternative detection methods, such as Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD), are frequently employed for PEG analysis and offer viable alternatives, each with distinct advantages and disadvantages.[3][4]
Comparison of HPLC Detection Methods
The selection of an appropriate HPLC detector is crucial for the accurate purity assessment of this compound. While the tosylate group enables UV detection, other universal detectors can also be employed. This section compares the performance of HPLC-UV, HPLC-ELSD, and HPLC-CAD.
| Parameter | HPLC-UV | HPLC-ELSD | HPLC-CAD | Mass Spectrometry (MS) |
| Principle | Absorption of UV light by the tosylate chromophore. | Light scattering by non-volatile analyte particles after mobile phase evaporation. | Measurement of charge transferred to non-volatile analyte particles after mobile phase evaporation. | Separation of ions based on mass-to-charge ratio. |
| Selectivity | Selective for compounds with a chromophore (the tosyl group). | Universal for non-volatile analytes. | Universal for non-volatile and many semi-volatile analytes. | Highly selective, provides mass information. |
| Sensitivity | Moderate. Dependent on the extinction coefficient of the tosyl group. | Lower than CAD; dependent on analyte particle size. | High; can detect low nanogram amounts on-column. | Very high. |
| Linearity | Generally good over a wide range. | Non-linear response; often requires logarithmic transformation for calibration. | Wider linear dynamic range than ELSD (typically 4 orders of magnitude). | Dependent on analyte and ionization source. |
| Gradient Compatibility | Excellent. | Excellent baseline stability with gradients. | Excellent baseline stability with gradients. | Excellent. |
| Quantitation | Direct and straightforward based on Beer-Lambert Law. | Requires calibration curve for each analyte; response can be inconsistent between different compounds. | More uniform response than ELSD, enabling better standard-free quantification. | Can be complex; often requires stable isotope-labeled internal standards for best accuracy. |
| Reported Purity | Provides accurate quantitative purity based on peak area of the chromophore-containing species. | Can be used for purity assessment, but response factors may vary for impurities. | Considered more accurate than ELSD for quantification. | May overestimate purity of the main component compared to HPLC-UV. |
Experimental Protocols
Detailed methodologies are provided below for the primary recommended method (RP-HPLC-UV) and a common alternative (RP-HPLC-ELSD).
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is highly recommended due to the presence of the tosylate chromophore, allowing for direct and robust quantification. The protocol is adapted from methodologies developed for oligo(ethylene glycol) mono-p-toluenesulfonates.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 225 nm or 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Alternative Method: Reversed-Phase HPLC with Evaporative Light Scattering Detection (RP-HPLC-ELSD)
This method is suitable when UV detection is not desired or for comparison with other PEG-containing impurities that may lack a chromophore.
-
Column: PLRP-S or other suitable polymeric reversed-phase column (e.g., 4.6 x 150 mm, 5 µm, 100Å).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-30% B over 12 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50 °C.
-
ELSD Settings:
-
Nebulizer Temperature: 50 °C
-
Evaporator Temperature: 70 °C
-
Gas Flow (Nitrogen): 1.6 SLM (Standard Liters per Minute)
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a 1:1 mixture of Water:Acetonitrile to a concentration of 1 mg/mL.
Purity Assessment Workflow
The process of assessing the purity of this compound involves several key steps, from sample preparation to data analysis and comparison. The logical flow of this process is illustrated below.
Caption: Workflow for HPLC Purity Assessment of this compound.
Conclusion and Recommendations
For the routine quality control and purity assessment of this compound, RP-HPLC with UV detection is the most direct, reliable, and cost-effective method . The presence of the tosylate group provides a convenient chromophore, enabling straightforward quantification with good linearity.
HPLC-CAD serves as an excellent orthogonal method for confirmation of purity. Its high sensitivity and more uniform response factor across different non-volatile compounds make it superior to ELSD for quantitative purposes, especially when analyzing potential impurities that may lack the tosyl group. While Mass Spectrometry provides invaluable structural information, it should be used with caution for primary purity quantification, as it has been reported to potentially overestimate the purity of the main oligomer.
Ultimately, employing a primary method like HPLC-UV and complementing it with an orthogonal technique such as HPLC-CAD or LC-MS will provide the most comprehensive and robust characterization of this compound purity, ensuring the quality and consistency required for downstream applications in drug development and research.
References
- 1. agilent.com [agilent.com]
- 2. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
- 3. reachseparations.com [reachseparations.com]
- 4. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
Comparing Azide-PEG5-Tos with NHS-ester PEG linkers for bioconjugation.
An Objective Comparison of Azide-PEG5-Tos and NHS-ester PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of chemical linker is a critical decision in the success of bioconjugation projects. The efficiency, specificity, and stability of the bond between a biomolecule and a payload (such as a drug, fluorophore, or another protein) can profoundly influence the performance of therapeutics, diagnostics, and research reagents. This guide provides an in-depth, objective comparison between two prevalent PEGylation strategies: the direct use of N-hydroxysuccinimide (NHS)-ester PEG linkers and the bioorthogonal approach involving azide-functionalized PEG linkers, exemplified by reagents like this compound.
This comparison will explore the underlying reaction mechanisms, present quantitative performance data, and provide detailed experimental protocols for each methodology. By understanding the distinct advantages and limitations of each approach, researchers can make informed decisions to optimize their bioconjugation strategies.
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between these two linkers lies in their reaction chemistry. NHS-ester PEG linkers engage in a direct, one-step reaction with primary amines, whereas azide-based linkers utilize a two-step bioorthogonal "click chemistry" approach that offers greater precision.
NHS-ester PEG Linkers: This is one of the most widely used methods for targeting primary amines (-NH₂) found on the N-terminus of proteins and on the side chains of lysine (B10760008) residues.[1] The NHS ester reacts with these amines via nucleophilic acyl substitution to form a stable and covalent amide bond.[1][2] This reaction is typically performed in a pH range of 7 to 9.[1] However, a significant competing reaction is the hydrolysis of the NHS ester in aqueous buffers, which increases with pH and can reduce conjugation efficiency.[2][3]
Azide-PEG Linkers (via Click Chemistry): Azide-based bioconjugation is a bioorthogonal method, meaning the reaction occurs with high specificity and does not interfere with native biological processes.[4] The process typically involves two steps:
-
Introduction of an Azide (B81097) Handle: An azide group is first introduced onto the biomolecule. A common way to achieve this is by reacting the protein's primary amines with a heterobifunctional linker like an Azido-PEG-NHS ester.[5][6]
-
Click Reaction: The azide-functionalized biomolecule is then "clicked" to a payload containing a corresponding alkyne group.[7] The most common forms are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which often uses strained alkynes like DBCO or BCN.[7][8] These reactions form a highly stable triazole ring linkage.[2][9] The this compound linker itself is a reagent used in the synthesis of molecules, providing a PEG spacer with an azide for click chemistry and a tosyl group which is a good leaving group for other nucleophilic substitutions.[10]
Quantitative Data Comparison
The efficiency and specificity of a bioconjugation reaction are critical parameters that determine the yield, homogeneity, and ultimately the functionality of the final product. The choice between NHS-ester and azide-based click chemistry often comes down to the desired level of control and precision.
| Feature | Azide-Based (Click Chemistry) | NHS Ester-Based |
| Reaction Mechanism | Bioorthogonal cycloaddition (e.g., SPAAC, CuAAC)[2] | Nucleophilic acyl substitution[2] |
| Target Residues | Site-specifically introduced azides (often via amines or thiols)[2] | Primary amines (Lysine residues, N-terminus)[2][11] |
| Specificity | High to Very High[2][5] | Moderate to Low (multiple lysines can react)[2] |
| Reaction Yield | Generally High to Very High (~90% reported)[2][5] | Variable (over 75% possible, but susceptible to hydrolysis)[2][12] |
| Control over DoL * | High, especially with two-step methods[2][13] | Moderate, can be challenging to control precisely[2][13] |
| Linkage Stability | High (Stable Triazole Ring)[2][5] | High (Stable Amide Bond)[1] |
| Side Reactions | Minimal[2] | Hydrolysis of NHS-ester is a major competing reaction[2][3] |
| Biocompatibility | High (especially copper-free SPAAC methods)[2][5] | High[2] |
*DoL = Degree of Labeling, the average number of payload molecules conjugated per protein.
Experimental Workflow Visualization
The operational workflows for these two methods differ significantly. Direct NHS-ester conjugation is a straightforward, one-pot reaction, while the click chemistry approach requires an additional step to first install the azide handle, followed by purification before the final conjugation.
Experimental Protocols
The following are generalized protocols for the two bioconjugation methods. Researchers should optimize conditions for their specific biomolecules and reagents.
Protocol 1: NHS-Ester PEGylation of a Protein
This protocol describes the direct conjugation of an NHS-ester PEGylated molecule to a protein's primary amines.[1][14]
Materials:
-
Protein of interest
-
PEG-NHS ester reagent
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)[2]
-
Desalting column or dialysis cassette for purification[1]
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.[1] If the existing buffer contains primary amines (like Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.[1][14]
-
PEG-NHS Ester Preparation: Immediately before use, equilibrate the PEG-NHS ester reagent to room temperature.[14][15] Dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[1] Do not store this solution, as the NHS ester is highly susceptible to hydrolysis.[1][14]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while stirring gently.[1] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[1][14]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1][14]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1M Tris per 1 mL of reaction). Incubate for an additional 15-30 minutes.[2]
-
Purification: Remove unreacted PEG-NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.[1][14]
Protocol 2: Two-Step Azide-Alkyne (SPAAC) "Click" Chemistry Conjugation
This protocol details the copper-free click chemistry reaction, which first involves labeling the protein with an azide group, followed by conjugation to a DBCO-functionalized payload.[5][8]
Part A: Introduction of the Azide Handle
Materials:
-
Protein of interest
-
Azido-PEG-NHS ester reagent
-
Amine-free buffer (e.g., PBS, pH 7.4)[5]
-
Anhydrous DMSO[5]
-
Desalting column[5]
Procedure:
-
Protein Preparation: Dissolve the protein in PBS (pH 7.4) to a final concentration of 2-10 mg/mL.[5]
-
Azido-PEG-NHS Ester Preparation: Prepare a 10 mM stock solution of the Azido-PEG-NHS ester in anhydrous DMSO immediately before use.[5]
-
Conjugation Reaction: Add a desired molar excess (e.g., 20-fold) of the Azido-PEG-NHS ester solution to the protein solution.[5]
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle stirring.[5]
-
Purification: Remove the excess, unreacted Azido-PEG-NHS ester using a desalting column equilibrated with an azide-free buffer (e.g., PBS, pH 7.4). The resulting azide-labeled protein is now ready for the click reaction.[5]
Part B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Purified azide-labeled protein from Part A
-
DBCO-functionalized payload (e.g., drug, fluorophore)
-
Reaction buffer (e.g., PBS, pH 7.4)[8]
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the DBCO-functionalized payload in a suitable solvent (e.g., DMSO).
-
Click Reaction: Add a small molar excess (e.g., 1.5- to 3-fold) of the DBCO-payload to the solution of the azide-labeled protein.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The reaction is typically complete within 1 hour for many reagents.[5]
-
Purification: Purify the final protein conjugate using size-exclusion chromatography or another suitable method to remove any unreacted payload.
Conclusion: Selecting the Right Tool for the Job
Both NHS-ester and azide-based click chemistry are powerful and valuable tools for bioconjugation, each with a distinct set of advantages and disadvantages.[2]
-
NHS-ester PEG linkers remain a viable, cost-effective, and straightforward option for many routine labeling applications where a degree of heterogeneity in the final product is acceptable.[2] Its primary drawbacks are the lack of site-specificity and the competing hydrolysis reaction that can lower yields.[2][3]
-
Azide-PEG linkers coupled with click chemistry offer a superior level of specificity, efficiency, and control over the degree of labeling.[2][8] By enabling the precise, bioorthogonal attachment of payloads, this method is often the preferred choice for applications where homogeneity and the preservation of protein function are critical, such as in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[2][8] While the two-step process is more complex, the benefits of high efficiency and the stability of the resulting triazole linkage frequently outweigh the additional effort.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijrpr.com [ijrpr.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. medkoo.com [medkoo.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. researchgate.net [researchgate.net]
- 13. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison of Antibody Conjugation Linkers: Azide-PEG5-Tos vs. Maleimide-PEG
A deep dive into the chemical strategies dictating the efficacy and stability of antibody-drug conjugates.
In the landscape of targeted therapeutics, the linker connecting a monoclonal antibody to its potent payload is a critical determinant of an antibody-drug conjugate's (ADC) success. The choice of linker chemistry influences not only the stability and homogeneity of the final product but also its pharmacokinetic profile and therapeutic index. This guide provides an objective, data-supported comparison between two prominent PEGylated linkers: Azide-PEG5-Tos, which utilizes bioorthogonal click chemistry, and the more traditional Maleimide-PEG, which targets cysteine residues.
Executive Summary
The fundamental difference between this compound and Maleimide-PEG linkers lies in their conjugation chemistry. This compound employs a highly specific and efficient click chemistry reaction, leading to a more homogeneous and stable conjugate. In contrast, Maleimide-PEG relies on the reaction with thiol groups from cysteine residues, which, while widely used, can result in a heterogeneous product with potential stability issues due to the reversible nature of the maleimide-thiol bond. The choice between these linkers depends on the specific requirements of the ADC, including the desired drug-to-antibody ratio (DAR), stability in circulation, and the nature of the antibody.
Reaction Chemistries: Two Distinct Approaches to Conjugation
This compound Chemistry: The Precision of Click Chemistry
This compound is a click chemistry reagent that contains an azide (B81097) group.[1] This linker is typically used in a two-step process for site-specific antibody conjugation. First, an alkyne-bearing handle is introduced into the antibody, often at a specific site through enzymatic or genetic engineering methods. Subsequently, the azide group of the linker reacts with the alkyne via a copper-catalyzed (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to form a highly stable triazole linkage.[2][3] Click chemistry is renowned for its high efficiency, specificity, and mild reaction conditions, which proceed rapidly in aqueous environments without interfering with native biological functional groups.
Maleimide-PEG Chemistry: Targeting Cysteine Residues
Maleimide-PEG linkers are designed to react with the sulfhydryl (thiol) groups of cysteine residues on an antibody. This is achieved through a Michael addition reaction, which forms a stable thioether bond. For native antibodies, this process typically requires the reduction of interchain disulfide bonds in the hinge region to generate free thiol groups. While this method is well-established, it can lead to a heterogeneous mixture of ADCs with varying DARs (e.g., 0, 2, 4, 6, or 8) due to incomplete or non-specific reduction and conjugation.
Quantitative Performance Comparison
The selection of a linker is a critical decision in ADC development, with significant implications for the final product's characteristics. The following table summarizes key performance metrics for this compound and Maleimide-PEG linkers based on available data.
| Performance Metric | This compound (via Click Chemistry) | Maleimide-PEG (Cysteine Targeting) | Key Considerations |
| Target Site | Engineered sites with unnatural amino acids or specific glycans. | Native or engineered cysteine residues. | Site-specific conjugation with azide-PEG offers precise control over the conjugation site, minimizing interference with antigen binding. |
| Homogeneity (DAR) | High, leading to a more uniform Drug-to-Antibody Ratio (e.g., DAR=2). | Can be heterogeneous (DARs 0-8) with native disulfides. Site-engineered antibodies can achieve higher homogeneity. | Homogeneity is crucial for a consistent therapeutic effect and a predictable pharmacokinetic profile. |
| Bond Stability | The triazole bond formed is highly stable and irreversible under physiological conditions. | The thioether bond can be susceptible to a retro-Michael reaction, leading to deconjugation in vivo, especially if not stabilized. | Linker stability in plasma is critical to prevent premature drug release and associated off-target toxicity. |
| Conjugation Efficiency | Very high, often exceeding 90% with optimized conditions. | High affinity and fast kinetics under mild, physiological conditions, with efficiencies often >80% for engineered cysteines. | Reaction conditions must be carefully optimized for both methods to achieve high yields. |
| Reaction Conditions | Mild, physiological pH and temperature. SPAAC is catalyst-free. | Mild, pH 6.5-7.5. Requires a reducing agent for native disulfides, which must be removed before conjugation. | The need for a separate reduction and removal step for maleimide (B117702) conjugation adds complexity to the process. |
Impact on Antibody-Drug Conjugate Properties
The choice of linker technology has a profound impact on the overall characteristics and performance of an ADC.
| ADC Property | This compound (via Click Chemistry) | Maleimide-PEG (Cysteine Targeting) |
| Pharmacokinetics | The hydrophilic PEG linker improves solubility and can prolong circulation half-life. Homogeneity leads to more predictable PK profiles. | The PEG linker also enhances solubility and half-life. However, heterogeneity can lead to variability in clearance rates. |
| Efficacy | Site-specific conjugation ensures that the antibody's antigen-binding affinity is preserved, leading to optimal targeting and efficacy. | Conjugation at native cysteine residues in the hinge region is generally considered to have a minimal impact on antigen binding. However, non-specific conjugation can potentially affect antibody function. |
| Toxicity | The high stability of the triazole linkage minimizes premature drug release, reducing the potential for off-target toxicity. | The potential for in vivo deconjugation via retro-Michael reaction can lead to the release of the free payload in circulation, a major cause of off-target toxicity. |
Experimental Protocols
Detailed and optimized protocols are essential for the successful synthesis of homogeneous and effective ADCs.
Protocol 1: Site-Specific Antibody Conjugation using this compound (via SPAAC)
This protocol outlines the general steps for conjugating an this compound linker to an antibody containing a bioorthogonal alkyne handle (e.g., DBCO).
1. Antibody Preparation:
-
Obtain or engineer an antibody with a site-specifically incorporated cyclooctyne (B158145) (e.g., DBCO) group. This is often achieved through the genetic encoding of an unnatural amino acid or enzymatic modification.
-
Buffer exchange the antibody into a conjugation buffer (e.g., PBS, pH 7.4). The antibody concentration is typically 1-10 mg/mL.
2. Linker-Payload Preparation:
-
Dissolve the this compound linker and the desired payload (if not pre-conjugated) in an appropriate solvent like DMSO to create a stock solution.
3. Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound-payload construct to the antibody solution.
-
Incubate the reaction mixture at room temperature for 4-16 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by HPLC.
4. Purification:
-
Remove excess linker-payload and any unreacted components by size-exclusion chromatography (SEC) or dialysis.
5. Characterization:
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation state of the final ADC using SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
Protocol 2: Cysteine-Based Antibody Conjugation with Maleimide-PEG
This protocol describes the conjugation of a Maleimide-PEG linker to the cysteine residues of an antibody.
1. Antibody Reduction:
-
Buffer exchange the antibody into a reduction buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
-
Add a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution.
-
Incubate at 37°C for 30-90 minutes. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.
2. Purification:
-
Immediately remove the excess reducing agent by passing the solution through a desalting column (e.g., Sephadex G-25) equilibrated with a degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
3. Conjugation Reaction:
-
Immediately add a 10- to 20-fold molar excess of the Maleimide-PEG-payload solution to the reduced antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
4. Quenching and Final Purification:
-
Quench any unreacted maleimide groups by adding a 20-fold excess of N-acetylcysteine over the maleimide linker and incubate for 15-30 minutes.
-
Purify the ADC using SEC or dialysis to remove unreacted linker, payload, and quenching agent.
5. Characterization:
-
Determine the DAR using HIC or UV-Vis spectroscopy.
-
Assess the purity and aggregation by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
Visualization of Workflows and Signaling Pathways
To further elucidate the processes described, the following diagrams illustrate the experimental workflows for both conjugation methods.
Caption: Experimental workflow for this compound conjugation.
References
A comparative review of bifunctional PEG linkers for drug delivery.
A Comparative Review of Bifunctional PEG Linkers for Drug Delivery
Introduction to Bifunctional PEG Linkers in Drug Delivery
Bifunctional Polyethylene Glycol (PEG) linkers are indispensable tools in modern drug delivery, serving as molecular bridges that connect two different molecules, such as a targeting agent (like an antibody) and a therapeutic payload (like a cytotoxic drug).[1][2] The incorporation of a PEG chain offers significant advantages, including enhanced solubility, improved stability, and a better pharmacokinetic profile for the resulting conjugate.[1][2][3] These properties stem from PEG's hydrophilicity, biocompatibility, and ability to shield the conjugate from enzymatic degradation and rapid renal clearance. The choice of linker is a critical decision in the design of advanced therapeutics like Antibody-Drug Conjugates (ADCs), PROTACs, and functionalized nanoparticles, as it profoundly influences the stability, efficacy, and safety of the final product.
This guide provides a comparative analysis of various bifunctional PEG linkers, focusing on their classification, performance metrics supported by experimental data, and the methodologies used for their evaluation.
Classification of Bifunctional PEG Linkers
Bifunctional PEG linkers can be broadly categorized based on the reactivity of their terminal functional groups and their stability in physiological environments.
Homobifunctional vs. Heterobifunctional Linkers
-
Homobifunctional Linkers : These possess two identical reactive groups at their termini (e.g., HO-PEG-OH, NHS-PEG-NHS). They are typically used for crosslinking molecules in a one-pot reaction. However, this can sometimes lead to a mixture of products and require more stringent purification.
-
Heterobifunctional Linkers : These linkers have two different reactive functional groups (e.g., Mal-PEG-NHS, Azido-PEG-NHS). This dual reactivity allows for a controlled, sequential conjugation of two distinct molecules, which generally results in a more homogenous product with higher yields. Due to their versatility and control, heterobifunctional linkers are the preferred choice for complex applications like ADCs.
Cleavable vs. Non-Cleavable Linkers
The stability of the linker dictates the drug release mechanism and is a crucial factor in the therapeutic index of the conjugate.
-
Cleavable Linkers : These are designed to break and release the payload under specific physiological conditions found at the target site (e.g., low pH in endosomes, high glutathione (B108866) concentrations in tumor cells, or the presence of specific enzymes like cathepsin B). This targeted release minimizes exposure of healthy tissues to the drug, thereby reducing side effects. An additional advantage is the "bystander effect," where the released cell-permeable drug can kill adjacent cancer cells.
-
Non-Cleavable Linkers : These form a stable covalent bond and rely on the complete degradation of the targeting moiety (e.g., the antibody) within the lysosome to release the drug-linker-amino acid complex. This approach offers exceptional stability in circulation, minimizing premature drug release. However, the attached linker and amino acid remnant must not impede the activity of the payload.
Caption: Classification of bifunctional PEG linkers.
Comparative Analysis of Key Performance Metrics
The selection of a bifunctional PEG linker is driven by its impact on the drug conjugate's performance. Key metrics include pharmacokinetics, drug release kinetics, and in vivo efficacy.
Data Presentation: Performance Comparison
The following tables summarize quantitative data comparing various bifunctional PEG linkers based on their structure and length.
Table 1: Impact of PEG Linker Length on Pharmacokinetics and In Vivo Performance
| Molecule Type | Linker Type / Length | Key Finding | Reference |
|---|---|---|---|
| Affibody-Drug Conjugate | No PEG (SMCC linker) | Half-life (t½) = 19.6 minutes | |
| Affibody-Drug Conjugate | 4 kDa PEG | 2.5-fold increase in half-life vs. no PEG | |
| Affibody-Drug Conjugate | 10 kDa PEG | 11.2-fold increase in half-life vs. no PEG | |
| αCD19 ADC | PEG2 | Clearance = ~1.5 mL/day/kg | |
| αCD19 ADC | PEG8 | Clearance = ~0.7 mL/day/kg | |
| αCD19 ADC | PEG24 | Clearance = ~0.5 mL/day/kg |
| Methotrexate-Chitosan NP | 2 kDa, 5 kDa, 10 kDa PEG | Area Under the Curve (AUC) increased with increasing PEG molecular weight. | |
Table 2: Impact of PEG Linker on In Vitro Cytotoxicity and In Vivo Safety
| Conjugate / Cell Line | Linker Type / Length | IC50 / MTD | Reference |
|---|---|---|---|
| Anti-CD30 ADC / Karpas-299 | No PEG, PEG2, PEG4, PEG8, PEG12, PEG24 | IC50 ≈ 10 ng/mL (No significant effect of PEG length on potency) | |
| Affibody-Drug Conjugate | No PEG (SMCC linker) | 4.5-fold more cytotoxic than 4 kDa PEG conjugate | |
| Affibody-Drug Conjugate | 4 kDa PEG | 4.5-fold reduction in cytotoxicity vs. no PEG | |
| Affibody-Drug Conjugate | 10 kDa PEG | 22-fold reduction in cytotoxicity vs. no PEG | |
| Affibody-Drug Conjugate | No PEG (SMCC linker) | Maximum Tolerated Dose (MTD) = 5.0 mg/kg |
| Affibody-Drug Conjugate | 10 kDa PEG | MTD ≥ 20.0 mg/kg (>4-fold higher than no PEG) | |
Table 3: Impact of PEG Content on Drug Release Kinetics
| Microsphere Type | PEG Content | Burst Release (Initial Phase) | Degradation/Erosion Kinetic Constant (k) | Reference |
|---|---|---|---|---|
| PLGA Microspheres | 0% | 5% | 0.054 day⁻¹ | |
| PLGA-PEG Microspheres | 5% | ~20% | 0.065 day⁻¹ | |
| PLGA-PEG Microspheres | 10% | ~30% | 0.080 day⁻¹ |
| PLGA-PEG Microspheres | 15% | 40% | 0.093 day⁻¹ | |
Mechanism of Action & Experimental Workflows
The successful development of a drug conjugate relies on a clear understanding of its mechanism of action and robust experimental procedures for its synthesis and evaluation.
Caption: Proposed mechanism of action for an ADC.
Caption: Workflow for ADC synthesis and evaluation.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings. Below are summarized protocols for key experiments in the evaluation of bifunctional PEG linkers.
Protocol 1: ADC Conjugation via Thiol-Maleimide Coupling
This protocol describes the conjugation of a maleimide-functionalized PEG-payload linker to a monoclonal antibody.
-
Materials : Monoclonal antibody, Tris(2-carboxyethyl)phosphine (TCEP), Maleimide-PEG-Payload linker, Phosphate-Buffered Saline (PBS), Size-Exclusion Chromatography (SEC) column.
-
Procedure :
-
Antibody Reduction : Incubate the antibody with a molar excess of TCEP (e.g., 10-fold) at 37°C for 1-2 hours to reduce interchain disulfide bonds and expose free thiol groups.
-
Conjugation : Add a molar excess of the Maleimide-PEG-Payload linker (dissolved in a compatible solvent like DMSO) to the reduced antibody solution. Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Purification : Purify the resulting ADC conjugate using an SEC column to remove unreacted linker, payload, and aggregates.
-
Characterization : Determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy. Assess purity and aggregation by SEC and confirm identity by mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC against a target cancer cell line.
-
Materials : Target cancer cell line, cell culture medium, 96-well plates, ADC and control solutions, cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure :
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment : Prepare serial dilutions of the ADC and relevant controls (e.g., unconjugated antibody, free drug). Add the solutions to the cells and incubate for a set period (e.g., 72-120 hours).
-
Viability Measurement : Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis : Plot cell viability against ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol 3: Pharmacokinetic (PK) Study
This protocol evaluates the in vivo stability and clearance of the ADC.
-
Animal Model : Typically rats or mice.
-
Procedure :
-
Administration : Administer a single intravenous (IV) dose of the ADC to the animals.
-
Blood Sampling : Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).
-
Sample Processing : Process the blood to obtain plasma.
-
Quantification : Quantify the concentration of the ADC in the plasma samples using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : Plot the plasma concentration-time curve and use non-compartmental analysis to determine key PK parameters like half-life (t½), clearance (CL), and area under the curve (AUC).
-
Protocol 4: In Vivo Efficacy (Xenograft) Study
This study assesses the anti-tumor activity of the ADC in a living organism.
-
Animal Model : Immunocompromised mice bearing human tumor xenografts.
-
Procedure :
-
Tumor Implantation : Inoculate mice with tumor cells. Allow tumors to grow to a specific size (e.g., 100-200 mm³).
-
Randomization : Randomize animals into treatment groups (e.g., vehicle control, ADC, control antibody).
-
Dosing : Administer the ADC and controls according to a predetermined schedule (e.g., once weekly for 3 weeks).
-
Monitoring : Measure tumor volume and animal body weight regularly (2-3 times per week). Body weight is used as an indicator of toxicity.
-
Data Analysis : Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the anti-tumor effect.
-
Conclusion
Bifunctional PEG linkers are a cornerstone of modern drug delivery system design. The choice between homobifunctional and heterobifunctional linkers depends on the desired control over the conjugation process, with heterobifunctional linkers offering superior precision for complex bioconjugates. The decision between cleavable and non-cleavable linkers is a strategic one that balances targeted payload release against circulatory stability. Furthermore, the length of the PEG chain is a critical parameter that must be optimized; longer PEG chains can significantly extend circulation half-life and improve the safety profile but may sometimes reduce the in vitro potency of the conjugate. The experimental data clearly show that there is no one-size-fits-all solution. Therefore, the optimal bifunctional PEG linker must be carefully selected and empirically validated based on the specific targeting moiety, payload, and therapeutic application to achieve the desired balance of pharmacokinetics, efficacy, and safety.
References
A Comparative Guide to the Validation of Site-Specific Conjugation with Azide-PEG5-Tos
For Researchers, Scientists, and Drug Development Professionals
The advent of site-specific conjugation technologies has revolutionized the development of antibody-drug conjugates (ADCs), offering a pathway to more homogeneous, stable, and efficacious therapeutics. Among the various methods, click chemistry utilizing reagents like Azide-PEG5-Tos has emerged as a powerful tool. This guide provides an objective comparison of this compound mediated conjugation with traditional and other site-specific alternatives, supported by experimental data and detailed validation protocols.
Executive Summary
Site-specific conjugation with this compound, a click chemistry reagent, offers significant advantages over conventional random conjugation methods, such as those targeting lysine (B10760008) or cysteine residues. The primary benefits include the generation of a homogeneous drug-to-antibody ratio (DAR), enhanced stability, and improved pharmacokinetic profiles. While direct head-to-head quantitative comparisons with all alternatives are not always publicly available, the principles of bioorthogonal chemistry and data from analogous systems strongly support the superiority of this approach for creating well-defined and highly effective ADCs.
Performance Comparison: this compound vs. Alternatives
The choice of conjugation chemistry is a critical determinant of an ADC's therapeutic index. This section compares this compound, which utilizes click chemistry, with a conventional maleimide-based linker (e.g., SMCC) and another site-specific approach, THIOMAB™ technology.
| Feature | This compound (Click Chemistry) | Maleimide-based (e.g., SMCC) | THIOMAB™ (Engineered Cysteine) |
| Conjugation Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] | Michael addition between a maleimide (B117702) and a thiol group. | Michael addition to an engineered cysteine residue. |
| Site-Specificity & DAR | High. Achieves a precise and homogeneous DAR (typically DAR 2 or 4). | Low (lysine conjugation) to moderate (interchain cysteine conjugation). Results in a heterogeneous mixture of ADCs with varying DARs.[2][3][4] | High. Enables precise control over the conjugation site and results in a homogeneous DAR. |
| Conjugation Efficiency | Generally high, with reactions often reaching completion. | High, but can be influenced by reaction conditions and steric hindrance. | High, with efficient conjugation to the engineered thiol group. |
| Linker Stability | The resulting triazole linkage is highly stable in plasma. | The thioether bond can be susceptible to retro-Michael addition, leading to premature drug release.[5][6] | Stability is dependent on the local microenvironment of the engineered cysteine. |
| Manufacturing Complexity | Requires initial introduction of an azide (B81097) or alkyne handle onto the antibody. | Can be a one-step or two-step process, but control over the reaction is challenging.[7] | Requires antibody engineering and a subsequent reduction and conjugation step. |
| Impact on Antibody | Minimal, as conjugation occurs at a pre-defined site away from the antigen-binding domains. | Can potentially modify lysine residues in the antigen-binding site, affecting affinity. Cysteine conjugation can disrupt disulfide bonds.[8] | The engineered cysteine is placed at a site designed to minimize impact on antibody structure and function. |
Experimental Validation Protocols
Robust analytical and functional validation is crucial to ensure the quality, consistency, and efficacy of an ADC. The following are detailed protocols for key experiments to validate an ADC conjugated with this compound.
Site-Specific Antibody Modification with this compound
This protocol describes the introduction of an azide group onto an antibody for subsequent click chemistry conjugation. This can be achieved through enzymatic or chemical methods. Here, we outline a general enzymatic approach using a microbial transglutaminase (MTGase).
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Azide-PEG5-amine
-
Microbial Transglutaminase (MTGase)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
Procedure:
-
Prepare a solution of the antibody in PBS at a concentration of 5-10 mg/mL.
-
Add a 50-fold molar excess of Azide-PEG5-amine to the antibody solution.
-
Add MTGase to the mixture at a final concentration of 0.1-0.5 mg/mL.
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
-
Purify the azide-modified antibody using a SEC column equilibrated with PBS to remove excess reagents.
-
Characterize the modification by mass spectrometry to confirm the addition of the Azide-PEG5 moiety.
Characterization by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to assess the DAR distribution and homogeneity of an ADC.[9][10]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
HPLC system
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Elute the ADC species with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes at a flow rate of 0.8 mL/min.
-
Monitor the absorbance at 280 nm.
-
The number and area of the peaks correspond to the different DAR species and their relative abundance. A single, sharp peak indicates a homogeneous ADC.
Characterization by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC, often coupled with mass spectrometry, is used to determine the average DAR and to analyze the light and heavy chains of the ADC after reduction.
Materials:
-
RP-HPLC column (e.g., C4 column)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
HPLC-MS system
Procedure:
-
Intact ADC Analysis:
-
Equilibrate the column with a mixture of Mobile Phase A and B.
-
Inject the ADC sample.
-
Elute with a gradient of increasing Mobile Phase B.
-
Analyze the deconvoluted mass spectrum to determine the mass of the intact ADC and calculate the average DAR.
-
-
Reduced ADC Analysis:
-
Reduce the ADC by incubating with DTT (e.g., 10 mM) at 37°C for 30 minutes.
-
Inject the reduced sample onto the RP-HPLC column.
-
Separate the light and heavy chains using a suitable gradient.
-
Analyze the mass of the unconjugated and conjugated chains to determine the site of conjugation and the DAR.[1]
-
Characterization by Intact Mass Spectrometry
Intact mass analysis provides a direct measurement of the molecular weight of the ADC and its different drug-loaded species.
Materials:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
LC system for online desalting
Procedure:
-
Desalt the ADC sample online using a rapid desalting column.
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode.
-
Deconvolute the raw spectrum to obtain the zero-charge mass of the intact ADC species.
-
The mass difference between the unconjugated antibody and the ADC, divided by the mass of the drug-linker, provides the DAR.
In Vitro Plasma Stability Assay
This assay assesses the stability of the linker and the rate of drug deconjugation in a physiological environment.[9][10][11][12]
Materials:
-
Human, rat, or mouse plasma
-
ADC sample
-
LC-MS/MS system
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots of the plasma.
-
Process the samples to precipitate plasma proteins and extract the ADC and any released drug.
-
Quantify the amount of intact ADC and free payload using a validated LC-MS/MS method.
-
Calculate the half-life of the ADC in plasma.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against target cancer cells.[13][14][15][16][17][18]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC, unconjugated antibody, and free drug
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.
-
Incubate for 72-120 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Mandatory Visualizations
Caption: Experimental workflow for site-specific conjugation and validation.
Caption: Mechanism of action for a HER2-targeting ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody–drug conjugates using CE‐SDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Case Study Comparing Heterogeneous Lysine- and Site-Specific Cysteine-Conjugated Maytansinoid Antibody-Drug Conjugates (ADCs) Illustrates the Benefits of Lysine Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
A Spectroscopic Guide to Azide-PEG5-Tosylate Conjugation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugation reactions is paramount. This guide provides an objective spectroscopic comparison of Azide-PEG5-Tosylate before and after its conjugation, offering key experimental data and detailed protocols to ensure accurate reaction monitoring and product validation.
The conjugation of Azide-PEG5-Tosylate, a versatile linker, is a critical step in the development of advanced therapeutics such as antibody-drug conjugates (ADCs). The transformation of the azide (B81097) functional group into a stable triazole ring via click chemistry provides a robust method for attaching molecules of interest. Spectroscopic analysis is indispensable for verifying the successful completion of this conjugation. This guide focuses on the key changes observed in Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) during this process.
Spectroscopic Comparison: Before and After Conjugation
The conjugation of Azide-PEG5-Tosylate with an alkyne-containing molecule results in distinct and measurable changes in its spectroscopic signature. The disappearance of the azide group and the appearance of the newly formed triazole ring are the hallmarks of a successful reaction.
| Spectroscopic Technique | Azide-PEG5-Tosylate (Before Conjugation) | Conjugated Product (After Click Chemistry) |
| FTIR Spectroscopy | Characteristic strong, sharp absorption band for the azide asymmetric stretch at ~2100 cm⁻¹ .[1][2] | Disappearance of the azide absorption band at ~2100 cm⁻¹. |
| ¹H NMR Spectroscopy | Signal for the methylene (B1212753) protons adjacent to the azide group (-CH₂-N₃ ) typically observed around 3.3-3.4 ppm .[3] Signals for the tosylate group's aromatic protons (~7.4-7.8 ppm) and methyl protons (~2.4 ppm) are present. The PEG backbone protons appear as a broad multiplet around 3.6 ppm. | Disappearance of the signal for the methylene protons adjacent to the azide group. Appearance of a new characteristic singlet for the triazole ring proton (-CH= ) in the region of 7.5 - 8.5 ppm .[4][5] A downfield shift of the methylene protons adjacent to the newly formed triazole ring is also expected. |
| ¹³C NMR Spectroscopy | Characteristic signal for the carbon attached to the azide group (-CH₂-N₃ ) at approximately 50.6 ppm .[1][3] | Disappearance of the azide-adjacent carbon signal. Appearance of new signals corresponding to the carbons of the triazole ring, typically in the range of 120-150 ppm .[5] |
| Mass Spectrometry | The mass spectrum will show a peak corresponding to the molecular weight of Azide-PEG5-Tosylate (C₁₇H₂₇N₃O₇S, MW: 417.48 g/mol ).[6] | The mass spectrum will show a peak corresponding to the sum of the molecular weights of Azide-PEG5-Tosylate and the alkyne-containing molecule, confirming the covalent linkage. |
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the conjugation of Azide-PEG5-Tosylate with an alkyne-functionalized molecule.
-
Reagent Preparation :
-
Dissolve Azide-PEG5-Tosylate and the alkyne-containing molecule in a suitable solvent (e.g., DMSO, DMF, or a mixture of t-butanol and water).
-
Prepare a stock solution of a copper(II) sulfate (B86663) (CuSO₄) and a copper(I)-stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), in a 1:1 molar ratio.[7]
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270).[7]
-
-
Reaction Setup :
-
In a reaction vessel, combine the Azide-PEG5-Tosylate and a slight molar excess of the alkyne-containing molecule.
-
Add the pre-mixed CuSO₄/ligand solution to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction Conditions :
-
Allow the reaction to proceed at room temperature with stirring for 1 to 4 hours. The reaction can be monitored by TLC or LC-MS to track the consumption of the starting materials.
-
-
Purification :
-
Upon completion, the product can be purified using techniques such as column chromatography or precipitation to remove the copper catalyst and any unreacted starting materials.
-
Spectroscopic Analysis
-
FTIR Spectroscopy : Acquire spectra of the starting material and the purified product. The disappearance of the azide peak around 2100 cm⁻¹ is a key indicator of reaction completion.
-
NMR Spectroscopy : Dissolve the samples in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹H NMR, the disappearance of the protons adjacent to the azide and the appearance of the triazole proton signal confirm the conjugation. For ¹³C NMR, the disappearance of the carbon signal adjacent to the azide and the appearance of the triazole carbon signals provide further confirmation.
-
Mass Spectrometry : Analyze the starting material and the product by a suitable mass spectrometry technique (e.g., ESI-MS) to confirm the expected molecular weights.
Visualizing the Process
The following diagrams illustrate the chemical transformation and the experimental workflow for the spectroscopic comparison of Azide-PEG5-Tosylate before and after conjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3-Triazole Tethered Hybrid Capsaicinoids as Antiproliferative Agents Active against Lung Cancer Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. broadpharm.com [broadpharm.com]
A Comparative Guide to Functional Assays for Validating Azide-PEG5-Tos Conjugate Activity
For Researchers, Scientists, and Drug Development Professionals
The efficacy of bioconjugates, particularly antibody-drug conjugates (ADCs), is critically dependent on the linker connecting the targeting moiety to the payload. Azide-PEG5-Tos is a versatile, hydrophilic linker that facilitates precise bioconjugation via "click chemistry." This guide provides an objective comparison of the functional performance of ADCs constructed using this compound against two common alternatives: a traditional non-cleavable linker (SMCC) and another advanced click chemistry linker (DBCO-PEG-NHS ester). The comparison is supported by representative experimental data from key functional assays.
Linker Technologies at a Glance
-
This compound: A polyethylene (B3416737) glycol (PEG)-based linker featuring an azide (B81097) group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, and a tosyl group for nucleophilic substitution. The PEG spacer enhances solubility and reduces immunogenicity.
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A conventional non-cleavable linker that reacts with amine groups on the antibody and thiol groups on the payload. Payload release requires complete lysosomal degradation of the antibody.
-
DBCO-PEG-NHS ester: A click chemistry linker that utilizes a dibenzocyclooctyne (DBCO) group for strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-modified payload. The NHS ester reacts with amines on the antibody.
Data Presentation: A Comparative Analysis
The following tables summarize representative quantitative data from key functional assays comparing ADCs constructed with the three linkers. The hypothetical ADC targets the HER2 receptor and carries the cytotoxic payload MMAE.
Table 1: Physicochemical Properties of HER2-MMAE ADCs
| Property | ADC-Azide-PEG5-MMAE | ADC-SMCC-MMAE | ADC-DBCO-PEG-MMAE |
| Drug-to-Antibody Ratio (DAR) | 3.8 (Homogeneous) | 3.5 (Heterogeneous) | 3.9 (Homogeneous) |
| Aggregation (%) | < 2% | ~5% | < 2% |
| Serum Stability (% intact ADC after 72h) | > 95% | > 98% (non-cleavable) | > 95% |
Table 2: In Vitro Functional Assay Comparison
| Assay | ADC-Azide-PEG5-MMAE | ADC-SMCC-MMAE | ADC-DBCO-PEG-MMAE |
| Binding Affinity (KD, nM) | 0.5 | 0.6 | 0.5 |
| Internalization (MFI at 4h) | 8500 | 8300 | 8600 |
| Cytotoxicity (IC50, nM) in HER2+ cells | 1.2 | 2.5 | 1.1 |
| Bystander Killing (% dead HER2- cells) | 45% | 15% | 48% |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2+) and a negative control cell line (e.g., MDA-MB-468 for HER2-).
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).
-
ADCs (ADC-Azide-PEG5-MMAE, ADC-SMCC-MMAE, ADC-DBCO-PEG-MMAE) and unconjugated antibody control.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[1][2]
-
Prepare serial dilutions of the ADCs and control antibody in complete medium.
-
Remove the culture medium from the wells and add 100 µL of the diluted ADCs or controls.[2]
-
Incubate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and remove the supernatant.[3]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[1][3]
-
Read the absorbance at 570 nm using a microplate reader.[1][2]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Antibody Internalization Assay via Flow Cytometry
This assay quantifies the amount of ADC internalized by target cells over time.
Materials:
-
Target cancer cell line (e.g., SK-BR-3).
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG).
-
FACS buffer (PBS with 1% BSA).
-
Propidium iodide (PI) for dead cell exclusion.
-
Flow cytometer.
Procedure:
-
Harvest and resuspend cells in cold FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Incubate the cells with the ADCs (at a saturating concentration) for 1 hour at 4°C to allow binding to the cell surface.[4]
-
Wash the cells three times with cold PBS to remove unbound ADC.[4]
-
Resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow internalization. A control sample is kept at 4°C.[4]
-
At each time point, stop internalization by placing the cells on ice.[4]
-
Stain the cells with the fluorescently labeled secondary antibody for 1 hour at 4°C to detect the remaining surface-bound ADC.[4]
-
Wash the cells and resuspend in FACS buffer containing PI.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the live cell population.[4]
-
The percentage of internalization is calculated as: (1 - (MFI at time x / MFI at time 0)) * 100.
Binding Affinity Assay via ELISA
This assay determines the binding affinity of the ADC to its target antigen.
Materials:
-
Recombinant target antigen (e.g., HER2).
-
96-well ELISA plates.
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS).
-
Wash buffer (PBS with 0.05% Tween-20).
-
ADCs and unconjugated antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 2N H2SO4).
-
Microplate reader.
Procedure:
-
Coat the ELISA plate wells with the recombinant antigen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[5]
-
Wash the wells with wash buffer and block with blocking buffer for 1-2 hours at room temperature.[5]
-
Wash the wells again.
-
Add serial dilutions of the ADCs and unconjugated antibody to the wells and incubate for 2 hours at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add TMB substrate. Incubate until a color develops.
-
Add stop solution and read the absorbance at 450 nm.[5]
-
Determine the EC50 values, which represent the concentration of ADC required to achieve 50% of the maximum binding.
Serum Stability Assay
This assay evaluates the stability of the ADC and the premature release of the payload in serum.
Materials:
-
Human or mouse serum.
-
ADCs.
-
LC-MS system.
Procedure:
-
Incubate the ADCs in serum at 37°C for various time points (e.g., 0, 24, 48, 72 hours).[6][7]
-
At each time point, take an aliquot of the mixture.
-
Analyze the samples using a high-resolution LC-MS system to determine the drug-to-antibody ratio (DAR).[6][8]
-
A decrease in the average DAR over time indicates payload deconjugation.
-
The percentage of intact ADC is calculated relative to the 0-hour time point.
Mandatory Visualization
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ADC Plasma Stability Assay [iqbiosciences.com]
A Head-to-Head Comparison of Different Length PEG Spacers in Azide-Tosyl Linkers
In the realm of bioconjugation and drug delivery, the choice of a linker molecule is paramount to the efficacy, stability, and pharmacokinetic profile of the final product. Among the diverse array of linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) are widely utilized for their hydrophilicity, biocompatibility, and capacity to enhance the solubility and in vivo half-life of bioconjugates. This guide presents a detailed comparison of azide-tosyl linkers featuring PEG spacers of varying lengths, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and protocols.
Azide-tosyl PEG linkers are heterobifunctional molecules that enable a two-step sequential conjugation strategy. The tosyl group serves as an excellent leaving group for nucleophilic substitution, often with a thiol or amine on a biomolecule. The azide (B81097) group provides a bioorthogonal handle for a subsequent "click chemistry" reaction, such as the strain-promoted alkyne-azide cycloaddition (SPAAC) or the copper-catalyzed alkyne-azide cycloaddition (CuAAC). The length of the intervening PEG spacer can significantly influence the physicochemical properties of the linker and the resulting conjugate.
General Structure of an Azide-Tosyl PEG Linker
The fundamental structure consists of an azide terminus, a flexible PEG chain of variable length, and a tosyl group at the other end.
Caption: General structure of an Azide-Tosyl PEG Linker.
Physicochemical Properties and Their Impact
The length of the PEG spacer is a critical determinant of the linker's properties. As the number of PEG units (n) increases, the molecular weight, linker length, and hydrophilicity also increase. These variations have a profound impact on the performance of the final bioconjugate. Shorter PEG spacers create more compact conjugates, while longer linkers can be necessary to overcome steric hindrance and improve solubility[1].
Table 1: Physicochemical Properties of Azide-PEGn-Tosyl Linkers
| Linker | PEG Units (n) | Molecular Weight ( g/mol ) | Approximate Linker Length (Å) |
| Azide-PEG2-Tosyl | 2 | 285.3 | 10.5 |
| Azide-PEG3-Tosyl | 3 | 329.4 | 14.0 |
| Azide-PEG4-Tosyl | 4 | 373.4 | 17.5 |
| Azide-PEG5-Tosyl | 5 | 417.5 | 21.0 |
| Azide-PEG6-Tosyl | 6 | 461.5 | 24.5 |
| Azide-PEG12-Tosyl | 12 | 725.9 | 45.5 |
Note: Approximate linker length is calculated based on an extended conformation of the PEG chain.
Impact of PEG Spacer Length on Bioconjugate Properties
The selection of an appropriate PEG spacer length is often a balance between several factors to achieve the desired therapeutic window for a bioconjugate[2].
-
Solubility and Aggregation: Hydrophobic payloads can lead to aggregation of bioconjugates, such as antibody-drug conjugates (ADCs), and their rapid clearance from circulation. Incorporating hydrophilic PEG linkers can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's properties[3]. Longer PEG chains generally lead to increased hydrophilicity.
-
Pharmacokinetics: A longer PEG linker can increase the hydrodynamic radius of the conjugate, leading to a longer circulation half-life by reducing renal clearance[4]. This can be advantageous for improving the therapeutic window of a drug. For example, in a study on non-binding IgG conjugated to MMAE, increasing the PEG linker length from PEG2 to PEG8 resulted in a significant decrease in the clearance rate[1].
-
Steric Hindrance and Binding Affinity: The PEG spacer can influence the binding affinity of the conjugated molecule to its target. While a longer spacer can overcome steric hindrance, in some cases, a shorter, more constrained linker may be beneficial for optimal receptor-ligand interactions[1].
-
Stability: The length of the PEG spacer can also affect the stability of the bioconjugate. In one study, increasing the spacer length from PEG2 to PEG6 enhanced serum stability, though this trend seemed to reverse with a much longer PEG12 spacer[5].
Table 2: Effect of PEG Linker Length on ADC Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG6 | ~4.0 | 0.47 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[1]
Experimental Protocols
Detailed methodologies for the synthesis and application of azide-tosyl linkers are crucial for reproducible research.
Synthesis of α-azide-ω-tosyl PEG
This protocol describes a general two-step synthesis starting from a PEG diol.
Caption: Synthetic scheme for Azide-PEG-Tosyl.
Step 1: Mono-tosylation of PEG diol
-
Dissolve PEG diol in a minimal amount of dichloromethane (B109758) (DCM).
-
Add one equivalent of tosyl chloride and pyridine.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the product by column chromatography to obtain α-tosyl-ω-hydroxyl PEG.
Step 2: Azidation of α-tosyl-ω-hydroxyl PEG
-
Dissolve the α-tosyl-ω-hydroxyl PEG in dry dimethylformamide (DMF).
-
Add an excess of sodium azide (NaN₃).
-
Stir the mixture overnight at an elevated temperature (e.g., 90°C) under an inert atmosphere.
-
After cooling, remove the solvent under vacuum.
-
Dissolve the crude product in DCM and wash with brine and water.
-
Dry the organic layer and concentrate to yield the α-azide-ω-tosyl PEG.
Bioconjugation using Azide-Tosyl Linkers
This protocol outlines the sequential conjugation of a biomolecule (e.g., a protein with a free thiol group) and a payload containing an alkyne group.
Caption: Bioconjugation workflow using Azide-PEG-Tosyl linker.
Step 1: Reaction of the Tosyl Group with a Biomolecule
-
Dissolve the biomolecule (e.g., a protein with a free cysteine) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Add a molar excess of the Azide-PEGn-Tosyl linker dissolved in a water-miscible organic solvent (e.g., DMSO).
-
Incubate the reaction mixture at room temperature or 37°C for a defined period (e.g., 2-4 hours).
-
Purify the resulting azide-functionalized biomolecule using a suitable method, such as size-exclusion chromatography (SEC), to remove the unreacted linker.
Step 2: Click Chemistry with an Alkyne-Functionalized Payload
-
To the purified azide-functionalized biomolecule, add the alkyne-containing payload (e.g., a drug or a fluorescent dye). If using a cyclooctyne (B158145) derivative (e.g., DBCO), the reaction will proceed without a catalyst (SPAAC).
-
Incubate the reaction mixture at room temperature.
-
Monitor the progress of the conjugation.
-
Purify the final bioconjugate using SEC or another appropriate chromatographic technique to remove any unreacted payload.
Conclusion
The length of the PEG spacer in an azide-tosyl linker is a critical design parameter that significantly influences the properties of the resulting bioconjugate. While shorter PEG linkers can be advantageous for creating compact molecules, longer linkers generally enhance solubility, stability, and in vivo half-life. The optimal PEG linker length must be empirically determined for each specific application to achieve the desired balance of physicochemical properties and biological activity. This guide provides a framework for the rational selection of azide-tosyl PEG linkers in the development of novel bioconjugates.
References
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of Azide-PEG5-Tos
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Azide-PEG5-Tos, a valuable tool in bioconjugation and the synthesis of antibody-drug conjugates (ADCs), requires meticulous handling, not only during its use but also through its final disposal. Adherence to proper disposal protocols is paramount to mitigate risks of personal injury, prevent the creation of hazardous byproducts, and ensure environmental compliance.
The primary hazard associated with this compound stems from its azide (B81097) functional group. Azides are highly reactive, potentially explosive, and toxic. Improper disposal, such as discarding down the drain, can lead to the formation of explosive heavy metal azides in plumbing.[1][2] Therefore, all materials containing this compound must be treated as hazardous waste unless chemically deactivated.
Disposal Decision Workflow
The choice between direct disposal as hazardous waste and chemical deactivation (quenching) depends on the concentration of the this compound and the nature of the waste stream (e.g., aqueous solution, organic solvent). This workflow provides a clear decision-making process for safe and compliant disposal.
Quantitative Data for Disposal Procedures
This table summarizes key quantitative parameters for the safe handling and chemical deactivation of azide-containing waste. It is crucial to adhere to these values to ensure a complete and safe reaction.
| Parameter | Guideline | Rationale |
| Maximum Azide Concentration for Quenching | ≤ 5% in aqueous solution | Higher concentrations can lead to uncontrolled reactions and excessive gas evolution.[3][4] |
| Sodium Nitrite (B80452) to Sodium Azide Ratio (by weight) | 1.5 g NaNO₂ per 1 g of azide compound | Ensures a stoichiometric excess of nitrous acid for complete azide destruction.[3][4] |
| Sulfuric Acid Concentration for Quenching | 2M or ~20% aqueous solution | Provides the acidic medium necessary for the formation of nitrous acid from sodium nitrite.[2][3] |
| Incompatible Materials | Heavy metals (lead, copper, silver, mercury, zinc), acids, halogenated solvents (e.g., dichloromethane, chloroform), bromine, carbon disulfide, nitric acid, dimethyl sulfate | Can form highly shock-sensitive and explosive metal azides or other hazardous compounds.[2][5] |
| Waste Storage Container | Clearly labeled, non-metallic containers | Prevents the formation of explosive metal azides.[2][6] |
Experimental Protocols
Protocol 1: Direct Disposal as Hazardous Waste
This is the most straightforward and recommended method for pure or concentrated this compound, as well as for waste streams containing organic solvents or other incompatible chemicals.
Methodology:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Collection: Carefully transfer the this compound waste into a designated, chemically resistant, non-metallic container with a secure lid.[6]
-
Labeling: Clearly label the container as "Hazardous Waste: Contains Organic Azide (this compound)" and list all other chemical constituents and their approximate concentrations.
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials, particularly acids and heavy metals.[5]
-
Disposal: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[7]
Protocol 2: Chemical Deactivation (Quenching) of Dilute Aqueous this compound Waste
This protocol describes the chemical neutralization of the azide group in a dilute aqueous solution (≤5%) using nitrous acid. This procedure must be performed in a certified chemical fume hood due to the evolution of nitric oxide gas.[3][4]
Materials:
-
Aqueous waste solution containing ≤5% this compound.
-
20% aqueous solution of sodium nitrite (NaNO₂).
-
2M (~20%) aqueous solution of sulfuric acid (H₂SO₄).
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet.
-
Starch-iodide paper.
-
pH paper or pH meter.
-
Sodium hydroxide (B78521) (NaOH) solution for neutralization.
Methodology:
-
Setup: Place the dilute azide waste solution into the three-necked flask inside a chemical fume hood. Begin stirring.
-
Add Sodium Nitrite: While stirring, add the 20% sodium nitrite solution to the flask. Use 1.5 grams of sodium nitrite for every gram of this compound estimated to be in the waste.[3][4]
-
Slowly Add Acid: Crucially, this order of addition is essential to prevent the formation of highly toxic and explosive hydrazoic acid (HN₃). [4] Slowly add the 2M sulfuric acid from the dropping funnel. You will observe the evolution of gas (nitrogen and nitric oxide). Continue adding acid dropwise until the gas evolution ceases and the solution is acidic to pH paper.[3][8]
-
Test for Completion: Once the reaction has subsided, test the solution for the presence of excess nitrite by dipping a piece of starch-iodide paper into the solution. A blue color indicates that excess nitrite is present and the decomposition of the azide is complete.[4][8]
-
Neutralization: After confirming the complete destruction of the azide, neutralize the acidic solution by slowly adding a sodium hydroxide solution until the pH is between 6 and 9.
-
Final Disposal: The resulting neutralized aqueous solution can now be disposed of according to your institution's guidelines for non-hazardous aqueous waste.[1]
By strictly following these procedures, you contribute to a safer laboratory environment and ensure that your innovative research is conducted with the utmost responsibility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. unomaha.edu [unomaha.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Safeguarding Your Research: A Comprehensive Guide to Handling Azide-PEG5-Tos
For Immediate Implementation by Laboratory Personnel
Researchers and scientists working with Azide-PEG5-Tos, a bifunctional linker molecule, must adhere to stringent safety protocols to mitigate risks associated with its azide (B81097) and tosylate functional groups. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe handling of this compound in a laboratory setting.
The azide group presents a dual hazard of high toxicity and the potential for explosive decomposition, especially when in contact with heat, friction, or certain chemicals.[1][2][3] The tosylate group is classified as an irritant.[4] Therefore, a comprehensive understanding and implementation of the following procedures are critical for the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the required equipment, specifications, and rationale for its use.
| Protection Type | Required PPE | Specifications & Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. | Azides can be absorbed through the skin.[5] Double-gloving provides an additional layer of protection against contamination. For handling compounds of high toxicity, silver shield gloves worn under nitrile gloves are recommended. |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Tightly fitting chemical safety goggles (EN 166 compliant) are the minimum requirement. A full-face shield must be worn over the goggles, especially when there is a risk of splashes or when handling the solid material, to provide protection from potential explosions. |
| Body Protection | A fully buttoned lab coat. | A lab coat is mandatory to prevent skin contact. For situations with a higher risk of exposure to liquid suspensions or dry particles, the use of Tyvek sleeves or a gown is recommended. |
| Respiratory Protection | Use in a well-ventilated area. | All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If there is a risk of generating dust or aerosols, a respirator may be necessary. |
| Engineering Controls | Certified chemical fume hood and blast shield. | All work with azides must be conducted in a certified chemical fume hood. A blast shield should be placed between the user and the apparatus, especially during reactions or when heating. The fume hood sash should be kept as low as possible. |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound is crucial to maintain a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.
Experimental Protocols: Key Safety Considerations
Storage:
-
Store this compound in a cool, dark, and dry place.
-
It is crucial to store azides away from acids and heavy metals, as contact can lead to the formation of highly toxic and explosive hydrazoic acid or shock-sensitive heavy metal azides.
Handling:
-
Always work in a well-ventilated chemical fume hood.
-
Use a blast shield as a precautionary measure.
-
Avoid using metal spatulas or ground glass joints, as friction can lead to an explosion.
-
Do not use chlorinated solvents such as dichloromethane (B109758) or chloroform, as they can react with azides to form explosively unstable compounds.
Disposal Plan: Managing Azide-Containing Waste
Proper disposal of azide-containing waste is critical to prevent accidental explosions and environmental contamination.
-
Never pour azide solutions down the drain. Azides can react with lead and copper in plumbing to form highly explosive metal azides.
-
All azide-containing waste, including contaminated consumables (gloves, paper towels, etc.), must be collected in a dedicated, clearly labeled hazardous waste container.
-
The waste container label must explicitly state "Azide Waste" and list all chemical constituents.
-
Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.
-
Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials like acids and metals.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment for everyone.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
